Dtpa-dab2
Description
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Properties
Molecular Formula |
C38H47N11O8 |
|---|---|
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
InChI Key |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dtpa-dab2: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity Dtpa-dab2, a conjugate of Diethylenetriaminepentaacetic acid (DTPA) and two units of 3,3'-Diaminobenzidine (DAB). This document details its chemical structure, a proposed synthesis pathway, and its known applications. Due to the limited availability of direct experimental data for this compound in the public domain, this guide compiles information on its constituent components and provides a theoretical framework for its synthesis and use.
Chemical Structure and Properties
This compound is a conjugate molecule formed by the covalent linkage of one molecule of Diethylenetriaminepentaacetic acid (DTPA) with two molecules of 3,3'-Diaminobenzidine (DAB).
1.1. Diethylenetriaminepentaacetic acid (DTPA)
DTPA is a polyamino carboxylic acid consisting of a diethylenetriamine backbone with five carboxymethyl groups. It is a well-known chelating agent capable of forming stable complexes with a wide range of metal ions.
1.2. 3,3'-Diaminobenzidine (DAB)
3,3'-Diaminobenzidine (DAB) is an organic compound that is a derivative of benzidine. It is widely used in immunohistochemistry as a chromogen that, upon oxidation, produces a brown, insoluble precipitate, allowing for the visualization of antibody-antigen complexes.
1.3. This compound Conjugate
The conjugation of DTPA to two molecules of DAB is understood to occur through the formation of amide bonds. This is typically achieved by reacting the dianhydride of DTPA with the primary amino groups of DAB. The resulting this compound molecule possesses the potent chelating properties of the DTPA core and the reactive and staining capabilities of the two DAB moieties.
Table 1: Physicochemical Properties of this compound and its Constituent Molecules
| Property | This compound (Predicted) | Diethylenetriaminepentaacetic acid (DTPA) | 3,3'-Diaminobenzidine (DAB) |
| Molecular Formula | C38H47N11O8 | C14H23N3O10 | C12H14N4 |
| Molecular Weight | 785.85 g/mol | 393.35 g/mol | 214.27 g/mol |
| CAS Number | 2437438-20-3 | 67-43-6 | 91-95-2 |
| Appearance | - | White crystalline solid | Yellowish to brown powder |
| Solubility | - | Soluble in water | Soluble in water |
Note: Properties for this compound are based on available information and may not have been experimentally verified.
Synthesis of this compound: A Proposed Experimental Protocol
2.1. Step 1: Synthesis of DTPA Dianhydride
The first step involves the conversion of DTPA to its dianhydride form.
-
Materials: Diethylenetriaminepentaacetic acid (DTPA), Acetic Anhydride, Pyridine, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve DTPA in a mixture of DMSO, acetic anhydride, and pyridine under anhydrous conditions.
-
Heat the reaction mixture at 65°C for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of DTPA dianhydride.
-
Filter the precipitate and wash it with acetic anhydride and a suitable anhydrous solvent (e.g., anhydrous ether).
-
Dry the resulting white solid under vacuum.
-
2.2. Step 2: Conjugation of DTPA Dianhydride with 3,3'-Diaminobenzidine (DAB)
The DTPA dianhydride is then reacted with DAB to form the this compound conjugate.
-
Materials: DTPA dianhydride, 3,3'-Diaminobenzidine (DAB), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve DTPA dianhydride in anhydrous DMF.
-
In a separate flask, dissolve a five-fold molar excess of DAB in anhydrous DMF. The excess of DAB is used to favor the formation of the bis-substituted product and minimize polymerization.
-
Slowly add the DTPA dianhydride solution to the DAB solution with constant stirring at room temperature.
-
Allow the reaction to proceed for several hours (the exact time may need to be optimized).
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by precipitation. This may involve dissolving the residue in a minimal amount of a suitable solvent and precipitating the product by adding a non-solvent. Further purification may be achieved by column chromatography.
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Applications and Experimental Use
The primary application of this compound found in the literature is in photooxidation experiments .
3.1. Role in Photooxidation
In this context, the DTPA moiety of this compound can chelate a photosensitizing metal ion. Upon irradiation with light of a specific wavelength, the photosensitizer can generate reactive oxygen species (ROS). The DAB moieties can then act as a substrate for these ROS, leading to their oxidation and the formation of a colored, insoluble polymer. This allows for the spatial localization of the photooxidation event.
3.2. General Experimental Workflow for Photooxidation
A generalized workflow for using this compound in a photooxidation experiment is outlined below. The specific conditions would need to be optimized for the particular application.
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Complexation: this compound is incubated with a suitable photosensitizing metal salt to form the active complex.
-
Incubation: The this compound-metal complex is introduced to the biological or chemical system of interest.
-
Irradiation: The system is irradiated with light of a wavelength that excites the photosensitizer.
-
Detection: The formation of the brown DAB polymer is detected, typically by microscopy or spectroscopy, to identify the location of the photooxidation event.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its application appears to be specialized for in vitro chemical and biochemical experiments.
Conclusion
This compound is a specialized chemical conjugate with potential utility in experiments requiring localized oxidation, such as photooxidation studies. While detailed experimental data on the conjugate itself is scarce, its synthesis and function can be inferred from the well-characterized properties of its constituent molecules, DTPA and DAB. This guide provides a foundational understanding for researchers interested in the synthesis and application of this molecule. Further experimental work is required to fully characterize its properties and optimize its use in various applications.
References
An In-depth Technical Guide to the Synthesis and Characterization of DTPA-DAB2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of DTPA-DAB2, a conjugate with significant potential in targeted drug delivery and molecular imaging. The Disabled-2 (DAB2) protein is a key adaptor in clathrin-mediated endocytosis, making it an attractive targeting moiety for delivering therapeutic or diagnostic agents into specific cells. Diethylenetriaminepentaacetic acid (DTPA) is a widely used chelating agent capable of sequestering various metal ions, including radionuclides for imaging and therapy. The conjugation of DTPA to DAB2 creates a powerful tool for directing these metal ions to cells that internalize DAB2-interacting proteins.
Synthesis of this compound
The synthesis of a this compound conjugate is typically achieved through the reaction of DTPA dianhydride with the DAB2 protein. This method primarily targets the free amine groups on the protein, such as the N-terminus and the ε-amino groups of lysine residues.
Experimental Protocol: Synthesis of this compound
Materials:
-
Recombinant Human DAB2 Protein
-
Cyclic DTPA dianhydride (cDTPAA)
-
Bicarbonate buffer (0.1 M, pH 8.2)
-
Phosphate Buffered Saline (PBS)
-
Cation-exchange chromatography column (e.g., Mono S)
-
Elution buffers for chromatography
-
Ultrafiltration device
Procedure:
-
Preparation of Reactants:
-
Dissolve the recombinant DAB2 protein in 0.1 M bicarbonate buffer (pH 8.2) to a final concentration of 300 µg/mL.
-
Freshly prepare a solution of cyclic DTPA dianhydride in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the cDTPAA solution to the DAB2 protein solution with gentle stirring. The molar ratio of cDTPAA to DAB2 can be varied to control the degree of conjugation (e.g., 50:1, 100:1, 500:1)[1].
-
Allow the reaction to proceed for 1 hour at room temperature. The reaction is favored at a slightly alkaline pH[2].
-
-
Purification of the Conjugate:
-
Terminate the reaction by buffer exchange into PBS using an ultrafiltration device to remove unreacted cDTPAA and byproducts.
-
Further purify the this compound conjugate using cation-exchange chromatography. Elute the conjugate using a salt gradient (e.g., 0-1 M NaCl in a suitable buffer).
-
-
Characterization and Storage:
-
Analyze the purified fractions for protein content and the presence of the DTPA moiety.
-
Pool the fractions containing the desired conjugate and concentrate using ultrafiltration.
-
Store the purified this compound conjugate at -20°C or -80°C.
-
Synthesis Workflow:
Characterization of this compound
Thorough characterization of the this compound conjugate is essential to ensure its quality, determine the extent of modification, and confirm the preservation of its biological activity.
Determination of DTPA-to-DAB2 Molar Ratio
The stoichiometry of DTPA conjugated to each DAB2 molecule is a critical parameter that can influence the conjugate's properties. This can be determined using techniques such as mass spectrometry or by radiolabeling the DTPA moiety and quantifying the radioactivity associated with the protein.
| Molar Ratio of cDTPAA to Antibody | Indium Atoms Incorporated per Antibody | Retention of Binding Activity (%) |
| 50 | 1 | 93 |
| 100 | 4 | 60 |
| 500 | 11 | 12 |
| 1000 | 31 | <5 |
| 2000 | 28 | <5 |
| 5000 | 29 | <5 |
| Table 1: Effect of the molar ratio of cDTPAA to a monoclonal antibody on the number of indium atoms incorporated and the retention of binding activity. This serves as a model for the conjugation to DAB2. Data adapted from[1]. |
Purity and Integrity Analysis
The purity of the this compound conjugate can be assessed by various analytical techniques.
Experimental Protocols:
-
SDS-PAGE:
-
Prepare polyacrylamide gels of an appropriate percentage.
-
Load samples of unconjugated DAB2 and the purified this compound conjugate.
-
Run the gel under reducing and non-reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The conjugated protein should migrate as a single band with a slightly higher molecular weight than the unconjugated protein.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a cation-exchange or size-exclusion column.
-
Inject the purified this compound conjugate.
-
Elute with an appropriate mobile phase and gradient.
-
Monitor the elution profile using UV detection at 280 nm. A single, sharp peak is indicative of a pure and homogeneous product.[3]
-
-
Mass Spectrometry:
-
Prepare the sample by desalting and concentrating the this compound conjugate.
-
Analyze the sample using MALDI-TOF or ESI-MS.
-
The resulting spectrum will show an increase in the molecular weight of DAB2 corresponding to the number of attached DTPA molecules.[4]
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| Characterization Technique | Expected Outcome for DTPA-rhG-CSF |
| Cation-Exchange HPLC | Homogeneous peak for the purified conjugate |
| Thin-Layer Chromatography | Confirmation of 1:1 stoichiometric molar ratio of DTPA to protein |
| Mass Spectrometry | Confirmation of 1:1 stoichiometric molar ratio of DTPA to protein |
| Peptide Mapping | Localization of the conjugated DTPA moiety to the N-terminus |
| Circular Dichroism | Unmodified secondary structure (α-helicity) |
| In vivo Bioactivity | Similar induction of peripheral WBC counts as unmodified rhG-CSF |
| Table 2: Characterization of a DTPA-conjugated protein (rhG-CSF) as a model for this compound. Data adapted from. |
Role of DAB2 in Targeted Drug Delivery
DAB2 is an adaptor protein involved in clathrin-mediated endocytosis of various cell surface receptors, including the low-density lipoprotein receptor (LDLR) and the transforming growth factor-β (TGF-β) receptor. This function makes it a promising target for delivering therapeutic or diagnostic agents into cells. A this compound conjugate can be used to deliver a chelated radiometal to cells that are actively internalizing receptors that interact with DAB2.
Conceptual Signaling Pathway for this compound Mediated Delivery:
The proposed mechanism involves the binding of the this compound conjugate to its interacting partners at the cell surface, followed by internalization via clathrin-mediated endocytosis. Once inside the early endosome, the lower pH environment can facilitate the release of the chelated metal ion, which can then exert its therapeutic or diagnostic effect.
Conclusion
The synthesis and characterization of this compound conjugates represent a promising strategy for the development of targeted therapeutics and diagnostics. The well-established chemistry for conjugating DTPA to proteins, combined with the crucial role of DAB2 in endocytosis, provides a solid foundation for further research and development in this area. Careful characterization of these conjugates is paramount to ensure their efficacy and safety in preclinical and clinical applications.
References
- 1. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific conjugation of diethylenetriaminepentaacetic acid to recombinant human granulocyte-colony-stimulating factor: preservation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principle of DTPA-Antibody-Photosensitizer Conjugates in Targeted Photooxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles behind targeted photooxidation using a theranostic agent, exemplified by the conjugate 111In-DTPA-D2B-IRDye700DX. This multi-component system represents a sophisticated approach in precision medicine, combining targeted delivery, diagnostic imaging, and localized therapy for cancers, particularly prostate cancer. The core of this technology lies in the synergistic action of its three main components: a targeting antibody, a chelating agent for radio-imaging, and a photosensitizer that mediates localized cell death upon light activation.
Deciphering the Components and Their Roles
The theranostic agent, referred to herein as a DTPA-Antibody-Photosensitizer conjugate, is a complex biomolecule designed for high specificity and efficacy. The nomenclature in the user's request, "Dtpa-dab2," is likely a shorthand or a slight misnomer for a more complex agent such as 111In-DTPA-D2B-IRDye700DX. Let's dissect this representative molecule:
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D2B (The Targeting Moiety): D2B is a monoclonal antibody that specifically targets the Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells.[1] This antibody acts as a homing device, delivering the entire conjugate directly to the tumor site while minimizing accumulation in healthy tissues.[1]
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DTPA (The Chelating Agent): Diethylenetriaminepentaacetic acid (DTPA) is a molecule that can tightly bind to metal ions. In this conjugate, its primary role is to chelate a radioisotope, such as Indium-111 (111In).[2][3] This allows for non-invasive imaging of the conjugate's biodistribution in the body using techniques like Single-Photon Emission Computed Tomography (SPECT). This imaging capability is crucial for confirming tumor targeting and determining the optimal time for therapeutic intervention.
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IRDye700DX (The Photosensitizer): This is a near-infrared (NIR) phthalocyanine dye that serves as the engine of photooxidation. By itself, it is largely inert. However, when exposed to light of a specific wavelength (approximately 690 nm), it becomes activated and initiates a cascade of events leading to the production of highly reactive oxygen species (ROS), which are toxic to cells.
The Principle of Targeted Photooxidation
The therapeutic action of the DTPA-Antibody-Photosensitizer conjugate is based on the principles of Photodynamic Therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells. The process can be broken down into the following key stages:
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Targeted Delivery: The conjugate is administered systemically (e.g., intravenously). The D2B antibody component selectively binds to PSMA on the surface of prostate cancer cells, leading to the accumulation of the entire conjugate at the tumor site.
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In Vivo Imaging and Dosimetry: The chelated 111In allows for the visualization of the conjugate's localization and concentration in the tumor and other organs over time using SPECT/CT imaging. This provides critical information for treatment planning, ensuring that the therapeutic light is delivered when the conjugate has reached its maximum concentration in the tumor, thereby maximizing efficacy and minimizing off-target effects.
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Photoactivation and Photooxidation: Once sufficient accumulation in the tumor is confirmed, the tumor area is illuminated with a specific wavelength of near-infrared light (around 690 nm). This light energy is absorbed by the IRDye700DX photosensitizer, causing it to transition from its ground state to an excited singlet state, and then to a longer-lived excited triplet state.
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Generation of Reactive Oxygen Species (ROS): The excited triplet state of IRDye700DX can then react with molecular oxygen in the surrounding tissue through two primary mechanisms:
-
Type I Reaction: The photosensitizer can transfer an electron to a substrate, forming radicals and radical ions. These can then react with oxygen to produce ROS such as superoxide anion and hydroxyl radicals.
-
Type II Reaction: The photosensitizer can directly transfer its energy to molecular oxygen, converting it into a highly reactive and cytotoxic form called singlet oxygen (1O2). This is often the predominant pathway in PDT.
-
-
Cellular Damage and Death: The generated ROS are highly reactive and have a very short lifespan, meaning they only damage molecules in their immediate vicinity. This ensures that the cytotoxic effects are confined to the cells where the photosensitizer has accumulated. ROS indiscriminately oxidize essential cellular components, including lipids, proteins, and nucleic acids, leading to membrane damage, organelle dysfunction, and ultimately, cell death through necrosis or apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the components and efficacy of DTPA-Antibody-Photosensitizer conjugates.
Table 1: Photophysical Properties of IRDye700DX
| Property | Value | Reference |
| Excitation Peak | 689 nm | |
| Emission Peak | 699 nm | |
| Molecular Weight | ~1954.22 g/mol | |
| Molar Extinction Coefficient | High (specific value not consistently reported in searches) | |
| Quantum Yield | High (specific value not consistently reported in searches) |
Table 2: Biodistribution of 111In-DTPA-D2B-IRDye700DX in a Preclinical Model
| Time Post-Injection | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) | Spleen Uptake (% ID/g) | Kidney Uptake (% ID/g) | Reference |
| 24 h | 31.1 ± 5.0 | Not Reported | High | Not Reported | |
| 48 h | 32.3 ± 8.2 | Not Reported | High | Not Reported | |
| 72 h | 33.8 ± 3.6 | Not Reported | High | Not Reported | |
| 168 h | 31.7 ± 9.7 | Not Reported | High | Not Reported |
% ID/g = Percentage of Injected Dose per gram of tissue
Experimental Protocols
Below are representative experimental protocols for the synthesis and application of an antibody-photosensitizer conjugate for targeted photooxidation.
Synthesis of Antibody-IRDye700DX Conjugate
This protocol is a generalized procedure based on common bioconjugation techniques.
-
Antibody Preparation: Prepare the D2B monoclonal antibody in a suitable buffer, such as 0.1 M sodium phosphate buffer (pH 8.5).
-
Dye Activation: Dissolve the IRDye700DX NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO).
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Conjugation Reaction: Add the activated IRDye700DX to the antibody solution at a specific molar ratio (e.g., 4:1 dye-to-antibody). Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unconjugated dye and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column).
-
Characterization: Determine the degree of labeling (dye-to-antibody ratio) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 689 nm (for IRDye700DX).
In Vitro Photoimmunotherapy Protocol
This protocol outlines a typical cell-based assay to evaluate the efficacy of the conjugate.
-
Cell Culture: Plate target cells (e.g., PSMA-expressing prostate cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Conjugate Incubation: Add the antibody-IRDye700DX conjugate to the cell culture medium at various concentrations and incubate for a predetermined time (e.g., 1-6 hours) to allow for binding to the target cells.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Light Irradiation: Expose the cells to a 690 nm light source (e.g., a laser or LED array) at a specific light dose (e.g., 1-10 J/cm²). Include control groups that are not irradiated.
-
Viability Assay: After a further incubation period (e.g., 24 hours), assess cell viability using a standard assay such as MTT, AlamarBlue, or a luciferase-based assay.
In Vivo Photoimmunotherapy Protocol in a Murine Model
This protocol describes a typical preclinical animal study.
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Tumor Xenograft Model: Implant human prostate cancer cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Conjugate Administration: Administer the 111In-DTPA-D2B-IRDye700DX conjugate intravenously to the tumor-bearing mice.
-
Biodistribution Imaging: At various time points post-injection (e.g., 24, 48, 72 hours), perform SPECT/CT imaging to monitor the accumulation of the conjugate in the tumor and other organs.
-
Light Treatment: At the optimal time point determined by imaging, irradiate the tumor with a 690 nm laser at a specific light dose.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals to assess the therapeutic efficacy of the treatment compared to control groups (e.g., no treatment, light only, conjugate only).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Overall workflow of targeted photooxidation.
Caption: Mechanism of Type II photooxidation by IRDye700DX.
Caption: A simplified in vitro experimental workflow.
References
- 1. Evaluation of oxygen dependence on the in vitro and in vivo cytotoxicity of photoimmunotherapy using IR-700-Antibody conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biodistribution and imaging properties of indium-111-DTPA-paclitaxel in mice bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Disabled-2 (DAB2)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the multifaceted roles of the Disabled-2 (DAB2) adaptor protein in cellular signaling. DAB2 is a crucial regulator in several key pathways, acting as a tumor suppressor and playing significant roles in embryonic development, immune regulation, and cellular trafficking. Its mechanism of action is primarily centered on its function as a scaffold protein, bringing together components of signaling complexes to modulate their activity.
Regulation of Wnt/β-catenin Signaling Pathway
DAB2 is a negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It exerts its inhibitory effect by stabilizing the β-catenin destruction complex.
Mechanism of Action:
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Interaction with Dvl-3 and Axin: The N-terminal phosphotyrosine-binding (PTB) domain of DAB2 interacts with the DEP domain of Dishevelled-3 (Dvl-3), a key mediator of the Wnt pathway.[1][2] DAB2 also directly associates with axin.
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Stabilization of the β-catenin Destruction Complex: By binding to both Dvl-3 and axin, DAB2 stabilizes the interaction between axin and β-catenin. This stabilization facilitates the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.
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Inhibition of Wnt-mediated Gene Transcription: The degradation of β-catenin prevents the activation of β-catenin/T-cell-specific factor/lymphoid enhancer-binding factor 1 (TCF/LEF1)-dependent reporter constructs and the induction of endogenous target genes like cyclin D1.
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Wnt Stimulation Response: Upon Wnt stimulation, the interaction between endogenous DAB2 and Dvl-3, as well as Dvl-3 and axin, is transiently dissociated, allowing for the stabilization of β-catenin. However, overexpression of DAB2 maintains the DAB2-Dvl-3 association, leading to a loss of Dvl-3-axin interactions and continued suppression of the pathway.
Visualization of the Wnt/β-catenin Signaling Pathway Modulation by DAB2:
Caption: Modulation of Wnt/β-catenin signaling by DAB2.
Role in Transforming Growth Factor-β (TGF-β) Signaling
DAB2 is an essential component of the TGF-β signaling pathway, acting as a crucial link between the TGF-β receptors and the Smad family of transcription factors.
Mechanism of Action:
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Receptor Association: DAB2 associates with both the type I and type II TGF-β receptors in vivo, suggesting its presence in a multiprotein signaling complex at the cell surface.
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Smad Interaction: TGF-β stimulation triggers a transient increase in the association of DAB2 with Smad2 and Smad3. This interaction is mediated by the N-terminal phosphotyrosine binding (PTB) domain of DAB2 and the MH2 domain of Smad2.
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Signal Transduction: By linking the TGF-β receptors to the Smads, DAB2 facilitates the TGF-β-mediated phosphorylation of Smad2, the translocation of the Smad complex to the nucleus, and subsequent Smad-dependent transcriptional responses. In immune cells, while DAB2 is involved in the canonical TGF-β pathway in many cell types, its role may be context-dependent.
Visualization of the TGF-β Signaling Pathway Involving DAB2:
Caption: Role of DAB2 in the TGF-β signaling pathway.
Involvement in Endocytosis and Protein Trafficking
DAB2 is a key regulator of clathrin-mediated endocytosis and post-endocytic trafficking of various receptors.
Mechanism of Action:
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Adaptor Protein Function: DAB2 functions as an endocytic adaptor protein, binding to both clathrin and cargo proteins, thereby recruiting receptors to clathrin-coated pits for internalization.
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Cargo Recognition: The PTB domain of DAB2 recognizes and binds to the NPVY motif present in the cytoplasmic tails of various receptors, including the LDL receptor, TGF-β receptor, and VEGF receptor.
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Regulation of CFTR Trafficking: DAB2 regulates multiple steps of the cystic fibrosis transmembrane conductance regulator (CFTR) trafficking, including its internalization from the cell surface, exit from the sorting endosome to the recycling compartment, and delivery to the late endosome for degradation. Depletion of DAB2 significantly increases the protein half-life of CFTR.
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Interaction with AP-2 and Myosin VI: DAB2 forms a bridge between the AP-2 adaptor complex and myosin VI, a motor protein involved in endocytosis. It does not appear to bind directly to CFTR but rather facilitates its endocytosis through these interactions.
Visualization of DAB2's Role in Endocytosis:
Caption: DAB2's role as an adaptor in endocytosis.
Quantitative Data Summary
| Finding | Experimental System | Quantitative Observation | Reference |
| Regulation of Cardiomyocyte Differentiation | Zebrafish embryos with Dab2 mutation | Significant reduction in cardiomyocyte numbers in both ventricles and atria at 48 hpf. | |
| Wnt/β-catenin Signaling Regulation | Zebrafish embryos with Dab2 mutation | Significant increase in Wnt/β-catenin reporter expression in the forebrain, midbrain, hindbrain, anterior pronephros, and posterior vasculature at 24 hpf. | |
| CFTR Protein Stability | Human airway epithelial cells with DAB2 depletion | The half-life of CFTR increased to 12 ± 0.6 h in control cells. Depletion of DAB2 dramatically increases this half-life. | |
| Platelet Aggregation | In vitro platelet aggregation assays | DAB2 inhibits agonist-induced platelet aggregation (exception: thrombin). |
Methodologies for Key Experiments
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Protein-Protein Interaction Analysis:
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Co-immunoprecipitation: To demonstrate in vivo interactions, cells are lysed, and an antibody specific to one protein of interest is used to pull down that protein and any associated proteins. The presence of the second protein is then detected by Western blotting. This was used to show the interaction between DAB2, Dvl-3, and axin.
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In vitro Binding Assays: Purified recombinant proteins are incubated together, and their interaction is assessed. This was used to confirm the direct association between DAB2 and axin.
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Signaling Pathway Activity Assays:
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Reporter Gene Assays: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor (e.g., TCF/LEF for Wnt signaling). Changes in reporter gene expression reflect the activity of the signaling pathway.
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Western Blotting for Phosphorylated Proteins: To assess the activation state of signaling proteins, antibodies specific to the phosphorylated forms of these proteins (e.g., phospho-Smad2) are used in Western blotting.
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-
Gene Function Analysis:
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CRISPR/Cas9-mediated Gene Knockout: This technique was used in zebrafish to create null mutations in the Dab2 gene to study its function in vivo during embryonic development.
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siRNA-mediated Gene Knockdown: Small interfering RNAs are used to specifically target and degrade the mRNA of a gene of interest (e.g., DAB2), leading to a transient reduction in its protein expression. This was used to study the effect of DAB2 depletion on CFTR trafficking.
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Proteomics:
-
Label-Free Quantitative (LFQ) Proteomics: This technique was used to measure the changes in protein expression during the differentiation of human embryonic stem cells into cardiomyocytes, which identified DAB2 as a dynamically expressed protein.
-
-
Cellular Trafficking Analysis:
-
Metabolic Pulse-Chase Analysis: Cells are incubated with a labeled amino acid for a short period (pulse) and then with an unlabeled amino acid (chase). The amount of labeled protein of interest is monitored over time to determine its half-life. This was used to measure the half-life of CFTR.
-
Immunofluorescence and Confocal Microscopy: Antibodies against proteins of interest are used to visualize their subcellular localization and co-localization with markers for specific organelles (e.g., EEA1 for early endosomes).
-
Experimental Workflow for Investigating DAB2's Role in Wnt Signaling:
Caption: Experimental workflow for Wnt signaling investigation.
Disclaimer: The information provided in this document is based on publicly available research. The term "DTPA-DAB2" did not yield specific results, and this guide focuses on the well-characterized protein DAB2.
References
- 1. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics identify DAB2 as a cardiac developmental regulator that inhibits WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lanthanides with DTPA-DAB2: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, properties, and applications of lanthanide complexes with DTPA-DAB2, a specialized chelating agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development, particularly in the areas of medical imaging and targeted therapeutics.
Introduction to Lanthanide-Based Theranostics
The lanthanide series of elements possesses unique physicochemical properties that make them highly valuable in biomedical applications. Their characteristic luminescence and paramagnetism form the basis for advanced diagnostic and therapeutic agents, often referred to as "theranostics"[1][2]. These agents can combine diagnostic imaging with therapeutic action, paving the way for personalized medicine. The effective delivery and biological targeting of lanthanide ions are critically dependent on the use of chelating agents that can form stable complexes with the metal ion in vivo.
Diethylenetriaminepentaacetic acid (DTPA) is a well-established and widely used chelating agent for lanthanides due to its ability to form highly stable complexes[3][4]. The versatility of DTPA allows for its chemical modification to incorporate targeting moieties, thereby directing the lanthanide complex to specific sites in the body, such as tumors[5]. This guide focuses on a specific derivative, this compound, which is a conjugate of DTPA with two molecules of diaminobutyric acid (DAB). The incorporation of DAB moieties can influence the pharmacokinetic and pharmacodynamic properties of the resulting lanthanide complex, offering potential advantages in drug design.
The Role of Lanthanides in Medicine
Lanthanides offer a diverse range of properties that are exploited in various medical applications:
-
Magnetic Resonance Imaging (MRI): Gadolinium(III) (Gd³⁺), with its seven unpaired electrons, is a highly effective T1 relaxation agent, enhancing the contrast in MRI scans. Dysprosium(III) (Dy³⁺) and Holmium(III) (Ho³⁺) are potent T2* contrast agents.
-
Optical Imaging: The long-lived, line-like emission spectra of lanthanides such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺) are ideal for time-gated luminescence imaging, which minimizes background fluorescence and enhances detection sensitivity.
-
Radiotherapy: Radioisotopes of lanthanides, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), are used in targeted radionuclide therapy to deliver cytotoxic radiation to cancer cells.
DTPA: A Powerful Chelator for Lanthanides
DTPA is an aminopolycarboxylate ligand that can form highly stable complexes with lanthanide ions. Its octadentate nature allows it to wrap around the metal ion, satisfying its coordination requirements and preventing its release in a biological environment. The stability of these complexes is crucial to prevent the toxic effects of free lanthanide ions.
This compound Conjugates: Rationale and Potential Advantages
The conjugation of two diaminobutyric acid molecules to the DTPA backbone creates a bifunctional chelator. This modification can serve several purposes in drug development:
-
Introduction of Reactive Groups: The amino groups of the DAB moieties can be used for conjugation to targeting biomolecules such as peptides, antibodies, or small molecules.
-
Modification of Physicochemical Properties: The addition of DAB can alter the solubility, charge, and lipophilicity of the complex, which in turn can influence its biodistribution and clearance profile.
-
Potential for Enhanced Stability: While DTPA itself forms very stable complexes, modifications to its structure can further enhance the kinetic inertness of the lanthanide complex.
Quantitative Data
The stability of lanthanide-DTPA complexes is a critical parameter for their use in vivo. The following table summarizes the stability constants (log K) for various lanthanide-DTPA complexes.
| Lanthanide Ion | log K (DTPA) |
| La³⁺ | 19.8 |
| Ce³⁺ | 20.4 |
| Pr³⁺ | 21.1 |
| Nd³⁺ | 21.6 |
| Sm³⁺ | 22.3 |
| Eu³⁺ | 22.4 |
| Gd³⁺ | 22.5 |
| Tb³⁺ | 22.7 |
| Dy³⁺ | 22.8 |
| Ho³⁺ | 22.8 |
| Er³⁺ | 22.7 |
| Tm³⁺ | 22.7 |
| Yb³⁺ | 22.6 |
| Lu³⁺ | 22.4 |
Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature.
The kinetic inertness of these complexes is also a key consideration. The table below presents kinetic data for the dissociation of a Gd-DTPA derivative.
| Complex | Dissociation Rate Constant (k₀) | Half-life (t₁/₂) at pH 7.4 |
| Gd[DTPA-(Me-Trp)₂] | (4.5 ± 1.2) × 10⁻⁶ s⁻¹ | 127 h |
This high kinetic stability is essential for MRI contrast agents to prevent the release of toxic Gd³⁺ ions.
Experimental Protocols
This protocol describes a general method for the synthesis of a this compound conjugate that can be adapted for specific applications.
-
Protection of DAB: The amino and carboxyl groups of diaminobutyric acid (DAB) that are not intended for reaction are protected using standard protecting groups (e.g., Boc for the amino group and benzyl ester for the carboxyl group).
-
Activation of DTPA: Diethylenetriaminepentaacetic dianhydride (ca-DTPA) is used as the starting material for conjugation.
-
Conjugation Reaction: The protected DAB is reacted with ca-DTPA in an anhydrous organic solvent (e.g., dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically carried out at room temperature overnight.
-
Purification of the Conjugate: The resulting this compound conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection: The protecting groups on the DAB moieties are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for benzyl esters).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
This protocol outlines a general procedure for radiolabeling a this compound conjugate with a therapeutic or imaging lanthanide radioisotope.
-
Preparation of Reagents: A solution of the this compound conjugate is prepared in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5). The lanthanide radioisotope (e.g., ¹⁷⁷LuCl₃) is obtained in a dilute acidic solution.
-
Labeling Reaction: The lanthanide radioisotope is added to the solution of the this compound conjugate. The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 30 minutes).
-
Quality Control: The radiolabeling efficiency is determined by thin-layer chromatography (TLC) or RP-HPLC. The radiochemical purity should typically be greater than 95%.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge or RP-HPLC.
The stability of the lanthanide-DTPA-DAB2 complex can be assessed through a challenge study.
-
Incubation: The radiolabeled complex is incubated in human serum or a solution containing a competing metal ion (e.g., Zn²⁺) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
Analysis: The percentage of intact radiolabeled complex at each time point is determined by TLC or HPLC. A high percentage of intact complex over time indicates good in vivo stability.
Visualizations
Caption: Chelation of a Lanthanide Ion (Ln³⁺) by the this compound Ligand.
Caption: Workflow for Development of a Lanthanide-DTPA-DAB2 Theranostic Agent.
Conclusion
The combination of lanthanides with functionalized chelators like this compound represents a powerful platform for the development of next-generation diagnostic and therapeutic agents. The ability to tune the properties of the complex through chemical modification of the chelator allows for the design of agents with optimized in vivo behavior. This technical guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of research. Further investigation into the specific properties and applications of lanthanide-DTPA-DAB2 complexes will undoubtedly contribute to the advancement of personalized medicine.
References
- 1. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the first diethylenetriaminepentahydroxamic acid (DTPH) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanthanide-Binding Tags: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies of lanthanide-binding tags (LBTs) in modern biochemical and pharmaceutical research.
Lanthanide-binding tags (LBTs) have emerged as powerful and versatile tools for the investigation of protein structure, function, and dynamics. These small peptide sequences or chemical chelates, which bind trivalent lanthanide ions (Ln³⁺) with high affinity and specificity, offer a unique set of spectroscopic and magnetic properties that can be exploited in a variety of biophysical techniques. This guide provides a comprehensive overview of LBTs, from their fundamental principles to detailed experimental protocols, designed for researchers, scientists, and drug development professionals.
Core Principles of Lanthanide-Binding Tags
LBTs introduce a lanthanide ion into a specific site within a protein of interest, thereby bestowing the protein with the unique photophysical and magnetic properties of the bound lanthanide. These properties include:
-
Luminescence: Certain lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺), exhibit long-lived luminescence with narrow emission bands when excited, often through sensitization by a nearby chromophore like a tryptophan residue within the LBT. This property is the foundation for luminescence resonance energy transfer (LRET) studies.[1][2]
-
Paramagnetism: Many lanthanide ions are paramagnetic, meaning they possess unpaired electrons. This paramagnetism gives rise to valuable effects in nuclear magnetic resonance (NMR) spectroscopy, including pseudocontact shifts (PCS) and residual dipolar couplings (RDCs), which provide long-range structural information.[3][4][5]
-
Anomalous X-ray Scattering: The strong anomalous scattering of lanthanide ions makes them excellent phasing agents in X-ray crystallography, aiding in the determination of novel protein structures.
There are two primary strategies for incorporating LBTs into proteins:
-
Genetically Encoded LBTs: These are short peptide sequences, typically 15-20 amino acids long, that are fused to the protein of interest at the genetic level. They can be incorporated at the N- or C-terminus or into flexible loop regions of the target protein.
-
Chemical Ligation of LBTs: This approach involves the site-specific attachment of a synthetic lanthanide-chelating molecule to the protein, often through a reactive cysteine residue or an unnatural amino acid.
The choice of LBT and lanthanide ion is dictated by the specific application and the desired spectroscopic or magnetic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for various LBTs, providing a basis for comparison and selection for specific experimental needs.
Table 1: Dissociation Constants (Kd) of Lanthanide-Binding Tags
| LBT Variant | Lanthanide Ion | Kd (nM) | Protein Context | Reference |
| sLBT | Tb³⁺ | low nanomolar | - | |
| LBT-loop IL1β | Tb³⁺ | low nanomolar | Interleukin-1β | |
| dLBT | Tb³⁺ | < 20 | - | |
| Z-l2LBT Variant A | Tb³⁺ | 700 ± 50 | Z domain | |
| Z-l2LBT Variant B | Tb³⁺ | 130 ± 50 | Z domain |
Table 2: Paramagnetic NMR Observables Induced by LBTs
| Protein | Tagging Site | Lanthanide Ion | Observed PCS Range (ppm) | Reference |
| DsbB | F32pAzF | Tm³⁺ | -0.14 to +0.36 | |
| DsbB | V72pAzF | Tm³⁺ | -0.12 to +0.19 | |
| DsbB | Y97pAzF | Tm³⁺ | -0.55 to +0.17 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving LBTs.
Genetically Encoding LBTs into Proteins
Objective: To produce a fusion protein containing a genetically encoded LBT.
Methodology:
-
Plasmid Construction: The DNA sequence encoding the LBT is inserted into an appropriate expression vector, either at the N- or C-terminus of the gene of interest or within a permissive loop region identified from the protein's structure. A protease cleavage site (e.g., for TEV protease) can be included between the LBT and the protein for tag removal if necessary.
-
Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
Cells are harvested by centrifugation and lysed.
-
The LBT-tagged protein is purified from the cell lysate using affinity chromatography. A common strategy is to use a glutathione S-transferase (GST) fusion tag, allowing for purification on a glutathione-agarose resin.
-
If required, the affinity tag (e.g., GST) is removed by protease cleavage.
-
The LBT-tagged protein is further purified by size-exclusion chromatography to ensure homogeneity.
-
-
Lanthanide Loading: The purified protein is incubated with a slight molar excess of the desired lanthanide ion (e.g., TbCl₃) in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0) to facilitate binding to the LBT.
Site-Specific Chemical Labeling with LBTs
Objective: To attach a synthetic lanthanide chelator to a specific site on a protein.
Methodology:
-
Protein Engineering: A unique cysteine residue is introduced at the desired labeling site on the protein surface via site-directed mutagenesis. If the protein contains other reactive cysteines, they must be mutated to a non-reactive amino acid. Alternatively, an unnatural amino acid with a unique reactive group (e.g., p-azido-L-phenylalanine) can be genetically incorporated.
-
Tag Synthesis: The lanthanide-chelating tag is synthesized with a reactive group that specifically targets the engineered residue (e.g., a maleimide for cysteines or an alkyne for azides).
-
Labeling Reaction:
-
For cysteine labeling, the protein is incubated with the maleimide-functionalized tag in a suitable buffer (e.g., phosphate or Tris buffer at pH 7.0-8.5).
-
For "click" chemistry with an unnatural amino acid, the protein is reacted with the alkyne-functionalized tag in the presence of a Cu(I) catalyst.
-
-
Purification: The labeled protein is separated from the unreacted tag and other reaction components by size-exclusion chromatography or dialysis.
-
Lanthanide Loading: The labeled protein is incubated with the desired lanthanide ion as described in the previous protocol.
NMR Spectroscopy for Structural Analysis
Objective: To acquire and analyze pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) for protein structure determination.
Methodology:
-
Sample Preparation: Two NMR samples of the LBT-tagged protein are prepared: one with a paramagnetic lanthanide ion (e.g., Tm³⁺, Dy³⁺, Tb³⁺) and a reference sample with a diamagnetic lanthanide ion (e.g., Lu³⁺, Y³⁺). Protein concentrations are typically in the range of 50 µM or higher.
-
NMR Data Acquisition: A series of 2D ¹H-¹⁵N HSQC (or TROSY-HSQC for larger proteins) spectra are recorded for both the paramagnetic and diamagnetic samples.
-
PCS Measurement: The pseudocontact shift for each backbone amide proton is calculated as the difference in its chemical shift between the paramagnetic and diamagnetic spectra.
-
RDC Measurement: RDCs are measured as the difference in the ¹JNH coupling constant between the paramagnetic and diamagnetic samples, often using an IPAP-HSQC experiment.
-
Structural Analysis: The measured PCS and RDC values are used as long-range structural restraints in protein structure calculation and refinement programs to determine or refine the three-dimensional structure of the protein.
Luminescence Resonance Energy Transfer (LRET) for Interaction Studies
Objective: To study protein-protein or protein-ligand interactions using LRET.
Methodology:
-
Probe Preparation:
-
An LBT-tagged protein is prepared to serve as the LRET donor, loaded with Tb³⁺.
-
The interacting partner (e.g., another protein or a peptide) is labeled with a suitable fluorescent acceptor dye (e.g., fluorescein, BODIPY) whose excitation spectrum overlaps with the emission spectrum of Tb³⁺.
-
-
LRET Measurement:
-
The LBT-Tb³⁺ donor is mixed with the fluorescently labeled acceptor.
-
The sample is excited at a wavelength that specifically excites the Tb³⁺ sensitizer (e.g., 280 nm for tryptophan).
-
The emission spectrum is recorded. The occurrence of LRET is indicated by sensitized emission from the acceptor dye.
-
-
Data Analysis:
-
Binding Affinity: The dissociation constant (Kd) of the interaction can be determined by titrating a fixed concentration of the donor with increasing concentrations of the acceptor and monitoring the change in the LRET signal.
-
Distance Measurement: The distance between the donor and acceptor can be calculated from the LRET efficiency using Förster theory. The long luminescence lifetime of Tb³⁺ allows for time-resolved measurements, which can improve the accuracy of distance calculations.
-
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of LBTs.
Caption: Workflow for protein analysis using genetically encoded LBTs.
Caption: Experimental setup for an LRET-based protein interaction study.
Caption: Logic of protein structure determination using PCS and RDC data.
Applications in Drug Development
The unique capabilities of LBTs make them highly valuable in the field of drug development:
-
Fragment-Based Screening: PCSs induced by LBTs can be used to detect the binding of small molecule fragments to a target protein, providing information on the binding site and orientation of the fragment.
-
Structure-Based Drug Design: High-resolution structures of protein-ligand complexes, determined using LBTs in NMR or X-ray crystallography, are crucial for the rational design and optimization of drug candidates.
-
Assay Development: LRET-based assays can be developed for high-throughput screening of compound libraries to identify molecules that modulate protein-protein interactions.
-
In-cell Studies: The ability to genetically encode LBTs opens up possibilities for studying protein structure and interactions within the complex environment of a living cell.
Conclusion
Lanthanide-binding tags represent a mature and powerful technology for the detailed biophysical characterization of proteins. Their versatility, arising from the diverse properties of the lanthanide series, allows for a wide range of applications, from high-resolution structure determination to the analysis of dynamic protein interactions. For researchers and professionals in drug development, a thorough understanding and application of LBT methodologies can significantly accelerate the discovery and optimization of novel therapeutics. The detailed protocols and compiled data in this guide provide a solid foundation for the successful implementation of LBTs in the laboratory.
References
- 1. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific labelling of proteins with a rigid lanthanide-binding tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sparse pseudocontact shift NMR data obtained from a non-canonical amino acid-linked lanthanide tag improves integral membrane protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of lanthanide tag and experimental studies on paramagnetically induced residual dipolar couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chromogenic Detection: An In-depth Technical Guide to Diaminobenzidine Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzidine (DAB) is a well-established and widely utilized chromogenic substrate in the fields of immunohistochemistry (IHC), immunocytochemistry (ICC), and western blotting.[1][2] Its enduring popularity stems from the generation of a highly stable, insoluble, and distinctly brown end product at the site of enzymatic activity, enabling the precise visualization of target antigens within cells and tissues.[3][4] This technical guide provides a comprehensive overview of the core principles of DAB polymerization, detailed experimental protocols, and guidance on data interpretation for researchers and professionals in drug development.
The Core Mechanism: HRP-Catalyzed DAB Polymerization
The fundamental principle behind DAB staining lies in an enzyme-substrate reaction. Horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies, catalyzes the oxidation of DAB in the presence of hydrogen peroxide (H₂O₂). This enzymatic reaction initiates a polymerization process, resulting in the formation of an insoluble, electron-dense polymer. This polymer precipitates at the precise location of the HRP enzyme, and consequently, the target antigen, appearing as a brown deposit under a light microscope.
The reaction can be summarized as follows:
DAB (soluble) + H₂O₂ --(HRP)--> Oxidized DAB (radicals) --> Polymerized DAB (insoluble brown precipitate)
The addition of metal ions, such as nickel or cobalt, can be used to enhance the staining intensity and alter the color of the final precipitate to a blue-black or gray-black, respectively. This can be particularly useful in multiplex IHC applications.
Below is a diagram illustrating the chemical transformation of DAB during this process.
Quantitative Data Summary
While DAB staining is a powerful qualitative tool, its quantitative interpretation requires careful consideration. The intensity of the brown precipitate is not always directly proportional to the antigen concentration due to the enzymatic amplification of the signal and the nature of the precipitate. Therefore, DAB-based quantification is often considered semi-quantitative. Nevertheless, consistent and optimized experimental conditions are crucial for reproducible results.
Table 1: Recommended Reagent Concentrations for DAB Staining
| Reagent | Application | Typical Stock Solution | Typical Working Concentration | Incubation Time |
| DAB | IHC | 1% (w/v) in distilled water or buffer | 0.05% (w/v) | 1-10 minutes |
| Western Blot | 50 mg in 100 ml TBS | 0.5 mg/mL | 10-20 minutes | |
| **Hydrogen Peroxide (H₂O₂) ** | IHC | 0.3% (v/v) in distilled water | 0.015% (v/v) | 1-10 minutes |
| Western Blot | 30% (v/v) | ~0.003% (v/v) (e.g., 10 µl of 30% H₂O₂ in 100 ml) | 10-20 minutes | |
| Nickel Ammonium Sulfate | IHC (Enhancement) | 1% (w/v) in distilled water | 0.05% (w/v) | 1-3 minutes |
| Cobalt Chloride | IHC (Enhancement) | 1% (w/v) in distilled water | 0.05% (w/v) | 1-3 minutes |
Table 2: Influence of pH on DAB Staining
| pH Range | Effect on Staining |
| < 7.0 | Reduced staining intensity |
| ~ 7.2 | Optimal for brown precipitate formation |
| > 7.6 | Increased background staining |
Experimental Protocols
Immunohistochemistry (IHC) Workflow for Paraffin-Embedded Tissues
The following is a generalized protocol for chromogenic IHC using DAB on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and antibody concentrations is essential for specific applications.
Detailed Method for IHC Staining:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.
-
Antigen Retrieval: This step is crucial for unmasking epitopes that may have been altered by fixation. Heat-Induced Epitope Retrieval (HIER) using a citrate or EDTA buffer is common.
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) to block endogenous peroxidase activity, which can cause background staining.
-
Blocking: Incubate with a blocking solution (e.g., normal serum from the species of the secondary antibody or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution and time.
-
Washing: Wash slides with a buffer such as PBS or TBS containing a mild detergent (e.g., Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that is specific for the primary antibody.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
DAB Substrate Incubation: Prepare the DAB substrate solution immediately before use and incubate the sections until the desired brown color intensity is achieved. Monitor this step under a microscope.
-
Stop Reaction: Stop the enzymatic reaction by rinsing with distilled water.
-
Counterstaining: Briefly stain with a counterstain like hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a series of graded ethanol washes and xylene, and then mount with a permanent mounting medium.
Western Blotting Workflow with DAB Detection
DAB can also be used for the chromogenic detection of proteins on a western blot membrane.
Detailed Method for Western Blot Detection:
-
Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the appropriate dilution.
-
Washing: Wash the membrane several times with TBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
DAB Substrate Incubation: Prepare the DAB solution and incubate the membrane until brown bands of the protein of interest appear.
-
Stop Reaction: Stop the reaction by washing the membrane with distilled water.
-
Imaging: The membrane can then be dried and imaged.
Visualization of Signaling Pathways: The EGFR Pathway Example
DAB-based IHC is instrumental in visualizing the localization and expression of key proteins in signaling pathways, which is critical for both basic research and clinical diagnostics. For instance, in oncology, understanding the activation state of the Epidermal Growth Factor Receptor (EGFR) pathway is crucial.
IHC with antibodies specific to total EGFR or its phosphorylated (active) forms can reveal its expression levels and activation status in tumor tissues. Similarly, downstream components like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) can be detected to assess pathway activation. The brown DAB precipitate will indicate the subcellular localization (e.g., membrane, cytoplasm, or nucleus) and relative abundance of these key signaling molecules.
Conclusion
Safety Precaution: DAB is a suspected carcinogen and should be handled with appropriate personal protective equipment, including gloves and a lab coat, in a well-ventilated area or fume hood. Dispose of DAB waste according to institutional guidelines for hazardous materials.
References
The Core Properties of Diethylenetriaminepentaacetic Acid (DTPA) as a Chelator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent and versatile chelating agent with widespread applications in medicine, research, and industry.[1] As a polyaminocarboxylic acid, its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, endows it with a high affinity for a broad spectrum of metal ions.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of DTPA as a chelator, with a focus on its coordination chemistry, stability constants with various metal ions, and the experimental methodologies used for their determination.
Chemical and Physical Properties
DTPA is a white, crystalline solid with limited solubility in water but is soluble in alkaline solutions.[4] Its structure allows it to act as a polydentate ligand, capable of forming multiple coordination bonds with a single metal ion. This multidentate nature is the primary reason for the high stability of the resulting metal complexes.[2]
Coordination Chemistry and Chelation Mechanism
The chelation process involves the formation of multiple coordinate bonds between the electron-donating groups of the DTPA molecule and a central metal ion. DTPA is a potentially octadentate ligand, meaning it can form up to eight coordinate bonds with a metal ion through its three nitrogen atoms and five carboxylate groups. This "wrapping" of the metal ion results in a highly stable, water-soluble complex that effectively sequesters the metal, preventing it from participating in other chemical reactions.
The general mechanism of DTPA chelation can be visualized as follows:
Caption: General mechanism of metal ion chelation by DTPA.
Stability of DTPA-Metal Complexes
The stability of a metal-chelate complex is a critical parameter that quantifies the strength of the interaction between the chelator and the metal ion. This is typically expressed as the stability constant (K), or more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The stability of DTPA complexes is influenced by factors such as the specific metal ion, pH, and the presence of competing ions.
Data Presentation: Stability Constants of DTPA with Various Metal Ions
The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of divalent, trivalent, and tetravalent metal ions. These values are crucial for predicting the efficacy of DTPA in specific applications.
Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions
| Metal Ion | log K |
| Ba²⁺ | 8.8 |
| Ca²⁺ | 10.7 |
| Cd²⁺ | 19.0 |
| Co²⁺ | 19.2 |
| Cu²⁺ | 21.5 |
| Fe²⁺ | 16.5 |
| Hg²⁺ | 26.8 |
| Mg²⁺ | 9.3 |
| Mn²⁺ | 15.6 |
| Ni²⁺ | 20.3 |
| Pb²⁺ | 18.8 |
| Sr²⁺ | 9.7 |
| Zn²⁺ | 18.6 |
Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions
| Metal Ion | log K |
| Al³⁺ | 18.5 |
| Am³⁺ | 22.9 |
| Ce³⁺ | 20.01 |
| Cr³⁺ | 23.0 |
| Eu³⁺ | 22.4 |
| Fe³⁺ | 28.6 |
| Ga³⁺ | 23.0 |
| Gd³⁺ | 22.5 |
| In³⁺ | 25.0 |
| La³⁺ | 19.8 |
| Lu³⁺ | 22.6 |
| Np⁴⁺ | 32.3 |
| Pu³⁺ | 20.58 |
| Pu⁴⁺ | 33.67 |
| Sc³⁺ | 24.0 |
| Th⁴⁺ | 29.6 |
| U⁴⁺ | 31.8 |
| Y³⁺ | 22.1 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are generally accepted values under standard conditions.
Thermodynamic and Kinetic Properties
The formation of DTPA-metal complexes is governed by thermodynamic and kinetic parameters. The thermodynamic stability is related to the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes during complexation. For many metal ions, the chelation process with DTPA is enthalpically driven and highly favorable.
Kinetic studies provide insights into the rates of complex formation and dissociation. For instance, the formation of lanthanide-DTPA complexes is generally rapid. The kinetic inertness of a complex, which is its resistance to dissociation, is a critical factor in applications such as MRI contrast agents and heavy metal decorporation.
Experimental Protocols for Determining Stability Constants
The accurate determination of stability constants is essential for understanding and predicting the behavior of chelating agents. The following are detailed methodologies for key experiments used to determine DTPA-metal ion stability constants.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH or the potential of an ion-selective electrode as a titrant is added to a solution containing the metal ion and DTPA.
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of the metal salt, DTPA, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).
-
Prepare a background electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the strong acid, along with the background electrolyte.
-
Immerse the calibrated pH electrode and a reference electrode in the solution.
-
Titrate the solution with the standardized strong base, adding small, precise increments.
-
Record the pH after each addition, ensuring equilibrium is reached before each reading.
-
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added to generate a titration curve.
-
From the titration curve, calculate the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium for each point.
-
Utilize a suitable computer program (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a theoretical model of the equilibria.
-
Spectrophotometry
Spectrophotometry is a versatile technique for determining stability constants, particularly when the DTPA-metal complex exhibits a distinct absorption spectrum compared to the free ligand and metal ion.
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA (or vice versa).
-
Ensure all solutions are buffered at a constant pH and have a constant ionic strength.
-
-
Spectral Measurement:
-
Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for the DTPA-metal complex.
-
-
Data Analysis:
-
Measure the absorbance of each solution at the λmax of the complex.
-
Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, determine the concentration of the complex.
-
Calculate the concentrations of the free metal ion and free ligand from the initial concentrations and the concentration of the complex formed.
-
Calculate the stability constant from the equilibrium concentrations of all species.
-
Applications in Research and Drug Development
The robust chelating properties of DTPA have led to its use in a variety of applications, including:
-
Heavy Metal Decorporation: DTPA is used to treat poisoning from heavy metals and radioactive elements by forming stable, excretable complexes.
-
Magnetic Resonance Imaging (MRI): Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent that enhances the clarity of MRI images.
-
Industrial Processes: DTPA is utilized in water treatment to sequester metal ions that cause scaling and corrosion.
-
Agriculture: It is used in fertilizers to chelate micronutrients, making them more available to plants.
The TALSPEAK Process: An Example Workflow
The Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction and Aqueous Komplexants (TALSPEAK) process is a prime example of DTPA's application in advanced nuclear fuel reprocessing. In this process, DTPA is used as an aqueous complexing agent to selectively retain trivalent actinides in the aqueous phase while lanthanides are extracted into an organic phase.
Caption: Simplified workflow of the TALSPEAK process.
Conclusion
DTPA is a powerful and versatile chelating agent with a rich coordination chemistry that enables the formation of highly stable complexes with a wide array of metal ions. A thorough understanding of its fundamental properties, including stability constants and the kinetics and thermodynamics of complexation, is paramount for its effective application in research, medicine, and industry. The experimental protocols detailed in this guide provide a foundation for the quantitative characterization of DTPA-metal interactions, facilitating the development of novel and improved applications for this important chelator.
References
Methodological & Application
Application Notes and Protocols for Dtpa-dab2 Photooxidation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic Therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] The efficacy of PDT is highly dependent on the photophysical properties of the photosensitizer. This document provides a detailed protocol for conducting photooxidation experiments using a novel photosensitizer, likely a diketopyrrolopyrrole derivative conceptually similar to DTPA-S, which for the purpose of this protocol we will refer to as Dtpa-dab2.[3]
The core mechanism of PDT involves the activation of a photosensitizer from its ground state to an excited singlet state upon light absorption. It then transitions to a longer-lived triplet state.[1] This triplet state can then react with surrounding molecules. In the presence of oxygen, it can undergo a Type I reaction, producing superoxide anions and other radicals, or a Type II reaction, generating highly reactive singlet oxygen.[4] These ROS are responsible for the subsequent cellular damage. The subcellular localization of the photosensitizer is a critical factor determining the primary targets of photodamage and the subsequent mode of cell death, which can include apoptosis, necrosis, or autophagy.
These protocols are designed to guide researchers in the evaluation of the photooxidative capabilities of this compound, a crucial step in its development as a potential therapeutic agent.
Data Presentation
The following table summarizes key quantitative parameters that should be assessed during the evaluation of a photosensitizer like this compound. The values provided are illustrative and based on reported data for similar near-infrared photosensitizers.
| Parameter | Value | Unit | Significance |
| Photophysical Properties | |||
| Absorption Maximum (λmax) | ~712 | nm | Determines the optimal excitation wavelength for light activation. |
| Molar Extinction Coefficient (ε) | >10^5 | M⁻¹cm⁻¹ | High values indicate efficient light absorption. |
| Fluorescence Quantum Yield (ΦF) | Low | - | A low value is often desirable for PDT, indicating that absorbed energy is preferentially channeled to the triplet state for ROS generation rather than being lost as fluorescence. |
| Photochemical Properties | |||
| Singlet Oxygen Quantum Yield (ΦΔ) | High | - | Directly measures the efficiency of singlet oxygen generation, a key cytotoxic species in Type II PDT. |
| Photostability | High | % remaining | Indicates the photosensitizer's resistance to degradation upon light exposure, allowing for sustained ROS production. |
| In Vitro Efficacy | |||
| IC50 (Phototoxicity) | Varies | µM | The concentration of the photosensitizer required to kill 50% of cancer cells upon light irradiation. |
| Cellular Uptake | Varies | pg/cell | Quantifies the amount of photosensitizer accumulated within target cells. |
Experimental Protocols
Protocol 1: Determination of Photostability
This protocol assesses the stability of this compound upon exposure to light, a critical parameter for an effective photosensitizer.
Materials:
-
This compound
-
Dichloromethane (DCM) or other suitable solvent
-
Spectrophotometer
-
Laser light source with a wavelength corresponding to the λmax of this compound (e.g., 730 nm laser).
-
Quartz cuvettes
Procedure:
-
Prepare a 10 µM solution of this compound in dichloromethane.
-
Transfer the solution to a quartz cuvette.
-
Measure the initial absorption spectrum of the solution using a spectrophotometer.
-
Irradiate the solution with a 730 nm laser at a power density of 0.3 W/cm².
-
At 5-minute intervals, stop the irradiation and record the absorption spectrum.
-
Continue this process for a total of 30 minutes.
-
Plot the absorbance at λmax against time to determine the rate of photobleaching.
Protocol 2: In Vitro Photodynamic Therapy (Cell Viability Assay)
This protocol evaluates the efficacy of this compound in killing cancer cells upon light activation.
Materials:
-
Target cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
This compound stock solution
-
96-well cell culture plates
-
Light source for irradiation (e.g., LED array or laser)
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare a series of dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the this compound solutions. Include control wells with medium only. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol-red-free medium. Expose the designated plates to a light source at a specific wavelength and dose (e.g., 10 J/cm²). Keep a "dark toxicity" control plate covered from the light.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for another 24-48 hours.
-
Cell Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value for the light-treated group.
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of Type II photooxidation by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Molecular Engineering of a Tumor‐Targeting Thione‐Derived Diketopyrrolopyrrole Photosensitizer to Attain NIR Excitation Over 850 nm for Efficient Dual Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTPA-DAB2 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a crucial adaptor protein involved in clathrin-mediated endocytosis and various signaling pathways.[1][2][3][4][5] Its role in cellular processes makes it a protein of interest for numerous research and therapeutic applications. Labeling DAB2 with the chelating agent Diethylenetriaminepentaacetic acid (DTPA) allows for the subsequent incorporation of radiometals, enabling applications in radioimmunotherapy, molecular imaging, and targeted drug delivery.
DTPA is a widely utilized bifunctional chelating agent that forms stable complexes with a variety of radiometals, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y). The conjugation of DTPA to proteins like DAB2 is typically achieved through the reaction of its cyclic anhydride (cDTPAA) with primary amine groups, predominantly found on lysine residues on the protein's surface, forming a stable amide bond.
The ratio of DTPA molecules conjugated per DAB2 protein, known as the chelator-to-antibody ratio (CAR) in the context of antibodies, is a critical parameter. A higher ratio can increase the specific activity of the radiolabeled protein but may also impact its biological function. Therefore, optimizing the conjugation conditions is essential for producing an effective and functional DTPA-DAB2 conjugate.
These application notes provide a detailed, step-by-step guide for the conjugation of DTPA to the DAB2 protein, purification of the conjugate, and subsequent radiolabeling.
Data Presentation: Optimizing DTPA Conjugation
The following table summarizes typical results from optimizing the molar ratio of cyclic DTPA anhydride (cDTPAA) to an antibody, which serves as a relevant model for the conjugation to DAB2. These results demonstrate the trade-off between the number of chelators incorporated and the retention of the protein's biological activity. Researchers should perform a similar optimization for DAB2 to determine the ideal conjugation ratio for their specific application.
| Molar Ratio (cDTPAA:Protein) | Indium Atoms Incorporated per Protein | Retention of Binding Activity (%) |
| 50:1 | 1 | 93% |
| 100:1 | 2-4 | 60-77% |
| 500:1 | 8-11 | 12-59% |
| 1000:1 | 9-28 | <5-55% |
| 2000:1 | 11-28 | <5-47% |
| 5000:1 | 29 | <5% |
Data adapted from studies on monoclonal antibodies and serves as an illustrative example. Actual results for DAB2 may vary and require specific optimization.
Experimental Protocols
Protocol 1: Conjugation of DTPA to DAB2 Protein
This protocol describes the covalent attachment of DTPA to the DAB2 protein using cyclic DTPA anhydride (cDTPAA).
Materials:
-
Purified DAB2 protein
-
Cyclic DTPA anhydride (cDTPAA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4
-
Bicarbonate buffer, 0.1 M, pH 8.2
-
Sephadex G-50 or similar size-exclusion chromatography column
-
Reaction tubes
-
Spectrophotometer
Methodology:
-
Preparation of DAB2 Solution:
-
Dissolve the purified DAB2 protein in 0.1 M bicarbonate buffer (pH 8.2) to a final concentration of 1-5 mg/mL. The use of a buffer with a slightly alkaline pH favors the acylation reaction. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with cDTPAA.
-
-
Preparation of cDTPAA Solution:
-
Immediately before use, dissolve the cDTPAA in anhydrous DMSO to a concentration of 10 mg/mL. cDTPAA is susceptible to hydrolysis, so it is crucial to use an anhydrous solvent and prepare the solution fresh.
-
-
Conjugation Reaction:
-
Add the freshly prepared cDTPAA solution to the DAB2 protein solution while gently vortexing. The molar ratio of cDTPAA to DAB2 will need to be optimized (refer to the Data Presentation table for a starting point). A common starting point is a 20-fold molar excess of cDTPAA.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of this compound Conjugate:
-
Immediately following the incubation, purify the this compound conjugate from unreacted DTPA and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-50).
-
Elute the column with 0.1 M PBS (pH 7.2-7.4).
-
Collect fractions and monitor the protein concentration of each fraction using a spectrophotometer at 280 nm.
-
Pool the fractions containing the this compound conjugate (typically the first peak to elute).
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the number of DTPA molecules conjugated per DAB2 molecule using methods such as spectrophotometric assays or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Assess the biological activity of the this compound conjugate to ensure that the conjugation process has not significantly compromised its function. This can be done through relevant in vitro or in vivo assays that measure the known functions of DAB2, such as its binding to partner proteins.
-
Protocol 2: Radiolabeling of this compound Conjugate
This protocol describes the chelation of a radiometal (e.g., Indium-111) by the purified this compound conjugate.
Materials:
-
Purified this compound conjugate
-
Radiometal solution (e.g., ¹¹¹InCl₃ in 0.05 M HCl)
-
Metal-free 0.1 M acetate or citrate buffer, pH 5.5-6.0
-
Instant thin-layer chromatography (ITLC) strips
-
0.1 M DTPA solution in water (for quality control)
-
Gamma counter or appropriate radiation detection instrument
Methodology:
-
Radiolabeling Reaction:
-
In a clean reaction vial, add the purified this compound conjugate.
-
Add the acetate or citrate buffer to the vial.
-
Carefully add the radiometal solution to the this compound conjugate solution. The amount of radiometal will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quality Control of Radiolabeling:
-
Determine the radiochemical purity of the labeled this compound using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M DTPA solution as the mobile phase. In this system, the radiolabeled this compound will remain at the origin, while any unbound radiometal will move with the solvent front.
-
Cut the strip into sections and measure the radioactivity in each section using a gamma counter.
-
Calculate the radiochemical purity as (counts at origin / total counts) x 100%. A radiochemical purity of >95% is generally considered acceptable.
-
-
Purification of Radiolabeled Conjugate (if necessary):
-
If the radiochemical purity is below the desired level, the radiolabeled this compound can be purified using a size-exclusion column as described in Protocol 1, step 4.
-
Diagrams
Caption: Experimental workflow for this compound labeling.
Caption: Chemical principle of DTPA conjugation to DAB2.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, characterization and radiolabeling of a new amphiphilic derivative of DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 5. Disabled-2 exhibits the properties of a cargo-selective endocytic clathrin adaptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Correlative Light and Electron Microscopy with Dtpa-dab2 for Multicolor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for a specialized correlative light and electron microscopy (CLEM) technique utilizing Diethylenetriaminepentaacetic acid (DTPA) conjugated to 3,3'-Diaminobenzidine (DAB), herein referred to as Dtpa-dab2. This method enables multicolor electron microscopy by depositing different lanthanide metals at specific subcellular locations, which are then distinguishable by electron energy loss spectroscopy (EELS). This powerful approach allows for the simultaneous visualization of multiple molecular species at the ultrastructural level, offering significant advantages for basic research and drug development.
Introduction to Multicolor CLEM with this compound
Correlative light and electron microscopy (CLEM) bridges the gap between the dynamic, specific localization of molecules provided by fluorescence light microscopy (LM) and the high-resolution ultrastructural context offered by electron microscopy (EM). The this compound method extends the capabilities of CLEM by enabling the simultaneous detection of multiple targets within the same sample at the EM level.
The core principle involves the use of this compound conjugates, where the DTPA moiety chelates a specific lanthanide metal ion (e.g., Lanthanum, Cerium). In a typical CLEM workflow, a fluorescently labeled molecule of interest is first localized using light microscopy. Subsequently, a photosensitizer targeted to the same location is used to catalyze the photooxidation of the this compound substrate. This reaction produces an electron-dense precipitate containing the specific lanthanide at the site of the molecule of interest. By using different this compound conjugates with distinct lanthanide metals for different targets, multiple molecules can be "color-coded" for electron microscopy. The individual lanthanide signals are then differentiated and mapped using EELS, which analyzes the energy loss of electrons as they pass through the sample.
Data Presentation
Quantitative Comparison of Lanthanide Probes
The choice of lanthanide and the design of the this compound conjugate can significantly impact the signal intensity and resolution of the final EM image. Second-generation this compound conjugates have been developed to increase the lanthanide-to-DAB ratio, thereby amplifying the signal.
| Probe Generation | Lanthanide to DAB Ratio | Relative Signal Amplification | Reference |
| First Generation | 0.5:1 | 1x | [1] |
| Second Generation | 2:1 | 4x | [1] |
EELS Acquisition Parameters for Lanthanide Mapping
Electron energy loss spectroscopy (EELS) is used to generate elemental maps of the deposited lanthanides. Acquiring these maps at the N4,5 edge of the lanthanides offers significant advantages over the higher-energy M4,5 edge.
| EELS Edge | Relative Signal-to-Noise | Relative Resolution | Reference |
| M4,5 | 1x | 1x | [1][2] |
| N4,5 | ~4x | ~2x | [2] |
Experimental Protocols
Synthesis of Lanthanide-Dtpa-dab2 (Ln-DAB2) Conjugates
This protocol is a generalized procedure for the synthesis of lanthanide-chelated this compound.
Materials:
-
3,3'-Diaminobenzidine (DAB)
-
Diethylenetriaminepentaacetic acid dianhydride (ca-DTPA)
-
Lanthanide (III) chloride (e.g., LaCl₃, CeCl₃)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve DAB in anhydrous DMF.
-
Add a molar excess of triethylamine to the DAB solution.
-
Slowly add a solution of ca-DTPA in anhydrous DMF to the DAB solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Precipitate the this compound product by adding diethyl ether and collect the solid by filtration.
-
Wash the product with diethyl ether and dry under vacuum.
-
To chelate the lanthanide, dissolve the this compound product in water and add an equimolar solution of the desired lanthanide (III) chloride.
-
Adjust the pH to ~7.0 and stir for several hours.
-
The final Ln-DAB2 solution can be purified by size-exclusion chromatography.
General Workflow for Multicolor CLEM using Ln-DAB2
This protocol outlines the major steps for performing a multicolor CLEM experiment.
Caption: General workflow for multicolor CLEM using Ln-DAB2 probes.
Detailed Protocol for Sequential Photooxidation
This protocol describes the key steps for labeling two distinct molecular targets with different lanthanides.
Materials:
-
Cells grown on gridded coverslips or dishes suitable for both LM and EM.
-
Primary antibodies to the two target proteins (Target A and Target B).
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 568).
-
Photosensitizer-conjugated secondary antibody or streptavidin (e.g., Eosin-conjugated).
-
Lanthanum-Dtpa-dab2 (La-DAB2) solution.
-
Cerium-Dtpa-dab2 (Ce-DAB2) solution.
-
Fixatives (e.g., paraformaldehyde, glutaraldehyde).
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., BSA in PBS).
-
Standard buffers (PBS, cacodylate buffer).
Procedure:
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells according to standard protocols.
-
Block non-specific binding sites.
-
Incubate with a cocktail of primary antibodies for Target A and Target B.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies.
-
Image the cells using a fluorescence microscope to identify the region of interest (ROI).
-
-
First Photooxidation (Target A with La-DAB2):
-
Re-incubate the sample with a photosensitizer-conjugated probe that recognizes the primary antibody for Target A.
-
Wash thoroughly to remove unbound probe.
-
Incubate the sample with La-DAB2 solution in a suitable buffer (e.g., cacodylate buffer).
-
Expose the ROI to light of the appropriate wavelength to activate the photosensitizer and induce the precipitation of La-DAB2. Monitor the reaction by observing the formation of a faint brown precipitate.
-
Wash extensively to remove unreacted La-DAB2.
-
-
Second Photooxidation (Target B with Ce-DAB2):
-
Repeat the process for Target B, using a photosensitizer that recognizes the primary antibody for Target B and incubating with Ce-DAB2 solution.
-
Perform photooxidation as described above.
-
Wash thoroughly.
-
-
Sample Preparation for EM:
-
Proceed with standard EM sample preparation, including post-fixation with osmium tetroxide, dehydration in a graded ethanol series, and embedding in resin.
-
EELS Data Acquisition and Analysis
Instrumentation:
-
Transmission Electron Microscope (TEM) or Scanning Transmission Electron Microscope (STEM) equipped with an EELS spectrometer.
Procedure:
-
Locate the ROI: Identify the previously imaged ROI in the ultrathin sections.
-
Acquire a Zero-Loss Image: Obtain a standard bright-field TEM image of the ROI.
-
Acquire EELS Spectrum Image: Acquire an EELS spectrum image over the energy range encompassing the N4,5 edges of the targeted lanthanides (e.g., ~80-200 eV).
-
Generate Elemental Maps: Process the EELS spectrum image to generate individual elemental maps for each lanthanide. This typically involves background subtraction and integration of the signal at the characteristic energy loss edges.
-
Image Overlay: Overlay the generated elemental maps in pseudocolor onto the grayscale TEM image to create the final multicolor electron micrograph.
Application in Signaling Pathway Visualization
The this compound multicolor CLEM technique is a powerful tool for dissecting complex signaling pathways by visualizing the colocalization and spatial relationships of key signaling proteins at the ultrastructural level. The protein Disabled-2 (DAB2) itself is an adaptor protein implicated in several signaling cascades, including the Wnt, MAPK, and TGFβ pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. A Dtpa-conjugated peptide agonist has been used to study PAR2-mediated activation of the MAPK pathway, demonstrating the utility of lanthanide-based probes in signaling research.
Caption: Simplified MAPK signaling pathway.
Wnt Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. DAB2 has been shown to be a negative regulator of the canonical Wnt pathway.
Caption: Simplified canonical Wnt signaling pathway.
TGFβ Signaling Pathway
The Transforming Growth Factor-beta (TGFβ) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. DAB2 is known to interact with components of the TGFβ signaling pathway.
Caption: Simplified TGFβ signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak photooxidation product | Inefficient photosensitizer activity. | Use a fresh batch of photosensitizer. Optimize the concentration and incubation time. |
| Low concentration of Ln-DAB2. | Increase the concentration of the Ln-DAB2 solution. | |
| Inadequate light exposure. | Increase the duration or intensity of light exposure. Ensure the correct wavelength is being used. | |
| Non-specific precipitation | Inadequate blocking. | Increase the concentration or duration of the blocking step. |
| Insufficient washing. | Increase the number and duration of wash steps after each incubation. | |
| Aggregation of Ln-DAB2 probe. | Filter the Ln-DAB2 solution before use. | |
| Poor ultrastructural preservation | Inadequate fixation. | Optimize fixation conditions (fixative concentration, time, temperature). |
| Harsh permeabilization. | Reduce the concentration of the permeabilizing agent or the duration of the treatment. | |
| Difficulty in correlating LM and EM images | Movement of the sample between imaging modalities. | Use fiducial markers or a gridded coverslip for precise relocation of the ROI. |
| Low signal-to-noise in EELS maps. | Optimize EELS acquisition parameters (e.g., use the N4,5 edge, increase acquisition time). | |
| Overlapping EELS signals from different lanthanides. | Choose lanthanides with well-separated energy loss edges. Use spectral deconvolution algorithms. |
References
- 1. Elemental mapping of labelled biological specimens at intermediate energy loss in an energy-filtered TEM acquired using a direct detection device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elemental mapping of labelled biological specimens at intermediate energy loss in an energy‐filtered TEM acquired using a direct detection device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DTPA-Dab2 Conjugates for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (Dab2) is a crucial endocytic adaptor protein involved in clathrin-mediated endocytosis, cellular trafficking of transmembrane receptors, and various signaling pathways.[1][2] It plays a significant role in cellular processes by binding to cargo proteins and facilitating their internalization.[3] Diethylenetriaminepentaacetic acid (DTPA) is a well-established metal chelating agent capable of forming highly stable complexes with a variety of metal ions.[4][5]
The conjugation of DTPA to the Dab2 protein creates a versatile molecular tool. By chelating an electron-dense metal, the DTPA-Dab2 conjugate can be visualized directly using Electron Microscopy (EM), enabling high-resolution localization of Dab2 within cellular structures. This approach is invaluable for studying the precise role of Dab2 in endocytic processes, receptor trafficking, and its involvement in signaling cascades. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and preparation of this compound conjugates for EM analysis.
Signaling Pathway and Function of Dab2
Dab2 functions as a cargo-selective clathrin-associated sorting protein (CLASP). Its N-terminal phosphotyrosine-binding (PTB) domain recognizes and binds to the FXNPXY motif found in the cytoplasmic tails of cargo proteins, such as members of the LDL receptor family. Dab2 also interacts directly with components of the endocytic machinery, including the AP-2 adaptor complex and clathrin, thereby recruiting cargo into developing clathrin-coated pits for internalization. Furthermore, Dab2 is implicated in regulating key signaling pathways, including MAPK, Wnt, and TGFβ.
References
- 1. Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disabled-2 exhibits the properties of a cargo-selective endocytic clathrin adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
Application Notes and Protocols for Lanthanide Chelation of Dtpa-dab2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are highly effective chelating agents for lanthanide ions, finding extensive applications in medical imaging and radioimmunotherapy.[1][2] The conjugation of DTPA to biomolecules, such as peptides or antibodies, allows for the targeted delivery of these metal ions for diagnostic and therapeutic purposes.[2] This document provides a detailed protocol for the chelation of lanthanides with a conceptual Dtpa-dab2 conjugate, a bifunctional chelator designed for further conjugation. While specific data for this compound is not extensively available in the public domain, this protocol is based on established methods for similar DTPA-conjugates.[3][4]
The stability of lanthanide complexes is a critical factor for their in vivo applications to prevent the release of toxic free metal ions. DTPA forms highly stable and kinetically inert complexes with trivalent lanthanide ions. The choice of the conjugation site on a targeting molecule is crucial, as it can impact solubility, yield, and biological activity.
Quantitative Data Summary
The following table summarizes key parameters for representative lanthanide-DTPA complexes. These values provide a benchmark for the expected performance of lanthanide-Dtpa-dab2 complexes.
| Parameter | Gd(III)-DTPA Analogues | Eu(III)-DTPA Analogues | Reference |
| Kinetic Inertness (t½ at physiological pH) | 127 hours (for Gd[DTPA-(Me-Trp)2]) | Not Specified | |
| Pseudo-first-order rate constant (k₀) for Eu³⁺ exchange | Not Applicable | (4.5 ± 1.2) × 10⁻⁶ s⁻¹ | |
| Second-order rate constant (k₁) for Eu³⁺ exchange | Not Applicable | 0.58 ± 0.1 M⁻¹s⁻¹ | |
| Third-order rate constant (k₂) for Eu³⁺ exchange | Not Applicable | (6.6 ± 0.2) × 10⁴ M⁻²s⁻¹ |
Experimental Protocols
This section outlines the detailed methodology for the synthesis of this compound, followed by the lanthanide chelation procedure and characterization of the final complex.
1. Synthesis of this compound
The synthesis of this compound involves the reaction of DTPA anhydride with an excess of a diamine (represented here as DAB, a generic diaminoalkane) to prevent polymerization.
-
Materials:
-
DTPA dianhydride
-
Diaminobutane (DAB) (or other suitable diamine)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Deionized water
-
-
Procedure:
-
Dissolve DTPA dianhydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve a five-fold molar excess of DAB in anhydrous DMF.
-
Slowly add the DTPA dianhydride solution to the DAB solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Remove the DMF under reduced pressure.
-
To remove unreacted DAB, perform multiple extractions with a suitable solvent like diethyl ether.
-
The crude product (this compound) can be precipitated from the reaction mixture.
-
Purify the this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
2. Lanthanide Chelation Protocol
This protocol describes the incorporation of a lanthanide ion into the this compound chelator.
-
Materials:
-
Purified this compound conjugate
-
Lanthanide (III) chloride salt (e.g., EuCl₃, GdCl₃)
-
0.1 M Acetate buffer or HEPES buffer (pH 5.5-6.5)
-
Metal-free water (e.g., Chelex-treated)
-
Sephadex G-25 column or similar size-exclusion chromatography medium
-
-
Procedure:
-
Dissolve the purified this compound conjugate in the chosen buffer to a final concentration of 1-10 mM.
-
Prepare a 1.1 to 1.5 molar excess stock solution of the desired lanthanide (III) chloride in metal-free water.
-
Add the lanthanide solution dropwise to the this compound solution while vortexing or stirring.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.
-
After incubation, purify the resulting lanthanide-Dtpa-dab2 complex from unchelated lanthanide ions using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with metal-free water or a suitable buffer.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (if the conjugate has an aromatic component) or by detecting the lanthanide ion via methods like ICP-MS.
-
Pool the fractions containing the purified lanthanide-Dtpa-dab2 complex.
-
3. Characterization of the Lanthanide-Dtpa-dab2 Complex
-
Mass Spectrometry: Confirm the successful chelation and determine the molecular weight of the final complex using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Luminescence Spectroscopy (for luminescent lanthanides like Eu³⁺, Tb³⁺): Measure the luminescence emission spectrum to confirm the incorporation of the lanthanide into the chelate.
-
NMR Spectroscopy: For diamagnetic lanthanides (e.g., La³⁺, Lu³⁺), ¹H NMR can be used to characterize the complex.
-
Stability Studies: Assess the kinetic and thermodynamic stability of the complex by challenging it with competing metal ions or chelators like DTPA itself and monitoring the release of the lanthanide ion over time using luminescence spectroscopy or other sensitive detection methods.
Visualizations
Caption: Experimental workflow for the synthesis, chelation, and characterization of Lanthanide-Dtpa-dab2.
Caption: Simplified reaction pathway for the chelation of a lanthanide ion (Ln³⁺) by this compound.
References
- 1. Site-specific conjugation of a lanthanide chelator and its effects on the chemical synthesis and receptor binding affinity of human relaxin-2 hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise site-specific synthesis of DTPA–peptide conjugates: Application to imaging probes for the chemokine receptor CXCR4 [agris.fao.org]
Application Notes and Protocols for Electron Microscopy Sample Preparation: Localization of Disabled-2 (DAB2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disabled-2 (DAB2) is a crucial scaffold protein involved in a variety of cellular processes, including endocytosis, cell signaling, and cell adhesion.[1] Its subcellular localization is critical to its function, and high-resolution imaging techniques like transmission electron microscopy (TEM) are indispensable for elucidating its precise distribution within the cell. This document provides a detailed protocol for the pre-embedding immunoelectron microscopy method to localize DAB2, utilizing the diaminobenzidine (DAB) reaction catalyzed by horseradish peroxidase (HRP) to generate an electron-dense signal.[2][3] This method offers excellent preservation of cellular ultrastructure and precise localization of the target protein.[4]
Principle of the Method
The localization of DAB2 is achieved through a pre-embedding immunolabeling technique.[4] Cells or tissues are first lightly fixed to preserve both the antigenicity of DAB2 and the cellular ultrastructure. Subsequently, the samples are permeabilized to allow antibodies to access intracellular compartments. A primary antibody specific to DAB2 is introduced, followed by a secondary antibody conjugated to HRP. In the final step, the substrate 3,3'-diaminobenzidine (DAB), in the presence of hydrogen peroxide, is enzymatically polymerized by HRP into an insoluble, electron-dense precipitate at the site of the antigen. This precipitate is then osmicated to further enhance its electron density, making it readily visible by TEM.
Experimental Workflow
Caption: Experimental workflow for pre-embedding immunoelectron microscopy of DAB2.
Signaling Pathway Context: DAB2 in Endocytosis
Caption: Simplified diagram of DAB2's role in clathrin-mediated endocytosis.
Detailed Experimental Protocol
Materials
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB), pH 7.4
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% bovine serum albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: anti-DAB2 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (or other appropriate species)
-
DAB solution: 0.5 mg/mL 3,3'-diaminobenzidine tetrahydrochloride in 0.05 M Tris-HCl, pH 7.6
-
Hydrogen peroxide (H2O2), 30% stock
-
Osmium tetroxide (OsO4), 1% in 0.1 M PB
-
Graded ethanol series (30%, 50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon 812)
-
Uranyl acetate
-
Lead citrate
Procedure
-
Fixation:
-
For cultured cells, wash monolayers with PBS and fix with Fixation Buffer for 30-60 minutes at room temperature.
-
For tissues, perfuse the animal with PBS followed by Fixation Buffer. Dissect the tissue of interest into small blocks (e.g., 1 mm³) and continue fixation for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the samples three times with PBS for 10 minutes each to remove excess fixative.
-
-
Permeabilization:
-
Incubate the samples in Permeabilization Buffer for 15-30 minutes at room temperature. This step is crucial for intracellular targets like DAB2.
-
-
Blocking:
-
Wash the samples with PBS three times for 5 minutes each.
-
Incubate in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DAB2 primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the samples with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the samples extensively with PBS (e.g., five times for 10 minutes each) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the samples in the secondary antibody solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the samples again with PBS as in step 6.
-
-
DAB Reaction:
-
Prepare the DAB working solution by adding H2O2 to the DAB solution to a final concentration of 0.01% immediately before use. Caution: DAB is a potential carcinogen and should be handled with appropriate safety precautions.
-
Incubate the samples in the DAB working solution for 5-10 minutes. The development of the brown reaction product can be monitored under a light microscope.
-
-
Post-fixation:
-
Wash the samples with 0.1 M PB three times for 5 minutes each.
-
Post-fix with 1% OsO4 in 0.1 M PB for 1 hour on ice. This step enhances the electron density of the DAB polymer and preserves lipid structures.
-
-
Dehydration and Embedding:
-
Wash the samples with distilled water.
-
Dehydrate through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%) for 10-15 minutes at each concentration.
-
Perform two changes in propylene oxide for 15 minutes each.
-
Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.
-
Embed the samples in fresh resin and polymerize in an oven at 60°C for 48 hours.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast of cellular structures.
-
-
TEM Imaging:
-
Examine the sections using a transmission electron microscope. The DAB2 protein will be localized by the electron-dense precipitate.
-
Quantitative Data Summary
The following table provides typical concentration and time ranges for the key steps in the protocol. These parameters may require optimization depending on the specific cell/tissue type and antibodies used.
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% | 30-60 min (cells) / 2-4 h (tissue) | RT / 4°C |
| Glutaraldehyde | 0.1% | 30-60 min (cells) / 2-4 h (tissue) | RT / 4°C | |
| Permeabilization | Triton X-100 | 0.1% | 15-30 min | RT |
| Blocking | BSA / Normal Serum | 5-10% | 1 hour | RT |
| Primary Antibody | anti-DAB2 | 1:100 - 1:1000 | Overnight | 4°C |
| Secondary Antibody | HRP-conjugate | 1:200 - 1:500 | 1-2 hours | RT |
| DAB Reaction | DAB | 0.5 mg/mL | 5-10 min | RT |
| H2O2 | 0.01% | 5-10 min | RT | |
| Post-fixation | Osmium Tetroxide | 1% | 1 hour | 4°C (on ice) |
Troubleshooting
-
No Signal:
-
Cause: Poor antibody penetration, inactive HRP, or low antigen expression.
-
Solution: Increase permeabilization time or use a different detergent. Ensure fresh H2O2 is used. Consider a signal amplification method.
-
-
High Background:
-
Cause: Insufficient blocking, primary or secondary antibody concentration too high.
-
Solution: Increase blocking time or change blocking reagent. Titrate antibodies to determine optimal concentration.
-
-
Poor Ultrastructure:
-
Cause: Inadequate fixation.
-
Solution: Optimize fixative concentrations and fixation time. Ensure samples are processed promptly.
-
Conclusion
This protocol provides a robust framework for the high-resolution localization of the DAB2 protein using pre-embedding immunoelectron microscopy. By following these detailed steps, researchers can effectively visualize the subcellular distribution of DAB2, providing valuable insights into its functional roles in various cellular contexts. Careful optimization of antibody concentrations and incubation times is recommended to achieve the best balance between specific labeling and structural preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Use of Horseradish Peroxidase-Labeled Antibody for Light and Electron Microscope Localization of Reovirus Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-embedding Double-Label Immunoelectron Microscopy of Chemically Fixed Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dtpa-dab2 in Diverse Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the multifaceted roles of the Disabled-2 (Dab2) protein in various cell types and propose a novel application for a hypothetical Dtpa-dab2 conjugate in targeted radionuclide therapy. Dab2, an adaptor protein, is a critical regulator of numerous signaling pathways and cellular processes, including endocytosis, cell proliferation, and apoptosis.[1][2] Its expression is often dysregulated in cancer, where it can function as both a tumor suppressor and, in some contexts, a tumor promoter.[3][4]
Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent used to bind radiometals for diagnostic imaging and targeted radionuclide therapy.[5] This document outlines the functions of Dab2, provides detailed protocols for studying its effects, and introduces a conceptual framework for utilizing a this compound conjugate in precision oncology, particularly in prostate cancer.
Section 1: The Role of Dab2 in Different Cell Types
Dab2 is expressed in a wide range of epithelial cells, including those of the ovary, lung, and breast, as well as in immune cells such as macrophages. Its functional impact is highly context-dependent, varying with cell type and the surrounding microenvironment.
Dab2 in Cancer Cells
In many cancers, including ovarian, lung, and breast cancer, Dab2 expression is downregulated, which is associated with enhanced cell proliferation and tumor progression, supporting its role as a tumor suppressor. However, in some instances, high Dab2 expression has been linked to increased cell migration and invasion, suggesting a pro-tumorigenic role.
Key Functions of Dab2 in Cancer Cells:
-
Tumor Suppression: Dab2 can inhibit cell proliferation, induce apoptosis, and suppress tumor growth by modulating key signaling pathways.
-
Regulation of Endocytosis: As a clathrin-associated sorting protein, Dab2 plays a crucial role in the clathrin-mediated endocytosis of various receptors, thereby controlling their signaling output.
-
Modulation of Signaling Pathways: Dab2 is a key regulator of the TGF-β, Wnt, and MAPK signaling pathways, which are frequently dysregulated in cancer.
Dab2 in Immune Cells
Dab2 is also expressed in immune cells, where it acts as a negative regulator of immune function. For instance, in dendritic cells, decreased Dab2 expression is associated with a more inflammatory phenotype. In tumor-associated macrophages (TAMs), high expression of Dab2 has been shown to be essential for their pro-metastatic activity.
Section 2: Signaling Pathways Regulated by Dab2
Dab2's influence on cellular behavior is largely mediated through its interaction with and regulation of critical signaling cascades.
TGF-β Signaling Pathway
Dab2 is an essential component of the TGF-β signaling pathway. It can act as an adaptor, linking TGF-β receptors to the Smad family of proteins, thereby facilitating signal transduction. Dab2 also regulates the endocytosis and intracellular trafficking of TGF-β receptors, which can influence the balance between Smad-dependent and non-Smad signaling pathways.
Caption: Dab2 in the TGF-β signaling pathway.
Wnt/β-catenin Signaling Pathway
Dab2 acts as an inhibitor of the canonical Wnt/β-catenin signaling pathway. It achieves this by preventing the interaction between Dishevelled (Dvl) and Axin, which is necessary for the degradation of β-catenin. Loss of Dab2 leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote cell proliferation.
Caption: Dab2's inhibitory role in Wnt/β-catenin signaling.
MAPK/ERK Signaling Pathway
Dab2 negatively regulates the MAPK/ERK signaling pathway by interfering with the formation of the Grb2-Sos complex, which is essential for Ras activation. By binding to Grb2, Dab2 prevents the recruitment of Sos to activated receptor tyrosine kinases, thereby dampening downstream signaling that promotes cell proliferation and survival.
References
- 1. The scaffold protein disabled 2 (DAB2) and its role in tumor development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways | Semantic Scholar [semanticscholar.org]
- 3. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
Application Notes and Protocols for Quantitative Analysis of Dab2 in Electron Microscopy Images
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (Dab2) is a crucial adaptor protein involved in clathrin-mediated endocytosis and the modulation of key signaling pathways. Its role in cellular trafficking of various receptors and its impact on pathways such as Transforming Growth Factor-beta (TGF-β) and Ras/MAPK make it a protein of significant interest in both fundamental cell biology and drug development.[1][2][3][4] Electron microscopy (EM) provides the necessary resolution to visualize the subcellular localization of Dab2 within structures like clathrin-coated pits and endosomes. Quantitative analysis of EM images allows for the objective measurement of Dab2 distribution and dynamics, providing critical data for understanding its function in health and disease.
These application notes provide a comprehensive guide to the quantitative analysis of Dab2 localization at the ultrastructural level. While the specific term "Dtpa-dab2" did not yield established protocols in the context of electron microscopy, this document outlines a robust workflow using standard immuno-electron microscopy techniques to visualize Dab2, followed by detailed protocols for quantitative analysis.
Signaling Pathways Involving Dab2
Dab2 acts as a critical scaffolding protein, influencing multiple signaling cascades. Understanding these pathways is essential for interpreting the quantitative data obtained from EM studies.
Dab2 in the TGF-β Signaling Pathway
Dab2 is an essential component of the TGF-β signaling pathway, linking the TGF-β receptors to the Smad family of transcription factors.[5] Upon TGF-β stimulation, Dab2 associates with the TGF-β receptors and facilitates the phosphorylation of Smad2. This interaction is crucial for the downstream transcriptional responses mediated by TGF-β. Furthermore, by directing TGF-β receptors to clathrin-coated pits, Dab2 can modulate the balance between Smad-dependent and non-Smad pathways, such as the JNK pathway.
Dab2 in the Ras/MAPK Signaling Pathway
Dab2 also plays a significant role in modulating the Ras/MAPK signaling cascade. It can inhibit this pathway by competing with the Son of sevenless (SOS) protein for binding to the Growth factor receptor-bound protein 2 (Grb2). This interaction disrupts the formation of the Grb2-SOS complex, which is necessary for the activation of Ras. By sequestering Grb2, Dab2 acts as a negative regulator of the Ras/MAPK pathway, thereby influencing cellular processes like proliferation and differentiation.
Experimental Protocols
Protocol 1: Immuno-Electron Microscopy for Dab2 Localization
This protocol describes a pre-embedding immunogold labeling technique to visualize Dab2 at the ultrastructural level.
Materials:
-
Cell culture reagents
-
Primary antibody: anti-Dab2 (validated for immunocytochemistry)
-
Secondary antibody: Nanogold-conjugated anti-species IgG
-
Fixatives: 4% paraformaldehyde, 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB)
-
Quenching solution: 0.1% sodium borohydride in PB
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Gold enhancement kit (e.g., GoldEnhance EM)
-
Osmium tetroxide (1%)
-
Uranyl acetate
-
Lead citrate
-
Ethanol series (for dehydration)
-
Epoxy resin embedding kit
Procedure:
-
Cell Culture and Fixation:
-
Grow cells of interest on coverslips.
-
Fix cells with 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M PB for 30 minutes at room temperature.
-
Wash three times with PB.
-
Quench free aldehyde groups with 0.1% sodium borohydride in PB for 10 minutes.
-
-
Immunolabeling:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with primary anti-Dab2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Nanogold-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature.
-
Wash three times with PBS and then with distilled water.
-
-
Gold Enhancement and Post-fixation:
-
Enhance the gold particles using a gold enhancement kit according to the manufacturer's instructions.
-
Post-fix with 1% osmium tetroxide in 0.1 M PB for 1 hour on ice.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (50%, 70%, 90%, 100%).
-
Infiltrate with epoxy resin and embed the samples.
-
Polymerize the resin at 60°C for 48 hours.
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Collect sections on copper grids.
-
Stain sections with uranyl acetate and lead citrate.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope (TEM).
-
Acquire images of regions of interest at appropriate magnifications.
-
Protocol 2: Quantitative Analysis of Dab2 EM Images
This protocol outlines the steps for quantifying the distribution of Dab2 immunogold particles.
1. Image Acquisition and Calibration:
-
Acquire images systematically and randomly to ensure unbiased sampling.
-
Calibrate the pixel size of the images using a standard calibration grid.
2. Segmentation and Region of Interest (ROI) Definition:
-
Use image analysis software (e.g., ImageJ/Fiji) to manually or semi-automatically segment cellular compartments of interest.
-
Define ROIs such as:
-
Clathrin-coated pits (membranes and vesicle interior)
-
Early endosomes
-
Late endosomes
-
Plasma membrane (non-coated regions)
-
Cytosol
-
3. Gold Particle Quantification:
-
Particle Density: Count the number of gold particles within each defined ROI and divide by the area of the ROI. This provides the density of Dab2 labeling in different compartments.
-
Distance Analysis: Measure the shortest distance from each gold particle to the nearest membrane (e.g., the plasma membrane within a clathrin-coated pit). This can reveal the precise localization of Dab2 relative to cellular structures.
-
Stereological Methods: For more rigorous quantification, employ stereological techniques such as the physical dissector method to obtain unbiased estimates of particle numbers and densities.
4. Data Presentation and Statistical Analysis:
-
Summarize the quantitative data in tables for easy comparison between different experimental conditions.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed differences in Dab2 distribution.
Quantitative Data Presentation
The following tables illustrate how quantitative data from the analysis of Dab2 EM images can be structured.
Table 1: Density of Dab2 Immunogold Labeling in Different Subcellular Compartments
| Subcellular Compartment | Gold Particles / µm² (Mean ± SEM) | p-value (vs. Cytosol) |
| Clathrin-Coated Pits | 150.5 ± 12.3 | <0.001 |
| Early Endosomes | 85.2 ± 9.8 | <0.01 |
| Late Endosomes | 25.7 ± 4.1 | >0.05 |
| Plasma Membrane (non-coated) | 15.3 ± 3.5 | >0.05 |
| Cytosol | 10.1 ± 2.2 | - |
Table 2: Spatial Distribution of Dab2 within Clathrin-Coated Pits
| Distance from Membrane (nm) | Percentage of Gold Particles (Mean ± SEM) |
| 0 - 20 | 65.4 ± 5.9 |
| 20 - 40 | 25.1 ± 4.3 |
| > 40 | 9.5 ± 2.1 |
Experimental Workflow and Logic
The entire process, from sample preparation to data analysis, can be visualized as a systematic workflow.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the quantitative analysis of Dab2 localization using electron microscopy. By combining robust immuno-EM techniques with rigorous quantitative analysis, researchers can gain valuable insights into the subcellular dynamics of Dab2 and its role in critical signaling pathways. This information is vital for advancing our understanding of cellular function and for the development of novel therapeutic strategies targeting Dab2-mediated processes.
References
- 1. Quantifying immunogold labelling in transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Specificity in Immunoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disabled-2 (Dab2) mediates transforming growth factor beta (TGFbeta)-stimulated fibronectin synthesis through TGFbeta-activated kinase 1 and activation of the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation [frontiersin.org]
- 5. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor DAB2 Staining
Introduction: This guide provides troubleshooting and frequently asked questions (FAQs) for poor or inconsistent immunohistochemistry (IHC) staining results for the Disabled-2 (DAB2) protein. While the query specified "Dtpa-dab2," our resources indicate that this likely refers to issues with DAB2 IHC. The Disabled-2 (DAB2) protein is a crucial adaptor protein involved in regulating key signaling pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during the staining procedure.
Frequently Asked Questions (FAQs)
Q1: What is DAB2 and why is it important in research?
A1: Disabled-2 (DAB2) is an adaptor protein that plays a significant role in clathrin-mediated endocytosis.[1][3] It is involved in the regulation of critical signaling pathways, including the MAPK, Wnt, and TGFβ pathways.[1] Due to its function as a tumor suppressor in some cancers and its role in processes like cell differentiation and epithelial-to-mesenchymal transition (EMT), it is a protein of interest in cancer research and developmental biology.
Q2: My DAB2 staining is completely absent or very weak. What are the primary causes?
A2: Weak or no staining is a common issue in IHC and can stem from several factors. Key areas to investigate include:
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Antibody Issues: The primary or secondary antibody may be inactive, used at a suboptimal concentration, or not validated for IHC.
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Antigen Masking: The fixation process can create cross-links that hide the target epitope.
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Procedural Errors: Insufficient incubation times, improper storage of reagents, or letting the tissue sections dry out can all lead to poor results.
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Low Protein Expression: The target tissue may naturally have low or no expression of the DAB2 protein.
Q3: I'm seeing high background staining which is obscuring my results. How can I fix this?
A3: High background staining often results from non-specific binding of antibodies or issues with the detection system. To reduce background, consider the following:
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Inadequate Blocking: Insufficient blocking of non-specific sites is a primary cause.
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Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
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Endogenous Enzyme Activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system.
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Insufficient Washing: Inadequate washing between steps can leave excess antibody on the slide.
Troubleshooting Guides
Problem 1: Weak or No Staining
If you are experiencing faint or absent staining for DAB2, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | Verify that the anti-DAB2 antibody is validated for IHC applications on the datasheet. Optimize the primary antibody concentration by performing a titration. Ensure the antibody has been stored correctly and has not undergone excessive freeze-thaw cycles. Run a positive control to confirm antibody activity. |
| Secondary Antibody Issues | Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). Confirm the activity of the secondary antibody with a positive control. |
| Antigen Retrieval Failure | Formalin fixation can mask the epitope; antigen retrieval is often necessary to unmask it. Optimize the antigen retrieval method (Heat-Induced or Proteolytic-Induced) and buffer conditions (e.g., Citrate pH 6.0 or EDTA pH 9.0). |
| Procedural Errors | Increase incubation times for the primary antibody (e.g., overnight at 4°C). Ensure tissue sections do not dry out at any stage of the staining process. Use a more sensitive detection system, such as a polymer-based detection kit. |
| Low Target Protein Expression | Confirm DAB2 expression in your tissue type using a positive control tissue known to express DAB2. Utilize a signal amplification method in your protocol. |
Problem 2: High Background Staining
High background can make it difficult to interpret your DAB2 staining. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Optimize the blocking step by using a serum from the same species as the secondary antibody host or a protein solution like BSA. Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Endogenous Enzyme Activity | If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation. If using an AP-based system, block endogenous alkaline phosphatase with levamisole. |
| Issues with Secondary Antibody | Run a negative control (without primary antibody) to check for non-specific binding of the secondary antibody. If staining occurs, consider using a secondary antibody that has been pre-adsorbed against the species of your tissue sample. |
| Procedural and Reagent Issues | Ensure thorough washing between antibody incubation steps. Use fresh buffers and reagents. Inadequate deparaffinization can cause patchy background; use fresh xylene and extend deparaffinization time. |
Experimental Protocols & Workflows
General Immunohistochemistry (IHC) Workflow
A typical IHC experiment involves several key stages. The workflow below illustrates the general process for staining paraffin-embedded tissue sections.
Caption: A generalized workflow for immunohistochemical staining.
Antigen Retrieval Protocol (Heat-Induced - HIER)
Antigen retrieval is a critical step for successful IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.
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Deparaffinize and Rehydrate: Immerse slides in xylene and a graded series of ethanol solutions to rehydrate the tissue sections.
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Buffer Immersion: Place the slides in a staining dish containing an appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).
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Heating: Heat the slides using a validated method such as a microwave, pressure cooker, or water bath to 95-100°C for a predetermined optimal time (e.g., 10-20 minutes).
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Cooling: Allow the slides to cool down to room temperature in the retrieval buffer before proceeding with the staining protocol.
DAB2 Signaling Pathway
DAB2 acts as an adaptor protein that influences several key signaling pathways, often by facilitating the endocytosis of signaling components or by linking receptors to downstream effectors.
Caption: DAB2's role in the TGF-β and MAPK signaling pathways.
References
Technical Support Center: Optimizing Dtpa-dab2 Photooxidation Efficiency
Disclaimer: The following technical support guide is based on the assumed composition of "Dtpa-dab2" as a photosensitizer conjugate with the Disabled-2 (Dab2) protein for targeted photooxidation. Currently, there is no specific literature on a "this compound" conjugate. Therefore, this guide is constructed from established principles of photodynamic therapy (PDT), photosensitizer-protein conjugates, and the known biological functions of Dab2 and Dtpa.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in photooxidation?
A1: The this compound conjugate is designed for targeted photodynamic therapy. The Dab2 protein moiety is intended to bind to specific cell surface receptors, facilitating the uptake of the conjugate into target cells via endocytosis, a process in which Dab2 is naturally involved.[1][2][3] Diethylenetriaminepentaacetic acid (Dtpa) acts as a chelator, which can be complexed with a photosensitive molecule. Upon irradiation with a specific wavelength of light, the photosensitizer component generates reactive oxygen species (ROS), such as singlet oxygen, leading to oxidative stress and localized cellular damage, ultimately inducing cell death.
Q2: What are the critical parameters to consider for optimizing this compound photooxidation efficiency?
A2: The efficiency of photooxidation is multifactorial. Key parameters to optimize include:
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This compound Conjugate Concentration: Sufficient concentration is required for effective targeting and uptake.
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Incubation Time: Adequate time for the Dab2 moiety to bind to its target and for cellular internalization to occur.
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Light Source and Dose: The wavelength of light must match the absorption spectrum of the photosensitizer. The light dose (fluence) and the rate of delivery (fluence rate) are critical for activating the photosensitizer and generating ROS.[4][5]
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Oxygen Availability: Molecular oxygen is essential for the generation of singlet oxygen and other ROS.
Q3: How does the Dab2 protein facilitate the delivery of the photosensitizer?
A3: Dab2 is an adaptor protein involved in clathrin-mediated endocytosis. It binds to specific motifs on the cytoplasmic tails of transmembrane receptors, linking them to the endocytic machinery. By conjugating a photosensitizer to Dab2, the conjugate can "hijack" this natural internalization pathway to accumulate within target cells that express the corresponding receptors.
Q4: Can Dtpa be used for applications other than chelating a photosensitizer?
A4: Yes. Dtpa is a versatile chelating agent. In other applications, it is commonly used to chelate metal ions. For instance, Gd(III)-DTPA is used as a contrast agent in Magnetic Resonance Imaging (MRI). Theoretically, a this compound conjugate could also be developed for targeted radionuclide therapy by chelating a therapeutic radioisotope.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Cellular Uptake of this compound | 1. Inappropriate cell line lacking the target receptor for Dab2. 2. Suboptimal conjugate concentration. 3. Insufficient incubation time. | 1. Confirm target receptor expression on your cell line using techniques like Western Blot or Flow Cytometry. 2. Perform a dose-response experiment to determine the optimal concentration of the this compound conjugate. 3. Conduct a time-course experiment to identify the optimal incubation time for maximal cellular uptake. |
| Low Photooxidation Efficiency (Low ROS Production) | 1. Mismatch between the light source wavelength and the photosensitizer's absorption peak. 2. Insufficient light dose (fluence). 3. Oxygen depletion in the experimental setup. 4. Aggregation of the this compound conjugate, leading to self-quenching. | 1. Verify the absorbance spectrum of your photosensitizer and ensure your light source's emission spectrum overlaps with the peak absorbance. 2. Increase the light dose by increasing the irradiation time or the power of the light source. 3. Ensure adequate oxygenation of your cell culture medium during irradiation. For in vivo studies, consider strategies to mitigate tumor hypoxia. 4. Check the solubility and stability of the conjugate in your experimental buffer. Consider using a formulation that prevents aggregation. |
| High Background Signal (Non-specific Binding) | 1. The this compound conjugate is binding non-specifically to cell surfaces or plasticware. 2. The photosensitizer is being released from the conjugate. | 1. Include appropriate blocking agents (e.g., BSA) in your incubation medium. 2. Perform thorough washing steps after incubation to remove unbound conjugate. 3. Analyze the stability of the conjugate to ensure the photosensitizer is not prematurely released. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Fluctuations in the light source output. 3. Degradation of the this compound conjugate upon storage. | 1. Standardize your cell culture protocols. 2. Regularly calibrate your light source to ensure consistent power output. 3. Aliquot and store the this compound conjugate at the recommended temperature and protect it from light to prevent degradation. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Incubation Time
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Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
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Preparation of this compound: Prepare a series of dilutions of the this compound conjugate in complete cell culture medium. Recommended starting concentrations may range from 1 nM to 10 µM.
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Incubation: Remove the old medium from the cells and add the this compound dilutions. For determining optimal concentration, use a fixed incubation time (e.g., 4 hours). For determining optimal incubation time, use a fixed concentration (determined from the previous step) and vary the incubation times (e.g., 1, 4, 8, 12, 24 hours).
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Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unbound conjugate.
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Quantification of Uptake: Lyse the cells and quantify the intracellular conjugate concentration. If the photosensitizer is fluorescent, measure the fluorescence intensity using a plate reader. Alternatively, if the Dtpa moiety is chelated with a radioactive isotope, measure the radioactivity.
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Data Analysis: Plot cellular uptake versus concentration or incubation time to determine the optimal conditions.
Protocol 2: In Vitro Photooxidation Assay
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Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with the optimal concentration and time of this compound as determined in Protocol 1. Include control wells with no conjugate.
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ROS Detection Probe: After incubation with this compound and washing, add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cells and incubate according to the manufacturer's instructions.
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Irradiation: Irradiate the cells with a light source of the appropriate wavelength and a predetermined light dose. Keep a set of non-irradiated plates as a dark control.
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Fluorescence Measurement: Immediately after irradiation, measure the fluorescence of the ROS probe using a fluorescence plate reader.
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Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) 24 hours after irradiation to correlate ROS production with cell death.
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Data Analysis: Compare the fluorescence intensity and cell viability between the irradiated and non-irradiated groups to determine the photooxidation efficiency.
Visualizations
Caption: Workflow for optimizing this compound photooxidation experiments.
Caption: Dab2-mediated endocytosis of the this compound conjugate.
Caption: Logical flowchart for troubleshooting low photooxidation.
References
- 1. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 2. Frontiers | Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of light source parameters in the photodynamic therapy of heterogeneous prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Preventing Non-Specific DTPA-DAB2 Precipitation
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DTPA-DAB2 conjugates. Our goal is to help you prevent non-specific precipitation during your experiments, ensuring reliable and reproducible results. Please note that "this compound" is not a standard nomenclature in widely available scientific literature. This guide is developed based on the properties of its constituent components: DTPA (Diethylenetriaminepentaacetic acid), a well-known chelating agent, and DAB (Diaminobenzidine), a chromogen known for its use in staining procedures and its tendency to oxidize into an insoluble precipitate. We are interpreting "DAB2" as a derivative or conjugate form of DAB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate?
A1: this compound is a conjugate molecule formed by linking DTPA, a chelating agent, with two molecules of DAB or a DAB derivative. Precipitation can occur due to several factors related to its components:
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Low Aqueous Solubility: Both DTPA in its acidic form and DAB have limited solubility in aqueous solutions.[1] The conjugation of these two molecules can result in a compound with reduced solubility.
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Oxidation of DAB: Diaminobenzidine (DAB) is susceptible to oxidation, which leads to the formation of a brown, insoluble polymer.[2][3] This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ions and peroxidases.
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pH-Dependent Solubility of DTPA: The solubility of DTPA is highly dependent on pH. In acidic conditions, the carboxylate groups of DTPA are protonated, reducing its solubility in water.[4]
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High Concentration: Exceeding the solubility limit of the this compound conjugate in your chosen solvent or buffer will inevitably lead to precipitation.
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Interaction with Metal Ions: While DTPA is a strong chelator, the presence of certain metal ions in the solution can lead to the formation of insoluble DTPA-metal complexes, or these ions can catalyze the oxidation of DAB.
Q2: What is the optimal pH for working with this compound solutions?
A2: The optimal pH will be a balance between maintaining the solubility of both the DTPA and DAB moieties and ensuring the stability of the conjugate. A slightly alkaline pH (around 7.2-8.2) is generally recommended for DTPA conjugations to antibodies to ensure the amino groups are deprotonated and reactive.[5] For solubilizing DTPA itself, a basic solution is required. However, the stability of the DAB component must also be considered, as extreme pH values can promote its degradation. It is advisable to perform small-scale solubility tests in your specific buffer system to determine the optimal pH for your experiment.
Q3: Can the choice of buffer affect the stability of my this compound conjugate?
A3: Absolutely. The buffer composition can significantly impact the solubility and stability of your conjugate.
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Phosphate Buffers: While commonly used, phosphate ions can sometimes interact with metal ions, potentially competing with DTPA or forming insoluble phosphate salts.
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Bicarbonate Buffers: A bicarbonate buffer at pH 8.2 has been shown to be effective for DTPA conjugation reactions.
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Tris Buffers: Tris buffers are also a common choice. In some cases, DAB has been reported to dissolve more readily in Tris buffer at a pH of 7.6. It is crucial to use buffers made with high-purity water and to filter them to remove any particulate matter that could act as nucleation sites for precipitation.
Q4: How should I prepare and store my this compound stock solution to prevent precipitation?
A4: Proper preparation and storage are critical.
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Solvent Choice: For initial solubilization, it may be necessary to use a small amount of an organic solvent like DMSO or DMF, followed by dilution in the appropriate aqueous buffer. Always add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can cause precipitation.
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Concentration: Prepare the stock solution at a concentration that is well within its solubility limit. It is better to prepare a fresh, lower-concentration working solution for each experiment.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light and air to prevent the oxidation of DAB. If the stock is in an organic solvent, ensure the storage container is appropriate to prevent leaching of plastics.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous buffer. | 1. Solvent Shock: The organic solvent of the stock solution is causing the conjugate to crash out in the aqueous buffer. 2. pH Mismatch: The pH of the stock solution is incompatible with the buffer. | 1. Add the stock solution dropwise to the buffer while vigorously vortexing. 2. Reduce the volume of the stock solution added (use a more concentrated stock if possible, but do not exceed its solubility). 3. Ensure the pH of the final solution is optimal for solubility. |
| Solution becomes cloudy or a precipitate forms over time. | 1. Oxidation of DAB: The DAB moiety is oxidizing, forming an insoluble polymer. 2. Slow Aggregation: The conjugate is slowly aggregating and precipitating out of solution. 3. Bacterial/Fungal Growth: Contamination in the solution is causing precipitation. | 1. Prepare fresh solutions for each experiment. 2. Protect the solution from light and air (e.g., use amber vials, purge with nitrogen or argon). 3. Consider adding a radical scavenger if compatible with your experiment. 4. Filter the solution through a 0.22 µm filter to remove any aggregates or contaminants. |
| Precipitate forms during a reaction (e.g., chelation with a metal ion). | 1. Formation of Insoluble Metal Complex: The resulting this compound-metal complex is insoluble in the reaction buffer. 2. Change in pH: The reaction components have altered the pH of the solution to a point where the conjugate is no longer soluble. | 1. Adjust the buffer composition, pH, or ionic strength. 2. Consider adding a solubilizing agent if it does not interfere with the reaction. 3. Monitor and adjust the pH of the reaction mixture. |
| Inconsistent results and low recovery of the conjugate. | 1. Partial Precipitation: A portion of the conjugate is precipitating, leading to a lower effective concentration. 2. Degradation of the Conjugate: The this compound conjugate may be unstable under the experimental conditions. | 1. Centrifuge the solution before use and carefully collect the supernatant. 2. Re-evaluate the solubility and stability of the conjugate in your experimental system. Perform pilot experiments to optimize conditions. |
Quantitative Data
Table 1: pH-Dependent Solubility of DTPA
| pH | Solubility in Water | Notes |
| < 2.0 | Low | The free acid form of DTPA is practically insoluble in cold water. |
| 2.1 - 2.5 | 5 g/L (at 20°C) | This is for a 1% solution. |
| > 7.0 | High | DTPA is soluble in alkaline solutions. The sodium salts of DTPA are generally more soluble. |
Table 2: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | log K |
| Fe³⁺ | 28.6 |
| Cu²⁺ | 21.5 |
| Ni²⁺ | 20.3 |
| Pb²⁺ | 18.8 |
| Zn²⁺ | 18.6 |
| Fe²⁺ | 16.5 |
| Mn²⁺ | 15.6 |
| Ca²⁺ | 10.9 |
| Mg²⁺ | 9.3 |
Note: Higher log K values indicate a more stable complex. The conditional stability constant, which is pH-dependent, is a more practical measure for specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a this compound Conjugate
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Initial Solubilization: Weigh out the desired amount of this compound powder in a microcentrifuge tube. Add a small volume of a compatible organic solvent (e.g., DMSO, DMF) to dissolve the powder completely. Vortex briefly.
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Preparation of Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2). Ensure the buffer is at the correct pH and has been filtered through a 0.22 µm filter.
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Dilution into Aqueous Buffer: While vigorously vortexing the aqueous buffer, add the dissolved this compound stock solution dropwise. Do not exceed a final organic solvent concentration of 5% (v/v) if possible.
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Final Concentration Adjustment: Adjust the final volume with the aqueous buffer to achieve the desired working concentration.
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Clarity Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to adjust the pH, dilute the solution further, or try a different buffer system.
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Use Immediately: It is recommended to use the freshly prepared solution immediately to minimize the risk of oxidation and precipitation.
Protocol 2: A Generic Workflow for Metal Chelation with this compound
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Prepare this compound Solution: Following Protocol 1, prepare a fresh, clear solution of this compound at the desired concentration and pH.
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Prepare Metal Ion Solution: Prepare a stock solution of the metal ion to be chelated in high-purity water or a compatible buffer.
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Chelation Reaction: In a reaction vessel, add the this compound solution. While stirring, add the metal ion solution. The molar ratio of this compound to the metal ion should be optimized for your specific application (typically a slight excess of the chelating agent is used).
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Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature) for an appropriate amount of time to allow for complete chelation.
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Quality Control: After the reaction, it is important to assess the efficiency of the chelation and to check for any precipitation. This can be done using techniques such as HPLC, mass spectrometry, or by measuring the free metal ion concentration.
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Purification (if necessary): If unreacted components or byproducts need to be removed, purify the final product using an appropriate method such as size exclusion chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General experimental workflow for metal chelation.
Caption: Factors influencing this compound precipitation.
References
- 1. Chemical conjugation: Significance and symbolism [wisdomlib.org]
- 2. Application of 3,3'-Diaminobenzidine (DAB)_Chemicalbook [chemicalbook.com]
- 3. 3,3'-Diaminobenzidine: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. Stability and solubility of 3,3'-diaminobenzidine (DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Dtpa-dab2 stability and storage conditions
Disclaimer: Specific stability and storage data for DTPA-DAB2 are not extensively available in public literature. The following guidance is based on the general chemical properties of Diethylenetriaminepentaacetic acid (DTPA) and its conjugates. Researchers should perform their own stability studies for their specific formulation and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a conjugate molecule formed between Diethylenetriaminepentaacetic acid (DTPA) and two molecules of DAB (Disabled-2 protein). It is primarily used in photooxidation experiments.[1][2]
Q2: What are the general recommended storage conditions for this compound?
A2: While specific instructions for this compound are not available, bifunctional chelating agents and their conjugates are typically stored under the following conditions to ensure stability:
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Solid Form: Store in a cool, dry place, protected from light. A desiccator at -20°C is often recommended for long-term storage.
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In Solution: If you must store it in solution, use a suitable buffer at the correct pH, aliquot it to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Protect solutions from light, for example, by using amber vials or wrapping the container in aluminum foil.
Q3: Which factors can influence the stability of this compound?
A3: The stability of DTPA conjugates can be affected by several factors:
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Temperature: High temperatures can lead to thermal degradation.[3]
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Light: Exposure to light, especially UV light, can cause photodegradation, which may be indicated by a color change in the solution (e.g., yellowing or browning).[3]
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pH: The stability of metal complexes with DTPA is pH-dependent. At low pH, the carboxylate groups can become protonated, reducing their chelating ability.[4]
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Oxidizing Agents: Strong oxidizing agents can potentially degrade the molecule.
Q4: How can I determine the stability of my this compound conjugate?
A4: The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the integrity of the conjugate over time. Mass Spectrometry (MS) can be used to identify any degradation products.
Troubleshooting Guides
Issue 1: I am observing low conjugation efficiency of this compound to my target protein.
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Possible Cause 1: Presence of interfering substances in the protein solution.
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Solution: Ensure your protein solution is free from primary amine-containing buffers (like Tris) and other additives such as sodium azide or BSA. Perform a buffer exchange into a suitable conjugation buffer (e.g., bicarbonate or phosphate buffer at the appropriate pH) before starting the reaction.
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Possible Cause 2: Hydrolysis of the this compound.
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Solution: If the this compound has a reactive group for conjugation (like an NHS-ester), it can be susceptible to hydrolysis. Prepare solutions in anhydrous solvents if possible and use them immediately after preparation.
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Possible Cause 3: Incorrect pH of the reaction buffer.
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Solution: The optimal pH for conjugation depends on the reactive groups involved. For reactions targeting primary amines (like lysine residues on a protein), a pH range of 7.5-8.5 is typically used. Optimize the pH for your specific reaction.
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Issue 2: My this compound solution has developed a yellow or brown color.
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Possible Cause: Photodegradation.
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Solution: This color change is often a sign of photodegradation, which can be accelerated by the presence of trace metal ions. Always store this compound solutions protected from light by using amber vials or by wrapping the container in aluminum foil. Prepare solutions fresh whenever possible.
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Issue 3: I see precipitation in my this compound solution.
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Possible Cause 1: Poor solubility.
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Solution: The solubility of DTPA conjugates can be pH-dependent. Try adjusting the pH of the buffer. Gentle warming or sonication may also help to redissolve the precipitate.
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Possible Cause 2: Degradation.
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Solution: If the precipitate forms over time, it may be due to the degradation of the conjugate. In this case, the solution should be discarded, and a fresh solution should be prepared.
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Data Presentation
Table 1: Factors Influencing the Stability of DTPA Conjugates
| Factor | Effect on Stability | Recommendations |
| Temperature | High temperatures can accelerate thermal degradation. | Store at recommended cool temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV and visible light can cause photodegradation, especially in the presence of metal ions. | Store in light-protected containers (amber vials or foil-wrapped). |
| pH | The stability of the metal-chelate complex is pH-dependent. Extreme pH values can lead to hydrolysis or degradation. | Maintain the pH within the optimal range for the specific conjugate and its application. |
| Oxidizing Agents | Can lead to chemical degradation of the DTPA moiety. | Avoid mixing with strong oxidizing agents unless it is a controlled part of an experiment. |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient conditions must be optimized for this compound.
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Sample Preparation:
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Prepare a stock solution of this compound at a known concentration in a suitable buffer.
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Divide the stock solution into several aliquots in light-protected tubes.
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Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
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Time Points:
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Establish a timeline for analysis (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month).
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HPLC Analysis:
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At each time point, take one aliquot from each storage condition.
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Inject a standard volume onto a suitable HPLC column (e.g., a C18 reverse-phase column).
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Mobile Phase (Example):
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient (Example):
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Start with a low percentage of Mobile Phase B and gradually increase it over time to elute the compound and any potential degradation products.
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Detection:
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Use a UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined, e.g., by a UV scan).
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-
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Data Analysis:
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At T=0, identify the main peak corresponding to the intact this compound.
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At subsequent time points, compare the chromatograms to the T=0 sample.
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Stability is assessed by the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
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Calculate the percentage of remaining intact conjugate at each time point for each storage condition.
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Visualizations
Caption: A simplified diagram of a hypothetical degradation pathway for a DTPA conjugate.
Caption: A general workflow for conducting a stability study of a DTPA conjugate.
Caption: A decision tree to troubleshoot common issues in DTPA conjugation reactions.
References
Technical Support Center: DTPA-DAB Dendrimer Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of DTPA-conjugated DAB (diaminobutane) dendrimers.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the critical parameters influencing the success of the DTPA conjugation reaction to DAB dendrimers?
The success of the conjugation reaction primarily depends on the reaction pH and the molar ratio of the cyclic DTPA anhydride (cDTPAA) to the DAB dendrimer.
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pH: The acylation reaction of primary amines on the dendrimer surface by cDTPAA is favored at a slightly alkaline pH. A pH range of 8.0-8.5 is generally recommended. Bicarbonate buffer (0.1 M, pH 8.2) is a suitable choice due to its good buffering capacity in this range[1][2]. Maintaining a stable pH is crucial because the hydrolysis of cDTPAA can lead to the formation of free DTPA, which lowers the pH of the reaction mixture and reduces conjugation efficiency[1].
-
Molar Ratio: The molar ratio of cDTPAA to the dendrimer will determine the average number of DTPA molecules conjugated to each dendrimer (degree of conjugation). Increasing the molar ratio generally leads to a higher degree of conjugation. However, excessively high ratios can lead to aggregation and potential loss of biological activity of the final conjugate[1][2]. It is advisable to perform small-scale pilot reactions to determine the optimal molar ratio for your specific application.
2. I am observing a low yield of the DTPA-DAB conjugate. What could be the reasons?
Low conjugation yield can stem from several factors:
-
Hydrolysis of cDTPAA: Cyclic DTPA anhydride is susceptible to hydrolysis in aqueous solutions. It is crucial to use anhydrous solvents for dissolving cDTPAA and add it to the dendrimer solution immediately after preparation.
-
Suboptimal pH: If the pH of the reaction mixture is too low (acidic), the primary amines on the dendrimer will be protonated, reducing their nucleophilicity and thus their reactivity with the anhydride. Conversely, a very high pH can accelerate the hydrolysis of the anhydride.
-
Inaccurate Reagent Quantification: Precise quantification of both the DAB dendrimer and cDTPAA is essential for achieving the desired molar ratio and, consequently, the expected yield.
-
Impurities in Starting Materials: The presence of impurities in the DAB dendrimer, such as trailing generation dendrimers, can affect the reaction stoichiometry and lead to a heterogeneous product mixture. It is recommended to use highly purified dendrimers.
3. How can I purify the DTPA-DAB conjugate and remove unconjugated DTPA?
Several methods can be employed for the purification of DTPA-DAB conjugates:
-
Dialysis: Dialysis using a membrane with an appropriate molecular weight cut-off (MWCO) is effective for removing unreacted DTPA and other small molecule impurities. This method is particularly useful for purifying higher generation dendrimers.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can efficiently separate the larger DTPA-DAB conjugate from smaller, unconjugated DTPA molecules.
-
Anion Exchange Chromatography (AEX): AEX can be used to separate dendrimer conjugates with different degrees of DTPA conjugation, as the negatively charged carboxyl groups of DTPA will interact with the stationary phase.
4. What analytical techniques are suitable for characterizing the DTPA-DAB conjugate?
A combination of techniques is recommended for thorough characterization:
-
Mass Spectrometry (MS): MS can confirm the successful conjugation and determine the molecular weight of the conjugate, providing information on the distribution of DTPA molecules per dendrimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the covalent attachment of DTPA to the dendrimer by observing characteristic shifts in the proton and carbon signals of both molecules.
-
Isoelectric Focusing (IEF): IEF separates molecules based on their isoelectric point (pI). Since DTPA is anionic, its conjugation to the dendrimer will lower the pI of the conjugate. IEF can be used to assess the degree of conjugation, as a higher number of conjugated DTPA molecules will result in a lower pI.
-
Spectrophotometric Methods: A simple spectrophotometric method can be used to quantify the concentration of the bifunctional DTPA ligand in the conjugate. This involves the titration of a colored metal complex with the DTPA-dendrimer conjugate.
5. My DTPA-DAB conjugate shows poor solubility and aggregation. How can I address this?
Aggregation can be a significant issue, particularly with highly substituted dendrimers.
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Optimize the Degree of Conjugation: A very high number of DTPA molecules on the dendrimer surface can lead to intermolecular cross-linking and aggregation. Reducing the molar ratio of cDTPAA to the dendrimer during synthesis can help control the degree of substitution.
-
pH and Buffer Conditions: The solubility of the conjugate can be highly dependent on the pH and ionic strength of the solution. Experiment with different buffer systems and pH values to find the optimal conditions for solubility.
-
Inclusion of Solubilizing Moieties: For certain applications, co-conjugation with hydrophilic polymers like polyethylene glycol (PEG) can improve the solubility and reduce the aggregation of the dendrimer conjugate.
Experimental Protocols
General Protocol for DTPA Conjugation to DAB Dendrimer
This protocol provides a general guideline. Optimization of reaction conditions, particularly the molar ratio of reactants, is recommended for each specific application.
-
Dendrimer Preparation:
-
Dissolve the DAB dendrimer in 0.1 M sodium bicarbonate buffer (pH 8.2) at a desired concentration (e.g., 1-5 mg/mL).
-
Ensure the dendrimer is fully dissolved.
-
-
cDTPAA Preparation:
-
Immediately before use, dissolve cyclic DTPA anhydride (cDTPAA) in anhydrous dimethyl sulfoxide (DMSO) to a high concentration (e.g., 50 mg/mL).
-
-
Conjugation Reaction:
-
While vortexing the dendrimer solution, add the desired volume of the cDTPAA solution dropwise. The molar ratio of cDTPAA to dendrimer should be determined based on the desired degree of conjugation.
-
Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.
-
-
Purification:
-
Purify the reaction mixture using dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with an appropriate MWCO membrane to remove unreacted DTPA and DMSO. Change the dialysis buffer several times over 24-48 hours.
-
Alternatively, use size exclusion chromatography for purification.
-
-
Characterization:
-
Characterize the purified DTPA-DAB conjugate using techniques such as mass spectrometry, NMR, and IEF to confirm conjugation and determine the degree of substitution.
-
Quantitative Data Summary
The following table summarizes the effect of the molar ratio of cDTPAA to an antibody on the number of incorporated indium atoms (as a measure of conjugated DTPA) and the retention of binding activity. While this data is for an antibody, it provides a useful reference for understanding the impact of molar ratios in similar conjugation reactions with dendrimers.
| Molar Ratio (cDTPAA:Antibody) | Indium Atoms per Antibody | Retention of Binding Activity (%) |
| 5000 | 29 | < 5 |
| 2000 | 28 | < 5 |
| 1000 | 31 | < 5 |
| 500 | 11 | 12 |
| 100 | 4 | 60 |
| 50 | 1 | 93 |
Data adapted from a study on monoclonal antibodies, illustrating the general trend of increased conjugation and decreased activity with higher molar ratios of cDTPAA.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of DTPA-DAB conjugates.
Caption: Troubleshooting guide for low yield in DTPA-DAB conjugation.
References
Technical Support Center: Minimizing Cellular Damage During Photosensitized Oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photosensitized oxidation techniques. The focus is on minimizing unintended cellular damage, with a specific emphasis on the potential protective role of the chelating agent DTPA (Diethylenetriaminepentaacetic acid) in processes involving photosensitizers like 3,3'-Diaminobenzidine (DAB).
Frequently Asked Questions (FAQs)
Q1: What is photosensitized oxidation and why does it cause cellular damage?
A1: Photosensitized oxidation is a process where a molecule, known as a photosensitizer, absorbs light energy and transfers it to surrounding molecules, primarily molecular oxygen. This energy transfer results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][2] These ROS can then react with and damage various cellular components, including lipids, proteins, and nucleic acids, leading to cytotoxicity.[3][4]
Q2: What is the role of 3,3'-Diaminobenzidine (DAB) in photooxidation experiments?
A2: DAB is often used as a chromogen in electron microscopy. In the presence of a photosensitizer and light, ROS generated will oxidize DAB, causing it to polymerize into an electron-dense precipitate.[5] This allows for the visualization of the location of the photosensitizer or the site of ROS production at an ultrastructural level.
Q3: How do transition metal ions contribute to cellular damage during photooxidation?
A3: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can significantly exacerbate oxidative damage. They act as catalysts in Fenton and Haber-Weiss reactions, which convert less reactive ROS like hydrogen peroxide (H₂O₂) into highly reactive and damaging hydroxyl radicals (•OH). These metal ions can be present in cell culture media and within cells.
Q4: What is DTPA and how can it minimize cellular damage?
A4: DTPA (Diethylenetriaminepentaacetic acid) is a potent, membrane-impermeable chelating agent. It works by binding to and sequestering extracellular transition metal ions. By chelating these ions, DTPA prevents them from participating in the catalytic generation of highly reactive hydroxyl radicals, thereby reducing oxidative stress and cellular damage.
Q5: Can DTPA enter the cell to chelate intracellular metal ions?
A5: DTPA is generally considered a membrane-impermeable, extracellular chelator. However, some studies have shown that when coupled to carrier systems like nanoparticles, its cellular uptake and intracellular activity can be enhanced.
Troubleshooting Guides
Problem 1: High background or false positives in cell viability assays after photooxidation.
| Possible Cause | Recommended Solution |
| Test Compound Interference | Run a control with your photosensitizer and/or DTPA in cell-free media to check for direct reduction of the viability assay reagent (e.g., MTT, XTT). If interference is observed, consider a different viability assay based on a different principle (e.g., ATP-based assay). |
| Light Sensitivity of Reagents | Viability assay reagents like MTT can be light-sensitive. Perform the assay steps involving the reagent in the dark to prevent spontaneous reduction. |
| High pH of Culture Medium | An elevated pH in the culture medium can cause spontaneous reduction of tetrazolium salts. Ensure your medium is properly buffered and at the correct physiological pH. |
Problem 2: Inconsistent or highly variable results between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling. Use precise pipetting techniques. |
| "Edge Effect" in Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media without cells. |
| Inconsistent Light Exposure | Ensure that all wells designated for irradiation receive a uniform dose of light. Check the specifications of your light source for even field illumination. |
Problem 3: DTPA treatment does not appear to reduce cellular damage.
| Possible Cause | Recommended Solution |
| Incorrect DTPA Concentration | The optimal concentration of DTPA can vary depending on the cell type and media composition. Perform a dose-response curve to determine the most effective, non-toxic concentration of DTPA for your specific experimental conditions. |
| Intracellular Damage Dominates | DTPA is membrane-impermeable and primarily acts on extracellular metal ions. If the primary source of oxidative damage is intracellular, the protective effect of DTPA may be limited. Consider using a membrane-permeable chelator for comparison. |
| Incorrect Timing of DTPA Addition | For optimal protection, DTPA should be present in the culture medium before and during the photooxidation process to chelate metal ions as they become available. |
| DTPA Dissolution Issues | DTPA may not dissolve properly if the pH is incorrect. Add 1 M NaOH dropwise to the DTPA solution until it fully dissolves, ensuring the final pH is compatible with your cell culture medium. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Cell Viability (%) | Control (no treatment) | Photooxidation (Photosensitizer + Light) | Photooxidation + DTPA | Fictional Example |
| 100% | 45% | 75% | ||
| ROS Production (Relative Fluorescence Units) | Control (no treatment) | Photooxidation (Photosensitizer + Light) | Photooxidation + DTPA | Fictional Example |
| 1,000 RFU | 15,000 RFU | 5,000 RFU |
Experimental Protocols
Protocol 1: General In Vitro Phototoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of the photosensitizer. In parallel, prepare wells with a medium containing the photosensitizer and various concentrations of DTPA. Include control wells with no treatment, photosensitizer only, and DTPA only.
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Incubation: Incubate the cells with the test compounds for a predetermined period (e.g., 1-24 hours) to allow for compound uptake.
-
Irradiation: Expose the plate to a light source with a wavelength appropriate for the photosensitizer. The light dose should be optimized for the specific assay. Keep a duplicate plate in the dark as a non-irradiated control.
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Post-Irradiation Incubation: Following irradiation, wash the cells with PBS and add fresh culture medium. Incubate for a further 24-48 hours.
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Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or Neutral Red Uptake, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Compare the viability of irradiated versus non-irradiated cells to determine the phototoxic potential.
Protocol 2: Assessing the Protective Effect of DTPA
-
Experimental Setup: Prepare cell cultures as described in Protocol 1. Set up the following experimental groups:
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Untreated Control
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Photosensitizer + Light
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Photosensitizer + Light + various concentrations of DTPA
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DTPA only (at the highest concentration used)
-
Photosensitizer only (no light)
-
-
Procedure: Follow steps 2-7 of Protocol 1.
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Data Analysis: Compare the cell viability in the "Photosensitizer + Light" group to the "Photosensitizer + Light + DTPA" groups. A significant increase in cell viability in the presence of DTPA indicates a protective effect.
Visualizations
Caption: DTPA's role in preventing metal-catalyzed ROS formation.
Caption: Workflow for assessing DTPA's protective effects.
Caption: Logical relationship of photooxidation, damage, and DTPA protection.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. The photobiology of photodynamic therapy: cellular targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative mechanisms in the toxicity of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dtpa-dab2 Lanthanide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Dtpa-dab2 and optimizing lanthanide concentration for various applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal molar ratio of lanthanide to this compound for efficient complexation?
A1: The optimal molar ratio can vary depending on the specific lanthanide and the buffer conditions. A common starting point is a 1:1 to 1:5 molar ratio of this compound to the lanthanide salt. It is recommended to perform a titration experiment to determine the optimal ratio for your specific experimental setup. An excess of the lanthanide can help drive the complexation reaction to completion, but excessive amounts may lead to precipitation or interfere with downstream assays.
Q2: I am observing low labeling efficiency of this compound with my lanthanide of choice. What are the potential causes and solutions?
A2: Low labeling efficiency can be attributed to several factors:
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pH of the reaction buffer: The pH significantly influences the chelation process. For most lanthanides, a pH range of 5.5 to 7.5 is optimal for complexation with DTPA. At lower pH values, protonation of the DTPA carboxyl groups can inhibit metal binding.[1][2][3]
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Presence of competing metal ions: Contaminating metal ions in your buffers or on your labware can compete with the lanthanide for binding to the DTPA chelator. Ensure all solutions are prepared with high-purity water and reagents, and consider using metal-free labware.
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Purity of the this compound conjugate: Impurities in your this compound preparation can interfere with the labeling reaction. Confirm the purity of your conjugate using appropriate analytical techniques such as HPLC or mass spectrometry.
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Reaction time and temperature: While complexation is often rapid, allowing the reaction to proceed for an adequate amount of time (e.g., 30-60 minutes at room temperature) can improve yields. Gentle heating may be beneficial for some lanthanides, but should be optimized to avoid degradation of the this compound conjugate.
Q3: My lanthanide-labeled this compound conjugate has poor solubility. How can I address this?
A3: Poor solubility of the labeled product can be a significant issue. Here are some troubleshooting steps:
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Investigate the site of DTPA conjugation: The position where DTPA is attached to the dab2 molecule can impact the overall solubility of the complex. If possible, consider alternative conjugation strategies.[4] For example, labeling at the N-terminus of a peptide chain has been shown to yield a more water-soluble product in some cases.[4]
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Modify buffer conditions: Adjusting the pH or ionic strength of the buffer can sometimes improve solubility. The inclusion of solubility-enhancing agents in your final formulation may also be necessary.
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Consider the overall charge of the complex: The chelation of a trivalent lanthanide ion by DTPA results in a complex with a net negative charge. The properties of the dab2 molecule itself will influence the final charge and solubility of the conjugate.
Q4: Does lanthanide labeling affect the biological activity of this compound?
A4: The addition of a bulky, charged lanthanide-DTPA complex can potentially alter the biological activity of the parent molecule. It is crucial to perform a functional assay to compare the activity of the labeled conjugate to the unlabeled this compound. For instance, a study on a PAR2 agonist showed a slight decrease in potency after being conjugated with DTPA and labeled with Europium.
Q5: How can I confirm successful lanthanide chelation and determine the concentration of the labeled this compound?
A5: Several methods can be used to confirm and quantify the labeled product:
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Time-Resolved Fluorescence (TRF): For luminescent lanthanides like Europium (Eu³⁺) and Terbium (Tb³⁺), TRF is a highly sensitive detection method. The long emission lifetimes of these lanthanides allow for temporal filtering of background fluorescence.
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Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to confirm the mass shift corresponding to the addition of the lanthanide-DTPA complex to the this compound molecule.
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ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This technique can be used to accurately quantify the amount of lanthanide present in your purified sample, which can then be correlated to the concentration of the labeled conjugate.
Experimental Protocols
Protocol 1: Lanthanide Labeling of this compound
This protocol provides a general procedure for labeling a this compound conjugate with a lanthanide chloride salt (e.g., EuCl₃).
Materials:
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This compound conjugate solution (e.g., 1 mg/mL in 0.1 M ammonium acetate buffer, pH 6.5)
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Lanthanide chloride stock solution (e.g., 10 mM in water)
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Ammonium acetate buffer (0.1 M, pH 6.5)
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PD-10 desalting column or equivalent size-exclusion chromatography system
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Metal-free microcentrifuge tubes
Procedure:
-
In a metal-free microcentrifuge tube, combine the this compound solution with the lanthanide chloride stock solution at a desired molar ratio (e.g., 1:3 this compound to lanthanide).
-
Adjust the final volume with ammonium acetate buffer to ensure the reaction components are adequately diluted.
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Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
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To remove unchelated lanthanide, purify the reaction mixture using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS or Tris-HCl).
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Collect the fractions containing the labeled this compound conjugate.
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Determine the concentration of the labeled product using a suitable method (e.g., UV-Vis spectroscopy for the dab2 component and TRF for the lanthanide).
Protocol 2: Determination of Lanthanide Labeling Efficiency using Time-Resolved Fluorescence (TRF)
This protocol is applicable for luminescent lanthanides like Europium.
Materials:
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Europium-labeled this compound
-
DELFIA® Enhancement Solution (or equivalent)
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96-well microplate (low fluorescence background)
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TRF plate reader
Procedure:
-
Prepare a standard curve of the Europium chloride solution in the DELFIA® Enhancement Solution.
-
Add a known volume of your purified Europium-labeled this compound to a well of the microplate.
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Add DELFIA® Enhancement Solution to the well. This solution dissociates the Europium from the DTPA and forms a new, highly fluorescent chelate.
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Incubate for 30-45 minutes at room temperature.
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Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 615 nm emission for Europium) and a time delay (e.g., 400 µs).
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Calculate the concentration of Europium in your sample by comparing the signal to the standard curve.
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Determine the labeling efficiency by comparing the molar concentration of Europium to the molar concentration of the this compound conjugate.
Data Presentation
Table 1: Example Lanthanide Titration for this compound Labeling
| Molar Ratio (this compound:Eu³⁺) | TRF Signal (Arbitrary Units) | Labeling Efficiency (%) |
| 1:0.5 | 45,000 | 45 |
| 1:1 | 85,000 | 85 |
| 1:2 | 95,000 | 95 |
| 1:3 | 98,000 | 98 |
| 1:5 | 98,500 | 98.5 |
Table 2: Effect of pH on Europium Labeling Efficiency of this compound
| pH | TRF Signal (Arbitrary Units) | Labeling Efficiency (%) |
| 4.5 | 25,000 | 25 |
| 5.5 | 78,000 | 78 |
| 6.5 | 98,000 | 98 |
| 7.5 | 97,500 | 97.5 |
| 8.5 | 85,000 | 85 |
Visualizations
Caption: Workflow for lanthanide labeling of this compound.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific conjugation of a lanthanide chelator and its effects on the chemical synthesis and receptor binding affinity of human relaxin-2 hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Dtpa-Dab2 Imaging
Welcome to the technical support center for Dtpa-Dab2 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and improve image resolution.
Understanding this compound Imaging
This compound imaging is a molecular imaging technique that utilizes a monoclonal or polyclonal antibody targeting the Disabled-2 (Dab2) protein. The antibody is conjugated with a chelating agent, Diethylenetriaminepentaacetic acid (DTPA), which firmly binds a radionuclide. This radiolabeled antibody is then administered in vivo to visualize the distribution and expression levels of the Dab2 protein using imaging modalities such as SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography). The Dab2 protein is an adaptor protein involved in various cellular processes, including signal transduction and endocytosis, and its expression is often altered in cancerous tissues.[1][2][3][4][5]
High-resolution imaging is crucial for the accurate localization and quantification of Dab2 expression. This guide will address common issues that can compromise image quality and provide systematic approaches to overcome them.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound imaging experiments.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low SNR manifests as grainy or noisy images, making it difficult to distinguish the target signal from the background.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient radiolabeling efficiency | Optimize the conjugation of DTPA to the anti-Dab2 antibody and the subsequent radiolabeling step. Ensure optimal pH, temperature, and incubation times. | Increased specific activity of the radiolabeled antibody, leading to a stronger signal from the target tissue. |
| Poor antibody affinity or specificity | Validate the anti-Dab2 antibody for its binding affinity and specificity to the Dab2 protein using in vitro methods like ELISA or Western blot before in vivo studies. | Use of a high-affinity, specific antibody will ensure that the radiotracer accumulates preferentially at the target site. |
| Inadequate injected dose | Increase the administered dose of the radiolabeled antibody. However, this should be balanced against potential radiation dose to the subject and increased background. | A higher dose can lead to a stronger signal, but optimization is key to avoid saturating the target or increasing non-specific binding. |
| Suboptimal imaging parameters | Adjust acquisition parameters such as energy window, acquisition time per projection, and reconstruction algorithms. | Longer acquisition times can improve photon statistics and reduce noise, while optimized reconstruction can enhance signal recovery. |
Issue 2: High Background Signal
High background signal can obscure the target and reduce image contrast, making it difficult to delineate Dab2-expressing tissues.
| Potential Cause | Recommended Solution | Expected Outcome |
| Prolonged circulation of the radiolabeled antibody | Consider using smaller antibody fragments (e.g., F(ab')2, Fab, scFv) which have faster blood clearance. Alternatively, employ pre-targeting strategies or clearing agents to remove unbound antibody from circulation. | Reduced non-target tissue activity, leading to a higher target-to-background ratio and improved image contrast. |
| Non-specific binding of the antibody | Block non-specific binding sites by co-injecting a non-labeled isotype-matched control antibody. Modifying the antibody's charge or glycosylation pattern can also reduce non-specific uptake. | Decreased accumulation of the radiotracer in non-target organs like the liver and spleen. |
| Suboptimal imaging time point | Acquire images at later time points after injection to allow for clearance of the radiolabeled antibody from the blood and non-target tissues. The optimal imaging window will depend on the antibody fragment size and radionuclide half-life. | Maximized contrast between the target tissue and surrounding background. |
| Inadequate background correction methods | Employ appropriate background correction algorithms during image processing. This may involve defining background regions of interest (ROIs) in non-target tissues. | More accurate quantification of the specific signal from the Dab2-expressing tissue. |
Issue 3: Image Artifacts
Artifacts can distort the image and lead to misinterpretation of the results.
| Potential Cause | Recommended Solution | Expected Outcome |
| Patient or animal motion during acquisition | Use appropriate anesthesia and subject positioning to minimize movement during the scan. Motion correction software can also be applied during image reconstruction. | Sharper images with well-defined anatomical structures. |
| Inaccurate scatter or attenuation correction | Ensure that the correct scatter and attenuation correction methods are applied during image reconstruction, especially for quantitative studies. This may involve acquiring a separate CT scan for attenuation mapping. | Improved quantitative accuracy and image uniformity. |
| "Ringing" artifacts from reconstruction algorithms | Experiment with different reconstruction algorithms and their parameters (e.g., filter cutoff, number of iterations). Iterative reconstruction methods are often better at controlling noise and artifacts than filtered back-projection. | Smoother images with reduced artifacts around areas of high activity. |
Frequently Asked Questions (FAQs)
Q1: How can I choose the best anti-Dab2 antibody for my imaging study?
A1: The ideal antibody should have high affinity and specificity for the Dab2 protein. It is crucial to validate the antibody's performance in your specific application. Consider the following:
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Host Species and Isotype: Ensure compatibility with your experimental model to avoid immunogenic responses.
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Validation Data: Look for antibodies that have been validated for in vivo applications or at least for immunohistochemistry (IHC) on your target tissue.
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Internalization Properties: If you are aiming for radionuclide therapy, an internalizing antibody might be preferable.
Q2: What is the optimal number of DTPA molecules to conjugate per antibody?
A2: The optimal DTPA-to-antibody ratio is a balance between achieving high specific activity and preserving the antibody's immunoreactivity. Over-conjugation can lead to a loss of binding affinity. A ratio of 2 to 5 DTPA molecules per antibody is often a good starting point. This should be determined empirically for your specific antibody.
Q3: Which radionuclide is best suited for this compound imaging?
A3: The choice of radionuclide depends on several factors:
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Imaging Modality: For SPECT, common choices include Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc). For PET, Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr) are frequently used.
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Antibody Pharmacokinetics: The radionuclide's half-life should match the biological half-life of the antibody or antibody fragment. For intact antibodies with long circulation times, longer-lived isotopes like ¹¹¹In or ⁸⁹Zr are suitable. For smaller fragments with faster clearance, shorter-lived isotopes like ⁹⁹mTc or ⁶⁸Ga are preferred.
Q4: How can I reduce non-specific uptake in the liver and kidneys?
A4: High uptake in the liver and kidneys is a common challenge in radioimmunoimaging. Strategies to mitigate this include:
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Using antibody fragments: Smaller fragments are cleared more rapidly through the kidneys, but this can also lead to high renal accumulation.
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Modifying the antibody: PEGylation can reduce renal uptake.
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Clearing agents: These can be administered to promote the clearance of unbound radiolabeled antibody from the circulation.
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Blocking: Co-administration of a non-specific, unlabeled antibody can help saturate non-specific binding sites.
Experimental Protocols & Workflows
While a specific, universally optimized protocol for this compound imaging does not exist, the following workflow provides a general framework.
Key Methodologies
1. DTPA Conjugation to Anti-Dab2 Antibody:
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Method: The cyclic anhydride of DTPA is a common method for conjugation to the lysine residues of the antibody.
-
Protocol:
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Prepare the anti-Dab2 antibody in a suitable buffer (e.g., bicarbonate buffer, pH 8.2).
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Dissolve cyclic DTPA anhydride in anhydrous DMSO immediately before use.
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Add the DTPA anhydride solution to the antibody solution at a specific molar ratio (e.g., 20:1).
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Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
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Purify the DTPA-conjugated antibody using size-exclusion chromatography to remove unconjugated DTPA.
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Characterize the conjugate to determine the number of DTPA molecules per antibody.
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2. Radiolabeling of Dtpa-Antibody Conjugate:
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Method: Direct labeling of the DTPA chelate with a radiometal.
-
Protocol (Example with ¹¹¹In):
-
Add ¹¹¹InCl₃ to a solution of the Dtpa-anti-Dab2 antibody in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).
-
Incubate at room temperature for 30-60 minutes.
-
Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. The radiolabeled antibody should remain at the origin, while free ¹¹¹In moves with the solvent front.
-
If necessary, purify the radiolabeled antibody using a size-exclusion column to remove any unbound radionuclide.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts relevant to troubleshooting and optimizing your this compound imaging experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. DAB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. embopress.org [embopress.org]
- 4. The scaffold protein disabled 2 (DAB2) and its role in tumor development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
Validation & Comparative
Validating DTPA-DAB2 Localization with Immunogold Labeling: A Comparative Guide
For researchers in drug development and cellular biology, accurately determining the subcellular localization of a protein is paramount. This is especially true for adaptor proteins like Disabled-2 (DAB2), which plays a critical role in cellular signaling and trafficking.[1][2] Conjugating DAB2 with the chelating agent Diethylenetriaminepentaacetic acid (DTPA) allows for in vivo imaging and tracking, but validating these findings at an ultrastructural level is crucial. This guide compares the use of DTPA-DAB2 conjugates for macro-level localization with the high-resolution validation provided by immunogold labeling.
Methodology and Data Comparison
A this compound conjugate is primarily a tool for tracking the protein's distribution on a cellular or whole-organism level, typically through radio- or fluorescence imaging. After administering a this compound conjugate labeled with a metal ion (e.g., Indium-111), its accumulation in specific tissues or cell populations can be measured.[3] However, this method lacks the resolution to pinpoint the protein's location within specific subcellular compartments.
Immunogold labeling, in contrast, is the gold standard for high-resolution protein localization via transmission electron microscopy (TEM).[4][5] This technique uses antibodies conjugated to gold nanoparticles to directly visualize individual protein molecules within the fine structure of the cell. While not suitable for in vivo tracking in a live animal, it provides definitive evidence of a protein's association with specific organelles, vesicles, or membrane domains.
The two methods are therefore complementary: this compound provides broader localization data, which can then be validated and refined at the ultrastructural level by immunogold labeling.
| Feature | This compound Conjugate Imaging | Immunogold Labeling (TEM) |
| Principle | Detection of a chelated metal ion (e.g., radioisotope) attached to the protein of interest. | Direct visualization of gold nanoparticles conjugated to antibodies targeting the protein. |
| Resolution | Low (Cellular to tissue level) | High (Subcellular, ~10 nm) |
| Application | In vivo/in vitro tracking, biodistribution studies, targeted radiotherapy. | Ultrastructural localization, confirming presence in specific organelles or membrane domains. |
| Sample Type | Live cells, tissues, or whole organisms. | Fixed cells or tissue sections. |
| Data Type | Quantitative (e.g., radioactive uptake) but with low spatial information. | Semi-quantitative (gold particle density), high spatial precision. |
| Throughput | Relatively high. | Low, requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: DTPA Conjugation to DAB2 Protein
This protocol describes a general method for conjugating DTPA to a protein like DAB2 using cyclic DTPA anhydride (cDTPAA). The reaction targets primary amine groups, such as the N-terminus and lysine residues.
Materials:
-
Purified DAB2 protein
-
Cyclic DTPA anhydride (cDTPAA)
-
Bicarbonate buffer (pH 8.2)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the purified DAB2 protein in cold bicarbonate buffer (pH 8.2) to a final concentration of 1-5 mg/mL.
-
cDTPAA Preparation: Immediately before use, dissolve cDTPAA in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the cDTPAA solution to the protein solution dropwise while gently vortexing. The molar ratio of cDTPAA to protein can be varied (e.g., 50:1 to 500:1) to optimize the degree of conjugation. A higher ratio increases the number of DTPA molecules per protein but may decrease protein activity.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove unconjugated DTPA by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Collect the protein-containing fractions. The number of DTPA molecules conjugated per protein molecule can be determined by radiolabeling with a known amount of a tracer like Indium-111 and measuring the specific activity.
Protocol 2: Pre-embedding Immunogold Labeling for DAB2
This protocol provides a method for localizing DAB2 at the subcellular level in cultured cells or tissue sections before embedding for transmission electron microscopy.
Materials:
-
Cells/tissue expressing DAB2
-
Fixative solution: 4% paraformaldehyde, 0.1% glutaraldehyde in PBS
-
Permeabilization buffer: 0.1% saponin in PBS
-
Blocking buffer: 5% normal goat serum, 1% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-DAB2
-
Secondary antibody: Nanogold-conjugated goat anti-rabbit Fab' fragments
-
Gold enhancement kit (e.g., HQ Silver)
-
Osmium tetroxide (1%)
-
Uranyl acetate
-
Epon resin for embedding
Procedure:
-
Fixation: Fix the cells or tissue in fixative solution for 1 hour at room temperature.
-
Washing: Wash the samples three times with PBS.
-
Permeabilization: Permeabilize the samples with permeabilization buffer for 30 minutes.
-
Blocking: Block nonspecific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the samples with the primary anti-DAB2 antibody (diluted in blocking buffer) overnight at 4°C. A control experiment omitting the primary antibody should be performed to check for nonspecific labeling.
-
Washing: Wash the samples extensively with PBS.
-
Secondary Antibody Incubation: Incubate with the nanogold-conjugated secondary antibody for 2 hours at room temperature.
-
Gold Enhancement: After washing, enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions. This increases the particle size for better visibility.
-
Post-fixation: Post-fix the samples with 1% osmium tetroxide for 1 hour.
-
Dehydration & Embedding: Dehydrate the samples through a graded ethanol series and embed them in Epon resin.
-
Sectioning & Imaging: Cut ultrathin sections (70-90 nm), stain with uranyl acetate, and examine with a transmission electron microscope.
Visualizing Workflows and Pathways
The following diagrams illustrate the complementary workflow for validating this compound localization and the central role of DAB2 in cellular signaling.
Caption: Complementary workflow for this compound imaging and immunogold validation.
Caption: DAB2 negatively regulates the TGF-β and Wnt signaling pathways.
Conclusion
The use of this compound conjugates is a powerful technique for assessing the biodistribution of this key adaptor protein in vitro and in vivo. However, due to the inherent limitations in resolution, these findings represent a starting point. For definitive, high-resolution validation of subcellular localization, immunogold labeling for transmission electron microscopy is an indispensable complementary technique. By combining these two approaches, researchers can confidently map the journey of DAB2 from the tissue level down to its precise molecular interactions within the cell, providing a more complete picture of its biological function.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 3. Intracellular metabolism of indium-111-DTPA-labeled receptor targeted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and Post-embedding Immunogold Labeling of Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Tags: A Comparative Guide to Dtpa-dab2 and APEX2 for Electron Microscopy
For researchers, scientists, and drug development professionals navigating the landscape of high-resolution cellular imaging, the choice of labeling strategy for electron microscopy (EM) is paramount. This guide provides an objective comparison between two powerful, yet fundamentally different, methodologies: the genetically encoded peroxidase APEX2 and the chemical probe Dtpa-dab2. While both ultimately generate contrast for EM, they offer distinct capabilities tailored to different experimental questions.
APEX2 has emerged as a workhorse for high-resolution localization of specific proteins and organelles. In contrast, this compound is a key component of a newer, innovative technique for multicolor electron microscopy, enabling the simultaneous visualization of multiple molecular targets. This guide will delve into the principles, experimental workflows, and data outputs of each method to empower you to select the optimal approach for your research needs.
At a Glance: Key Differences Between this compound and APEX2
| Feature | This compound | APEX2 |
| Principle of Contrast | Electron energy loss from chelated lanthanide metals. | Enzymatic polymerization of diaminobenzidine (DAB) and subsequent osmium tetroxide staining.[1][2] |
| Labeling Strategy | Chemical probe; requires sequential deposition of different lanthanide-chelated DAB molecules.[1][3][4] | Genetically encoded tag; fused to a protein of interest. |
| Primary Application | Multicolor electron microscopy for simultaneous visualization of multiple molecular species. | High-resolution localization of a single protein or organelle. |
| Multiplexing Capability | Yes, by using different lanthanides with distinct energy loss spectra. | Primarily for single-target labeling. |
| Resolution | High, dependent on the deposition of the metal chelate. | High, capable of resolving sub-organellar localization. |
| Workflow Complexity | More complex due to sequential labeling and specialized imaging (EELS). | Relatively straightforward, involving standard EM processing steps after DAB reaction. |
How They Work: Unraveling the Mechanisms of Contrast Generation
The fundamental difference between this compound and APEX2 lies in how they generate the electron-dense signal that allows for visualization in the electron microscope.
APEX2: An Enzymatic Approach to High-Resolution Localization
APEX2 is an engineered ascorbate peroxidase that is genetically fused to a protein of interest. When cells expressing the APEX2-fusion protein are fixed and incubated with diaminobenzidine (DAB) and hydrogen peroxide (H₂O₂), APEX2 catalyzes the polymerization of DAB into an insoluble, osmiophilic polymer precisely at the location of the fusion protein. Subsequent treatment with osmium tetroxide renders this polymer electron-dense, providing sharp contrast in EM images. This method is highly effective for determining the precise subcellular localization of a single protein.
-
Experimental Workflow for APEX2 Labeling
Caption: Workflow for APEX2-mediated EM labeling.
This compound: A Chemical Probe for Multicolor Electron Microscopy
This compound is a chemical conjugate of diaminobenzidine (DAB) and diethylenetriaminepentaacetic acid (DTPA), a chelating agent. This chelate can bind to various lanthanide metals. The innovation of this technique lies in the fact that different lanthanide elements have distinct electron energy loss spectra. This allows for the sequential labeling of different cellular targets with different lanthanide-Dtpa-dab2 conjugates.
The labeling process typically involves photosensitizers or peroxidases targeted to specific molecules or organelles. Upon activation (e.g., by light), the sensitizer generates reactive oxygen species, which in turn cause the localized polymerization and deposition of the first lanthanide-Dtpa-dab2 conjugate. This process is then repeated for a second target using a different lanthanide. The sample is then imaged using energy-filtered transmission electron microscopy (EFTEM), which can distinguish the different lanthanides based on their unique energy loss signatures, creating a multicolor EM image.
-
Signaling Pathway for this compound Deposition
Caption: Photo-oxidation induced deposition of Lanthanide-Dtpa-dab2.
Experimental Protocols: A Step-by-Step Overview
APEX2 Experimental Protocol
The protocol for APEX2 labeling is well-established and can be integrated into standard EM sample preparation workflows.
-
Construct Design and Validation: Clone the APEX2 tag onto the N- or C-terminus of the protein of interest. Validate the expression and correct localization of the fusion protein using fluorescence microscopy or Western blotting.
-
Cell Culture and Transfection: Culture and transfect the cells with the APEX2 fusion construct.
-
Fixation: Fix the cells with a solution containing glutaraldehyde to preserve cellular ultrastructure and peroxidase activity.
-
DAB Reaction: Incubate the fixed cells with a solution of 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. The reaction time can be optimized to control the amount of DAB polymer deposition.
-
EM Processing: Proceed with standard EM protocols, including post-fixation with osmium tetroxide, dehydration, embedding in resin, and ultrathin sectioning.
-
Imaging: Image the sections using a transmission electron microscope.
This compound Experimental Protocol for Multicolor EM
The protocol for multicolor EM using this compound is more intricate and requires careful sequential steps.
-
Target Labeling: Label the different cellular targets of interest with distinct photosensitizers or peroxidases (e.g., through immunolabeling or genetic tagging).
-
First Lanthanide Deposition: Incubate the sample with the first Lanthanide-Dtpa-dab2 conjugate (e.g., Ce-Dtpa-dab2).
-
Photo-oxidation: Illuminate the sample with the appropriate wavelength of light to activate the first photosensitizer, leading to the localized deposition of the first lanthanide conjugate.
-
Washing: Thoroughly wash the sample to remove unbound reagents.
-
Second Lanthanide Deposition: Incubate the sample with the second Lanthanide-Dtpa-dab2 conjugate (e.g., Pr-Dtpa-dab2).
-
Second Photo-oxidation: Activate the second photosensitizer to deposit the second lanthanide.
-
EM Processing: Process the sample for EM as described for APEX2.
-
Energy-Filtered TEM (EFTEM) Imaging: Acquire images at different energy loss values corresponding to the characteristic absorption edges of the chosen lanthanides. The resulting elemental maps are then pseudo-colored and overlaid with a conventional bright-field EM image to generate the final multicolor micrograph.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and APEX2 is not a matter of superiority, but of selecting the appropriate tool for the scientific question at hand.
-
Choose APEX2 when:
-
The primary goal is to determine the precise, high-resolution localization of a single protein or to delineate the boundaries of a specific organelle.
-
A robust, well-established, and relatively straightforward protocol is desired.
-
Multiplexing is not a primary requirement.
-
-
Choose this compound when:
-
The research question requires the simultaneous visualization of two or more different molecular species within the same ultrastructural context.
-
The spatial relationship between different proteins or cellular compartments needs to be investigated at high resolution.
-
Access to an energy-filtered transmission electron microscope is available.
-
References
A Comparative Guide to Lanthanide-Binding Technologies: Chemical Conjugation vs. Genetically Encoded Tags
For researchers, scientists, and drug development professionals, the site-specific introduction of lanthanide ions into biomolecules is a powerful tool for structural and functional studies. This guide provides an objective comparison of two primary methodologies: the chemical conjugation of chelators like DTPA and the use of genetically encoded lanthanide-binding tags (LBTs). Supported by experimental data, this document outlines the performance, protocols, and underlying principles of each approach.
Two principal methods have emerged for site-specifically incorporating lanthanide ions into proteins: the chemical conjugation of a synthetic chelator and the genetic encoding of a lanthanide-binding peptide sequence. A prominent example of the first approach involves the use of diethylenetriaminepentaacetic acid (DTPA), a chelating agent that can be covalently linked to a protein. The second, and more recent, strategy utilizes genetically encoded Lanthanide-Binding Tags (LBTs), which are short peptide sequences engineered to bind lanthanides with high affinity and can be fused to a protein of interest at the genetic level.
This guide will delve into a detailed comparison of these two techniques, examining their performance based on quantitative data for binding affinity, luminescence properties, and stability. Furthermore, it will provide comprehensive experimental protocols for both methods and visualize key workflows and concepts using diagrams.
Performance Comparison: DTPA Conjugates vs. Lanthanide-Binding Tags
The choice between chemical conjugation and genetically encoded tags depends on the specific application, the nature of the protein of interest, and the desired experimental outcomes. The following tables summarize the key quantitative data for each method based on available literature.
| Parameter | DTPA-Protein Conjugate | Lanthanide-Binding Tag (LBT) | References |
| Lanthanide Ion | Gd³⁺, Eu³⁺, ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Tb³⁺, Eu³⁺, and other Ln³⁺ | [1][2][3][4] |
| Binding Affinity (log K) | ~18-20 (for Gd³⁺) | Not typically reported as log K | [1] |
| Dissociation Constant (Kd) | Not typically reported as Kd | pM to µM range (for Tb³⁺) | |
| Luminescence Quantum Yield (Φ) | 0.167 (for Eu-DTPA-cs124) | Varies with LBT sequence and environment | |
| Luminescence Lifetime (τ) | Millisecond range | Millisecond range | |
| Method of Attachment | Chemical conjugation to reactive residues (e.g., lysines) | Genetic fusion (N-terminus, C-terminus, or internal loops) | |
| Site-Specificity | Can be site-specific with careful control of reaction conditions | Highly site-specific by design | |
| Impact on Protein | Potential for reduced solubility and altered function | Generally minimal perturbation of native structure |
Table 1: Quantitative Comparison of DTPA-Protein Conjugates and Lanthanide-Binding Tags.
Key Differences and Considerations
Lanthanide-Binding Tags (LBTs) are short peptide sequences, often derived from calcium-binding motifs like the EF-hand, that are genetically fused to a protein of interest. This approach offers exceptional site-specificity, as the tag can be inserted at the N-terminus, C-terminus, or within flexible loop regions of the target protein. LBTs have been engineered to exhibit high affinity for lanthanide ions, with dissociation constants (Kd) for terbium (Tb³⁺) reported in the picomolar to micromolar range. A significant advantage of LBTs is that their expression as a fusion protein generally minimizes perturbation of the target protein's structure and function. Different LBT variants exist, including single LBTs (sLBT) and double LBTs (dLBT), with dLBTs often showing enhanced luminescence and binding affinity.
DTPA (diethylenetriaminepentaacetic acid) is a versatile chelating agent that can be chemically conjugated to proteins. This method typically involves the reaction of a reactive form of DTPA, such as its cyclic anhydride, with primary amines on the protein surface, most commonly the ε-amino group of lysine residues. While this can be a straightforward method for labeling, achieving site-specificity can be challenging due to the presence of multiple lysine residues on a protein's surface. However, with careful control of reaction conditions, such as pH, site-specific conjugation to the N-terminus can be achieved. The conjugation of the bulky and charged DTPA molecule has the potential to alter the protein's solubility and biological activity. DTPA forms highly stable complexes with a variety of trivalent metal ions, including lanthanides.
Experimental Methodologies
This section provides detailed protocols for both the chemical conjugation of DTPA to a protein and the expression and purification of a protein fused with a lanthanide-binding tag.
Protocol 1: Site-Specific N-Terminal Conjugation of DTPA to a Protein
This protocol is adapted from methodologies described for the site-specific conjugation of DTPA to recombinant human granulocyte-colony-stimulating factor.
Materials:
-
Purified protein of interest
-
Cyclic DTPA anhydride (cDTPAA)
-
Conjugation buffer: 0.1 M Bicarbonate buffer, pH 8.2
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Purify the protein of interest using standard chromatography techniques.
-
Perform buffer exchange into the conjugation buffer. A typical protein concentration for conjugation is 1-5 mg/mL.
-
Ensure all buffers are free of competing metals.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve cDTPAA in anhydrous DMSO to a concentration of 10-50 mg/mL.
-
Add the cDTPAA solution to the protein solution at a specific molar ratio (e.g., 10:1 to 50:1 cDTPAA:protein). The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the DTPA-Protein Conjugate:
-
Purify the DTPA-protein conjugate from unreacted DTPA and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the DTPA-protein conjugate using a spectrophotometer.
-
The number of DTPA molecules conjugated per protein can be determined using methods such as mass spectrometry or by radiolabeling with a known amount of a radioactive metal ion and measuring the specific activity.
-
Protocol 2: Expression and Purification of a Lanthanide-Binding Tag (LBT)-Fused Protein
This protocol describes the expression of a His-tagged ubiquitin-LBT fusion protein in E. coli and its subsequent purification, adapted from established methods.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the His-tagged ubiquitin-LBT-protein fusion
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Deubiquitinating enzyme (DUB)
-
Size-exclusion chromatography column
Procedure:
-
Expression:
-
Transform the expression vector into the E. coli expression strain.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme and DNase I and incubate on ice for 30 minutes.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Load the clarified lysate onto a Ni-NTA column equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged ubiquitin-LBT-protein fusion with elution buffer.
-
-
Cleavage of the His-Ubiquitin Tag (Optional but recommended for native protein):
-
Dialyze the eluted protein against a suitable buffer for the deubiquitinating enzyme.
-
Add the DUB to the protein solution and incubate to cleave the His-ubiquitin tag, leaving the LBT-protein of interest.
-
Pass the cleavage reaction mixture back over the Ni-NTA column to remove the cleaved His-ubiquitin tag and the His-tagged DUB. The LBT-protein will be in the flow-through.
-
-
Final Purification:
-
Further purify the LBT-protein using size-exclusion chromatography to remove any remaining contaminants and aggregates.
-
Visualizing the Methodologies
The following diagrams, created using the DOT language, illustrate the workflows for both DTPA conjugation and LBT fusion protein production.
Conclusion
Both DTPA conjugation and the use of lanthanide-binding tags are effective methods for introducing lanthanide ions into proteins for a wide range of biophysical and biomedical applications.
Genetically encoded LBTs offer superior site-specificity and are less likely to perturb the native structure and function of the target protein. They are particularly well-suited for applications requiring precise positioning of the lanthanide ion, such as in NMR and LRET studies for detailed structural analysis.
Chemical conjugation with DTPA provides a more direct and often faster method for labeling existing purified proteins without the need for molecular cloning. While achieving site-specificity can be more challenging, it remains a valuable technique, especially for applications in radioimmunotherapy and when genetic manipulation of the protein is not feasible.
The selection of the appropriate method will ultimately depend on the specific research question, the available resources, and the characteristics of the protein system under investigation. This guide provides the foundational information to make an informed decision and to implement these powerful techniques in the laboratory.
References
- 1. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 2. Lanthanide( iii )-binding peptides and proteins: coordination properties and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01148A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Probes for Multicolor Electron Microscopy
In the quest to unravel the intricate molecular architecture of cells and tissues, electron microscopy (EM) stands as a cornerstone, offering unparalleled spatial resolution. However, the challenge of simultaneously visualizing multiple specific molecules within this ultrastructural context has historically been a significant limitation. The advent of novel molecular probes is rapidly transforming EM into a multicolor landscape, enabling researchers to paint a more complete picture of complex biological systems. This guide provides an objective comparison of alternative probes for multicolor electron microscopy, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tools for their specific needs.
Lanthanide-Based Probes
Lanthanide-based probes offer a powerful approach for achieving multicolor EM by sequentially depositing different lanthanide metals, which are then distinguished based on their unique electron energy-loss spectra (EELS).[1][2][3] This method provides a true multicolor capability at the high resolution of EM.
Performance Comparison
| Feature | Lanthanide-Based Probes |
| Detection Principle | Electron Energy-Loss Spectroscopy (EELS) of deposited lanthanide metals.[1][2] |
| Resolution | High, limited by the deposition process and EM resolution. |
| Multiplexing | High; multiple lanthanides can be sequentially deposited and spectrally separated. |
| Probe Type | Small molecule chelates (Ln-DAB) or nanoparticles. |
| Compatibility | Can be targeted using photosensitizers (like miniSOG), peroxidases (like HRP and APEX2), or small molecule probes. |
Experimental Workflow: Lanthanide Deposition
The general workflow involves the targeted deposition of a diaminobenzidine (DAB) derivative chelated with a specific lanthanide ion. This process is repeated for different targets with different lanthanides.
Experimental Protocol: Two-Color EM with miniSOG and Peroxidase
This protocol describes the sequential labeling of two different cellular targets using a photosensitizer (miniSOG) and a peroxidase.
-
Cell Culture and Transfection: Culture cells of interest and transfect with a plasmid encoding a miniSOG-fusion protein targeting the first molecule.
-
Fixation: Fix cells with 2% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 5 minutes at 37°C, followed by 1 hour on ice.
-
Blocking: Wash the cells with chilled cacodylate buffer and block with a solution containing 50 mM glycine, 10 mM KCN, and 5 mM aminotriazole to reduce nonspecific background.
-
First Lanthanide Deposition (miniSOG):
-
Incubate the cells with a freshly prepared and filtered solution of the first lanthanide-DAB chelate (e.g., 2 mM Ce-DAB2) in an oxygen-saturated buffer for 5 minutes.
-
Irradiate the cells with blue light (e.g., 450–490 nm excitation) to induce photo-oxidation by miniSOG.
-
Monitor the formation of a light-brown precipitate using transmitted light microscopy.
-
Wash thoroughly with buffer to remove unreacted reagents.
-
-
Second Lanthanide Deposition (Peroxidase):
-
Perform immunolabeling for the second target using a primary antibody followed by a secondary antibody conjugated to a peroxidase like HRP.
-
Incubate with the second lanthanide-DAB chelate (e.g., Pr-DAB) and add hydrogen peroxide to initiate the enzymatic deposition.
-
Wash thoroughly.
-
-
EM Processing: Post-fix the cells with osmium tetroxide, dehydrate through a graded ethanol series, and embed in resin.
-
Imaging: Acquire ultrathin sections and perform energy-filtered transmission electron microscopy (EFTEM) and EELS to generate elemental maps for each lanthanide.
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that are both fluorescent and electron-dense, making them excellent bimodal probes for correlative light and electron microscopy (CLEM). Their size-tunable fluorescence emission allows for multicolor imaging in the light microscope to identify regions of interest for subsequent high-resolution imaging in the TEM.
Performance Comparison
| Feature | Quantum Dots (QDs) |
| Detection Principle | Electron density in TEM; Fluorescence in LM. |
| Resolution | Limited by the size of the QD and the attached antibodies. |
| Multiplexing | Multiple colors available for fluorescence microscopy based on QD size. |
| Probe Size | 2-15 nm core diameter; hydrodynamic diameter can be larger with coatings. |
| Stability | Can be sensitive to intracellular environments (e.g., biothiols) and pH. Stability is dependent on particle size and surface coating. |
Experimental Workflow: Correlative Light and Electron Microscopy (CLEM) with QDs
Experimental Protocol: Quantum Dot Immunolabeling for CLEM
This protocol is adapted for post-embedding immunolabeling of epoxy sections.
-
Sample Preparation: Fix, dehydrate, and embed the biological sample in resin (e.g., Epon) as per standard EM protocols. Collect ultrathin sections on TEM grids.
-
Rehydration and Blocking: Rehydrate the sections in PBS and block for 45 minutes at room temperature in a suitable blocking buffer (e.g., TBS with BSA).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in wash buffer for 60 minutes at room temperature.
-
Washing: Wash the sections multiple times with wash buffer.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 60 minutes.
-
Quantum Dot Labeling:
-
Wash the sections again.
-
Incubate with a streptavidin-conjugated Quantum Dot (e.g., Qdot 655) at a concentration of 1-20 nM for 60 minutes at room temperature.
-
-
Final Washes: Perform final washes with wash buffer and then PBS.
-
Light Microscopy: Mount the grid on a glass slide and image using a widefield fluorescence microscope to identify and capture images of labeled regions of interest (ROIs).
-
Transmission Electron Microscopy: Dry the grid and view the same ROIs in a TEM. QDs will appear as electron-dense particles.
-
Image Correlation: Overlay the fluorescence and EM images to correlate the molecular label with the ultrastructure.
Genetically Encoded Probes (miniSOG & APEX2)
Genetically encoded tags like miniSOG (mini Singlet Oxygen Generator) and APEX2 (engineered ascorbate peroxidase) offer a powerful alternative to immunolabeling. These proteins can be fused to a protein of interest and expressed directly within cells. Upon activation, they generate a reaction product that is visible by EM.
-
miniSOG: A small fluorescent flavoprotein that, when illuminated with blue light, generates singlet oxygen. This locally catalyzes the polymerization of diaminobenzidine (DAB) into an osmiophilic precipitate.
-
APEX2: An engineered peroxidase that catalyzes the polymerization of DAB in the presence of hydrogen peroxide, creating an EM-visible precipitate. Unlike miniSOG, APEX2 does not require light for its activity.
Performance Comparison
| Feature | miniSOG | APEX2 |
| Detection Principle | Photo-oxidation of DAB. | Peroxidase-catalyzed oxidation of DAB. |
| Resolution | High, dependent on singlet oxygen diffusion distance. | High, dependent on enzyme activity localization. |
| Multiplexing | Can be combined with other methods (e.g., peroxidase-based labeling with a different lanthanide) for two-color EM. | Can be used in similar multicolor schemes as other peroxidases. |
| Probe Size | 106 amino acids (~11 kDa). | ~28 kDa. |
| Key Advantage | Genetically encoded, good for CLEM. | Genetically encoded, no light required, high activity. |
| Key Disadvantage | Requires light and oxygen, potential for phototoxicity. | Requires exogenous H₂O₂. |
Experimental Workflow: miniSOG for Correlative Light and Electron Microscopy (CLEM)
Experimental Protocol: miniSOG Photo-oxidation
-
Cell Culture and Transfection: Grow cells on imaging dishes and transfect them with a vector encoding the miniSOG-tagged protein of interest. Allow 24-48 hours for expression.
-
Fixation: Fix cells with 2% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 5 minutes at 37°C, then move to ice for 1 hour.
-
Blocking: Rinse cells with chilled buffer and incubate in a blocking solution (50 mM glycine, 10 mM KCN, 5 mM aminotriazole in 0.1 M sodium cacodylate buffer, pH 7.4) for 30 minutes on ice.
-
Correlative Light Microscopy: Identify transfected cells using a fluorescence microscope. Capture fluorescence and transmitted light images of the regions of interest.
-
DAB Incubation: Prepare a fresh solution of 3,3'-diaminobenzidine (DAB) in buffer. The solution must be saturated with oxygen.
-
Photo-oxidation: Place the dish on a chilled microscope stage. Illuminate the identified cells with blue light (e.g., using a GFP filter set) to initiate the photo-oxidation of DAB. Monitor the formation of a brown precipitate in the transmitted light channel.
-
Post-fixation and Staining: After photo-oxidation, wash the cells and post-fix with 1% osmium tetroxide on ice for 30 minutes.
-
EM Processing: Dehydrate the sample in a graded ethanol series, infiltrate with resin, and polymerize.
-
Imaging: Section the sample and image the previously identified regions of interest using a TEM.
Cathodophores (Lanthanide Nanoparticles)
A more recent development involves the use of lanthanide-doped nanoparticles, termed cathodophores, for multicolor EM. These probes emit light (cathodoluminescence) when excited directly by the electron beam of the microscope. This allows for the simultaneous acquisition of both the ultrastructural image (from scattered electrons) and a multicolor molecular map (from the emitted light), eliminating the need for image registration between different microscopes.
Performance Comparison
| Feature | Cathodophores |
| Detection Principle | Cathodoluminescence (CL) - light emission upon electron beam excitation. |
| Resolution | Nanoscale, approaching the resolution of the SEM. |
| Multiplexing | High; different lanthanide dopants provide distinct, narrow emission spectra. |
| Probe Size | Sub-20 nm nanoparticles. |
| Key Advantage | Simultaneous ultrastructural and multicolor molecular imaging in a single instrument. No need for CLEM image registration. |
| Key Disadvantage | Requires specialized CL detectors on the electron microscope. |
Experimental Workflow: Cathodoluminescence Imaging
Experimental Protocol: Sample Preparation for Cathodoluminescence
Proper sample preparation is crucial to ensure the sample is vacuum-compatible and conductive to prevent charging.
-
Labeling: Label cellular targets of interest with antibody- or ligand-conjugated cathodophores of different spectral properties.
-
Fixation: Fix cells with a mixture of formaldehyde and glutaraldehyde in PBS.
-
Conductive Staining: Incubate in osmium tetroxide to enhance contrast and conductivity.
-
Dehydration: Dehydrate the sample through a graded ethanol series.
-
Drying: Critical point drying or hexamethyldisilazane (HMDS) drying is typically used to preserve ultrastructure.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.
-
Imaging: Place the sample in a scanning electron microscope (SEM) equipped with a cathodoluminescence detection system. Acquire secondary electron images for morphology and simultaneously collect the CL signal, which can be spectrally resolved to create a multicolor map of the labeled molecules.
References
A Comparative Guide: DTPA-DAB2 vs. Quantum Dots for Advanced Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-resolution molecular imaging, the choice of electron microscopy (EM) probe is paramount. This guide provides an objective comparison of two powerful labeling technologies: the enzyme-driven deposition of lanthanide chelates using DTPA-DAB2 and the direct visualization of semiconductor nanocrystals, known as quantum dots (QDs). We delve into their respective mechanisms, performance characteristics, and experimental workflows to assist researchers in selecting the optimal tool for their specific applications.
At a Glance: Key Performance Characteristics
| Feature | This compound (Lanthanide-DAB) | Quantum Dots (QDs) |
| Detection Principle | Indirect: Enzymatic (photo-oxidation or peroxidase-driven) deposition of an electron-dense lanthanide-chelate polymer. | Direct: Visualization of the electron-dense nanoparticle core. |
| Signal Amplification | Yes, through enzymatic turnover, which can enhance signal-to-noise. | No intrinsic signal amplification; signal depends on the number of QDs bound to the target. |
| Electron Density | High, provided by the chelated lanthanide ions (e.g., La, Ce, Pr, Nd, Sm). | High, due to the heavy metal core (e.g., CdSe, CdTe). |
| Correlative Light & Electron Microscopy (CLEM) | Possible by using a fluorescent photosensitizer (e.g., eosin, miniSOG) to initiate the deposition. | A primary application, as QDs are both fluorescent and electron-dense. |
| Multiplexing Capability | Yes, by sequential deposition of different lanthanides, distinguishable by Electron Energy-Loss Spectroscopy (EELS). | Yes, by using QDs of different sizes, which can be distinguished by their physical dimensions in high-magnification EM images and their distinct fluorescence spectra in LM. |
| Spatial Resolution | Dependent on the diffusion of the reaction product; can be on the order of nanometers. | Limited by the size of the QD and its attached biomolecules; spatial resolution of 3 nm has been achieved.[1] |
| Probe Size | The initial probe is a small molecule, but the resulting deposit can be larger and more diffuse. | Nanoparticles typically ranging from 5 to 20 nm in diameter. |
| Bioconjugation | DTPA is conjugated to diaminobenzidine (DAB). | Surface coatings allow for covalent or non-covalent conjugation to antibodies, streptavidin, or other targeting molecules. |
How They Work: A Tale of Two Labeling Strategies
This compound: Enzymatic Amplification for High-Contrast Imaging
The this compound system is an indirect labeling method that leverages enzymatic amplification to deposit an electron-dense polymer at the site of interest.[2][3] Here, Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent, is conjugated to diaminobenzidine (DAB). This conjugate chelates a lanthanide ion, which serves as the electron-dense reporter.
The localization of the DTPA-lanthanide-DAB complex is achieved through a targeted enzyme or photosensitizer. In the presence of a substrate (like hydrogen peroxide for peroxidases) or light (for photosensitizers), the DAB moiety is oxidized and polymerizes, creating a localized, electron-dense deposit that is readily visible in the electron microscope.[2][3] A key advantage of this method is the potential for multicolor EM by sequentially using different lanthanides and distinguishing them via EELS.
Quantum Dots: Direct Nanoparticle Visualization for Correlative Studies
Quantum dots are semiconductor nanocrystals that possess the unique dual properties of being both fluorescent and electron-dense. This makes them exceptionally well-suited for correlative light and electron microscopy (CLEM), where a region of interest identified by fluorescence microscopy can be subsequently imaged at high resolution with a transmission electron microscope (TEM).
Labeling with QDs is a direct method. The nanoparticle is conjugated to a biological molecule, such as a secondary antibody or streptavidin, which then binds to the target of interest. The electron-dense core of the QD provides contrast in the TEM, appearing as a distinct, dark particle. The size of the quantum dot can be precisely controlled during synthesis, which also tunes its fluorescence emission color, enabling multiplexed imaging in both light and electron microscopy.
Experimental Protocols
General Sample Preparation for Electron Microscopy
Successful labeling with either probe requires robust sample preparation to preserve ultrastructural integrity. A typical workflow includes:
-
Fixation: Initial chemical fixation with aldehydes (e.g., glutaraldehyde and paraformaldehyde) is crucial for preserving cellular structures.
-
Rinsing: Removal of excess fixative with a suitable buffer (e.g., cacodylate or phosphate buffer).
-
Quenching: Use of agents like glycine to quench free aldehyde groups that could cause non-specific binding.
-
Permeabilization (for intracellular targets): Treatment with detergents (e.g., Triton X-100 or saponin) to allow antibodies and probes to access intracellular antigens.
-
Blocking: Incubation with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.
Protocol for this compound Labeling (Photo-oxidation)
This protocol is adapted from methods for multicolor electron microscopy using lanthanide deposition.
-
Primary Labeling: Incubate the fixed and permeabilized sample with the primary antibody targeting the molecule of interest.
-
Secondary Labeling: Apply a secondary antibody conjugated to a photosensitizer (e.g., eosin) or a genetically encoded tag like miniSOG.
-
Lanthanide-DAB Incubation: Incubate the sample with a solution of the DTPA-Lanthanide-DAB2 conjugate.
-
Photo-oxidation: Illuminate the sample with light of the appropriate wavelength to activate the photosensitizer. This will catalyze the polymerization of DAB, depositing the lanthanide chelate at the target site. The reaction progress can be monitored by the appearance of a brownish precipitate under a light microscope.
-
Post-fixation: Post-fix the sample with osmium tetroxide, which binds to the DAB polymer and enhances its electron density.
-
Dehydration and Embedding: Dehydrate the sample through a graded series of ethanol and embed in an epoxy resin.
-
Sectioning and Imaging: Cut ultrathin sections using an ultramicrotome and image with a TEM. For multicolor imaging, EELS is used to map the distribution of the different lanthanides.
Protocol for Quantum Dot Immunolabeling for TEM/CLEM
This protocol is based on established methods for QD immunolabeling of ultrathin sections.
-
Sample Preparation and Sectioning: Prepare the sample as described in the general protocol and cut ultrathin sections, which are then mounted on EM grids.
-
Etching (for resin sections): If using epoxy-embedded sections, etch the surface with an oxidizing agent (e.g., sodium metaperiodate) to expose antigenic sites.
-
Blocking: Block the sections to prevent non-specific binding.
-
Primary Antibody Incubation: Float the grids on droplets of the primary antibody solution.
-
Washing: Thoroughly wash the grids to remove unbound primary antibody.
-
Secondary Antibody-QD Incubation: Incubate the grids with the secondary antibody conjugated to quantum dots. For biotinylated primary antibodies, a streptavidin-QD conjugate can be used.
-
Final Washing: Perform final washes to remove excess QD conjugate.
-
Fluorescence Imaging (for CLEM): Image the grids using a fluorescence microscope to identify the location of the labeled structures.
-
Contrasting (optional): Lightly stain the sections with uranyl acetate and lead citrate to enhance the contrast of the surrounding ultrastructure. Care must be taken as heavy staining can obscure the QDs.
-
TEM Imaging: Image the same grids in a TEM, using the fluorescence images to locate the regions of interest. Individual QDs can be observed at high magnification (e.g., 70,000x or higher).
Logical Framework for Probe Selection
Conclusion
Both this compound and quantum dots represent significant advancements in the field of electron microscopy, enabling the visualization of specific molecular targets within the context of cellular ultrastructure. The choice between these two powerful techniques hinges on the specific experimental goals.
This compound excels in applications requiring significant signal amplification, making it suitable for detecting low-abundance targets. Its true power is unleashed in multicolor EM experiments, where the sequential deposition of different lanthanides allows for the simultaneous visualization of multiple molecules with the high spatial resolution afforded by EELS.
Quantum dots , on the other hand, are the undisputed champions for correlative light and electron microscopy. Their intrinsic fluorescence and electron density provide a seamless bridge between the two imaging modalities. The direct nature of QD labeling offers a more straightforward workflow compared to the multi-step enzymatic deposition of this compound.
As both technologies continue to evolve, with the development of smaller, brighter quantum dots and more efficient lanthanide-based amplification systems, the capabilities for high-resolution molecular imaging will undoubtedly expand, offering researchers unprecedented insights into the intricate workings of the cell.
References
- 1. Correlative Fluorescence Microscopy and Scanning Transmission Electron Microscopy of Quantum Dot Labeled Proteins in Whole Cells in Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicolor Electron Microscopy for Simultaneous Visualization of Multiple Molecular Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
Validating Protein Co-localization: A Comparative Guide to Leading Techniques
An Objective Comparison of Methods for Confirming Protein Interactions, Featuring the Adaptor Protein Dab2
For researchers in cell biology, neuroscience, and drug development, understanding the intricate dance of proteins within a cell is paramount. The co-localization of proteins, or their presence in the same subcellular location, is often the first indication of a functional interaction. Validating these co-localizations with robust and quantitative methods is a critical step in elucidating cellular pathways and identifying potential therapeutic targets.
While a specific method termed "Dtpa-dab2" for protein co-localization was not identified in a comprehensive review of current literature, this guide will delve into established and powerful techniques for validating the co-localization of proteins, using the well-studied adaptor protein Disabled-2 (Dab2) as a pertinent example. Dab2 is known to play a crucial role in clathrin-mediated endocytosis and various signaling pathways, and its co-localization with proteins such as clathrin and the AP-2 complex is essential for its function.[1][2][3]
This guide provides a detailed comparison of three widely used techniques for validating protein co-localization: Proximity Ligation Assay (PLA), Bimolecular Fluorescence Complementation (BiFC), and Förster Resonance Energy Transfer (FRET). We will explore their underlying principles, experimental workflows, and present a comparative analysis of their performance.
Comparative Analysis of Co-localization Validation Methods
The choice of method for validating protein co-localization depends on several factors, including the desired resolution, the nature of the protein interaction, and the experimental system. The following table summarizes the key features of PLA, BiFC, and FRET to aid in selecting the most appropriate technique for your research needs.
| Feature | Proximity Ligation Assay (PLA) | Bimolecular Fluorescence Complementation (BiFC) | Förster Resonance Energy Transfer (FRET) |
| Principle | Detection of close proximity (up to 40 nm) of two proteins using antibody-DNA conjugates, followed by rolling circle amplification and fluorescent signal detection.[4][5] | Reconstitution of a fluorescent protein from two non-fluorescent fragments that are fused to interacting proteins. | Non-radiative energy transfer between two fluorophores (donor and acceptor) when they are in very close proximity (typically 1-10 nm). |
| Resolution | High (<40 nm) | High (molecular proximity) | Very High (1-10 nm) |
| Signal Amplification | Yes (Rolling Circle Amplification) | No | No |
| In Vivo/In Vitro | In situ (fixed cells/tissues) | Live cells | Live cells |
| Quantitative | Yes (signal spots can be counted) | Semi-quantitative (fluorescence intensity) | Yes (FRET efficiency can be calculated) |
| Transient Interactions | Can detect transient interactions | Well-suited for detecting transient and stable interactions. | Ideal for dynamic and transient interactions |
| Protein Modification | No modification of target proteins required | Requires genetic fusion of fluorescent protein fragments to the proteins of interest. | Requires fusion of donor and acceptor fluorophores to the proteins of interest. |
Visualizing the Workflow: A Step-by-Step Look at Co-localization Techniques
To better understand the practical application of these methods, the following diagrams illustrate their experimental workflows.
References
- 1. The clathrin adaptor Dab2 recruits EH domain scaffold proteins to regulate integrin β1 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disabled-2 colocalizes with the LDLR in clathrin-coated pits and interacts with AP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative regulation of the endocytic adaptor disabled-2 (Dab2) in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Imaging the Tumor Suppressor Protein Dab2: In Vivo PET/MRI versus Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
The Disabled-2 (Dab2) protein is a crucial adaptor protein involved in vital cellular processes, including clathrin-mediated endocytosis and the regulation of key signaling pathways such as Wnt and TGF-β.[1][2][3][4][5] Its role as a tumor suppressor, particularly its downregulation in various cancers like prostate, ovarian, and breast cancer, makes it a significant target for diagnostic imaging and therapeutic development. This guide provides a comprehensive comparison of two distinct methodologies for studying Dab2: the established in vivo imaging approach using a conceptual Dtpa-Dab2 conjugate for Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), and the cutting-edge potential of super-resolution microscopy for nanoscale visualization of Dab2's cellular dynamics. As there are currently no documented studies specifically cross-validating a this compound probe with super-resolution techniques, this guide will compare the principles, capabilities, and experimental data of each approach, drawing on analogous super-resolution studies of functionally similar proteins.
Section 1: Comparative Analysis of Imaging Modalities
This section presents a head-to-head comparison of the theoretical this compound PET/MRI approach and the potential application of super-resolution microscopy for studying the Dab2 protein.
| Feature | This compound for PET/MRI | Super-Resolution Microscopy (STORM, STED, DNA-PAINT) |
| Imaging Principle | Utilizes a chelating agent (Dtpa) linked to a Dab2-targeting moiety, carrying a radionuclide (for PET) or contrast agent (for MRI) to detect Dab2 expression in vivo. | Employs fluorescent probes and advanced optical techniques to overcome the diffraction limit of light, enabling visualization of single molecules or nanoscale structures. |
| Resolution | Millimeter to sub-millimeter scale. | 10-50 nanometer scale. |
| Application | In vivo, whole-body imaging for tumor detection, staging, and monitoring treatment response. | In vitro/ex vivo cellular and subcellular imaging to study protein localization, dynamics, and interactions at the molecular level. |
| Sample Type | Living organisms (preclinical models, patients). | Fixed or live cells and tissues in culture. |
| Information Gained | Gross anatomical localization and relative abundance of Dab2-expressing tissues (e.g., tumors). | Precise spatial organization, clustering, diffusion dynamics, and co-localization of Dab2 with other proteins in signaling pathways or endocytic pits. |
| Advantages | - Non-invasive, whole-body imaging. - Clinically translatable for diagnostics. - Provides systemic information on disease burden. | - Unprecedented spatial resolution. - Enables the study of molecular mechanisms. - Can be applied to live cells to observe dynamic processes. |
| Limitations | - Low resolution, unable to visualize cellular or subcellular details. - Indirect detection of the target. - Potential for non-specific uptake of the imaging agent. | - Limited to in vitro/ex vivo samples. - Not suitable for whole-body imaging. - Can be technically demanding with complex sample preparation. |
Section 2: Quantitative Data from Analogous Studies
While no super-resolution data for Dab2 exists, we can infer its potential by examining studies on functionally related proteins. The following tables summarize quantitative data from super-resolution imaging of proteins involved in clathrin-mediated endocytosis and key signaling pathways where Dab2 plays a role.
Table 2.1: Nanoscale Organization of Clathrin-Coated Structures
Dab2 is an adaptor protein in clathrin-mediated endocytosis. Super-resolution microscopy has provided detailed insights into the structure of clathrin-coated pits (CCPs).
| Parameter | Technique | Finding | Reference |
| Size of CCPs | 3D Super-Resolution Microscopy | Coats assemble on flat membranes to ~50% of their final area before bending. | |
| Clathrin Geometry | dSTORM | Reveals heterogeneity in clathrin-coated structures, from small, round CCPs to large, flat lattices. | |
| Vesicle Formation | STED Microscopy | Shows that large membrane invaginations are primary sites for CCP generation. |
Table 2.2: Molecular Architecture of Signaling Complexes
Dab2 is a key regulator of the Wnt and TGF-β signaling pathways. Super-resolution microscopy has been instrumental in dissecting the nanoscale organization of these pathways.
| Signaling Pathway | Protein Imaged | Technique | Key Finding | Reference |
| Wnt Signaling | Dishevelled-2 (Dvl2) | PALM | Endogenous Dvl2 forms distinct biomolecular condensates upon Wnt stimulation. | |
| Wnt Signaling | Dishevelled (Dsh) | 3D-SIM and STED | Dsh forms pedestal-like aggregates on the plasma membrane. | |
| TGF-β Signaling | TGF-β Receptor II | Single-Molecule Imaging | Receptors exhibit dynamic clustering and diffusion on the cell membrane. | |
| EGFR Signaling | EGF-EGFR Complexes | 3D DNA-PAINT | Visualizes spatial arrangements and internalization of ligand-receptor complexes. |
Section 3: Experimental Protocols
This section provides detailed methodologies for super-resolution imaging techniques applicable to studying Dab2, contrasted with the conceptual workflow for this compound PET/MRI.
Protocol: this compound PET/MRI Imaging (Conceptual Workflow)
This protocol outlines the theoretical steps for using a this compound conjugate for in vivo imaging.
-
Probe Synthesis: A Dab2-targeting ligand (e.g., antibody or small molecule) is conjugated to the chelator DTPA.
-
Radiolabeling/Contrast Agent Chelation: For PET, a positron-emitting radionuclide (e.g., ⁶⁸Ga) is chelated by the DTPA. For MRI, a paramagnetic contrast agent (e.g., Gadolinium) is chelated.
-
Animal Model/Patient Preparation: The subject is prepared according to standard PET or MRI protocols.
-
Probe Administration: The this compound probe is administered intravenously.
-
Uptake and Imaging: Following an appropriate uptake period, the subject is imaged using a PET or MRI scanner to detect areas of probe accumulation, indicating Dab2 expression.
-
Image Analysis: Images are reconstructed and analyzed to identify and quantify regions of high signal intensity, corresponding to tumor locations.
Protocol: Super-Resolution Imaging of Dab2 (STORM)
This protocol details the steps for performing Stochastic Optical Reconstruction Microscopy (STORM) to visualize endogenous Dab2 in fixed cells.
-
Cell Culture and Fixation:
-
Culture cells of interest (e.g., prostate cancer cell line) on high-precision glass coverslips.
-
Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS for 10 minutes.
-
Reduce autofluorescence and cross-linking artifacts by incubating with 0.1% sodium borohydride (NaBH₄) for 7 minutes.
-
Wash cells three times with PBS.
-
-
Immunolabeling:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 90 minutes.
-
Incubate with a primary antibody against Dab2 diluted in blocking buffer for 60 minutes.
-
Wash cells five times with a wash buffer (e.g., 1% normal goat serum in PBS).
-
Incubate with a secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647) for 30 minutes.
-
Wash cells extensively.
-
Post-fix with 3% PFA/0.1% glutaraldehyde for 10 minutes to stabilize the antibody-fluorophore complex.
-
-
Imaging:
-
Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., 2-mercaptoethanol).
-
Mount the coverslip onto the microscope.
-
Use a high-power laser to excite the fluorophores and induce photoswitching between a fluorescent "on" state and a dark "off" state.
-
Acquire a large sequence of images (typically thousands of frames), where in each frame only a sparse, random subset of fluorophores is active.
-
-
Image Reconstruction:
-
Process the acquired image sequence with specialized software to precisely localize the center of each individual fluorescent blink.
-
Combine the coordinates of all localized molecules to reconstruct a super-resolved image of the Dab2 distribution.
-
Section 4: Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and the signaling pathways involving Dab2.
Caption: Conceptual workflow for in vivo imaging using a this compound probe.
Caption: Experimental workflow for STORM super-resolution imaging of Dab2.
Caption: Simplified diagram of Dab2's role in signaling and endocytosis.
Conclusion
The conceptual this compound probe represents a valuable tool for the non-invasive, whole-body imaging of Dab2-expressing tumors, offering significant potential for clinical diagnostics and monitoring. However, this approach is limited by its low resolution, which precludes the study of the molecular mechanisms underlying Dab2's function as a tumor suppressor.
In contrast, super-resolution microscopy, while not yet applied to Dab2, offers the tantalizing prospect of visualizing this protein's nanoscale world. By drawing parallels with studies on other adaptor proteins and signaling molecules, it is clear that techniques like STORM, STED, and DNA-PAINT could illuminate how Dab2 is organized within the cell, how it interacts with partners in endocytic pits, and how its dynamics change in response to signaling cues in cancer cells. Such knowledge is critical for a deeper understanding of cancer biology and for the development of novel, targeted therapies.
For researchers and drug development professionals, the choice of methodology depends on the scientific question. For systemic, diagnostic-level information, a PET/MRI approach with a probe like this compound would be appropriate. For fundamental insights into the molecular function and nanoscale organization of Dab2, super-resolution microscopy is the indispensable tool of the future. A comprehensive understanding of Dab2's role in cancer will likely emerge from the integration of both macroscopic and microscopic imaging approaches.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Live-Cell Superresolution | Nikon’s MicroscopyU [microscopyu.com]
- 4. Super-resolution imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nanoscale organization of the Wnt signaling integrator Dishevelled in the vegetal cortex domain of an egg and early embryo | PLOS One [journals.plos.org]
A Comparative Guide to Electron Microscopy Stains: DTPA-DAB2 vs. Traditional Methods
For researchers, scientists, and drug development professionals seeking to visualize cellular ultrastructure with precision, the choice of staining method in transmission electron microscopy (TEM) is paramount. While traditional heavy metal stains like uranyl acetate and lead citrate have been the gold standard for decades, newer methods, such as the use of lanthanide chelates like DTPA-DAB2, offer targeted molecular imaging capabilities, opening new avenues for research. This guide provides an objective comparison of this compound and traditional EM stains, supported by experimental data and detailed protocols.
Traditional staining methods, primarily using uranyl acetate and lead citrate, are prized for providing excellent high-contrast images of general cellular structures.[1][2] These heavy metal salts bind non-specifically to various cellular components like proteins, lipids, and nucleic acids, enhancing their electron density and thus making them visible under the electron beam.[1][3] However, these stains are not without significant drawbacks, including toxicity, radioactivity (in the case of uranyl acetate), and a propensity to form precipitates, which can obscure fine details.[1]
In contrast, the this compound (diethylenetriaminepentaacetic acid-diaminobenzidine) system represents a paradigm shift from general to specific labeling. DTPA is a chelating agent that can bind to various lanthanide metals. When conjugated to DAB, it can be targeted to specific cellular locations through techniques like photooxidation. This allows for multicolor electron microscopy, where different cellular components can be labeled with different lanthanides and then distinguished using electron energy-loss spectroscopy (EELS). This technique provides molecular specificity that is unattainable with traditional stains, enabling the visualization of multiple proteins or cellular structures simultaneously within the same sample.
The primary advantage of this compound lies in its ability to go beyond general ultrastructure and provide information about the spatial distribution of specific molecules. However, this comes at the cost of a more complex and technically demanding protocol compared to the relatively straightforward application of traditional stains.
Performance Comparison: this compound vs. Traditional EM Stains
The following table summarizes the key performance differences between this compound and traditional EM stains.
| Feature | Traditional EM Stains (Uranyl Acetate & Lead Citrate) | This compound with Lanthanides |
| Staining Principle | General, non-specific binding to cellular components, providing broad contrast. | Targeted labeling of specific molecules or structures via photooxidation or other methods. |
| Specificity | Low; stains all cellular structures to varying degrees. | High; allows for the specific labeling of proteins or organelles of interest. |
| Information Provided | High-resolution ultrastructural details of the cell. | Precise localization of multiple specific molecules in the context of the ultrastructure. |
| "Color" Capability | Monochrome (shades of grey). | Multicolor imaging is possible by using different lanthanides for different targets. |
| Resolution | High resolution of general ultrastructure. | High resolution of the labeled structure's location. |
| Toxicity/Safety | Uranyl acetate is radioactive and toxic; lead citrate is toxic. | Lanthanide salts are generally less hazardous than uranyl acetate. |
| Artifacts | Prone to precipitation (lead carbonate, uranium hydroxide) which can obscure details. | Potential for non-specific DAB polymerization if not carefully controlled. |
| Technical Complexity | Relatively simple and well-established protocols. | More complex, multi-step protocol requiring expertise in molecular biology and advanced microscopy techniques (EELS). |
| Equipment | Standard transmission electron microscope. | Transmission electron microscope equipped with an EELS spectrometer and imaging filter. |
Experimental Protocols
Traditional EM Staining (Uranyl Acetate and Lead Citrate)
This protocol describes the standard double-staining procedure for ultrathin sections of resin-embedded biological samples.
Materials:
-
Uranyl acetate solution (e.g., 2% in water or 50% ethanol)
-
Lead citrate solution (e.g., Reynolds' lead citrate)
-
Ultrapure water
-
Sodium hydroxide (NaOH) pellets (for creating a CO2-free environment)
-
Parafilm
-
Petri dishes
-
Fine-tipped forceps
-
Filter paper
Procedure:
-
Prepare a CO2-free environment for lead staining: Place NaOH pellets in the bottom of a petri dish to absorb atmospheric CO2, which can cause lead citrate to precipitate.
-
Uranyl Acetate Staining:
-
Place drops of the uranyl acetate solution onto a clean sheet of parafilm within a petri dish.
-
Carefully float the EM grids, section-side down, on top of the drops.
-
Stain for 5-15 minutes in the dark, as uranyl acetate is light-sensitive.
-
Rinse the grids thoroughly by washing with several changes of ultrapure water.
-
-
Lead Citrate Staining:
-
Transfer the grids to drops of lead citrate solution placed on parafilm inside the CO2-free chamber.
-
Stain for 1-5 minutes.
-
Rinse the grids thoroughly with ultrapure water.
-
-
Drying: Carefully blot the edge of the grid with filter paper to remove excess water and allow to air dry completely before viewing in the TEM.
This compound Multicolor Electron Microscopy
This protocol provides a general workflow for targeted labeling using a photosensitizer to induce polymerization of a lanthanide-chelated this compound conjugate.
Materials:
-
Cells or tissue expressing a photosensitizer (e.g., miniSOG) targeted to the structure of interest.
-
This compound conjugate.
-
Lanthanide salt solution (e.g., LaCl3, CeCl3).
-
Fixatives (e.g., glutaraldehyde, paraformaldehyde).
-
Cacodylate buffer.
-
Light source for photooxidation (e.g., fluorescence microscope with appropriate filters).
-
Standard reagents for EM processing (osmium tetroxide, ethanol series, resin).
Procedure:
-
Sample Preparation and Fixation:
-
Culture and prepare cells or tissue expressing the targeted photosensitizer.
-
Fix the sample with an appropriate aldehyde fixative to preserve ultrastructure while maintaining the activity of the photosensitizer.
-
-
Lanthanide-DTPA-DAB2 Staining:
-
Prepare a fresh solution of the desired lanthanide chelated to this compound (Ln-DTPA-DAB2) in a suitable buffer (e.g., cacodylate buffer).
-
Incubate the fixed sample with the Ln-DTPA-DAB2 solution.
-
-
Photooxidation:
-
Mount the sample on a microscope and identify the region of interest containing the photosensitizer.
-
Illuminate the sample with the appropriate wavelength of light to activate the photosensitizer. This will catalyze the polymerization of DAB, depositing the lanthanide-containing polymer at the site of the photosensitizer.
-
Monitor the reaction and stop when a visible precipitate forms.
-
-
Sequential Labeling (for multicolor):
-
To label a second target, the first DAB polymer can be chemically blocked (e.g., with acetic anhydride).
-
Repeat steps 2 and 3 with a different photosensitizer-tagged target and a different lanthanide chelated to this compound.
-
-
EM Processing:
-
Post-fix the sample with osmium tetroxide.
-
Dehydrate the sample through a graded ethanol series.
-
Infiltrate and embed the sample in resin.
-
Cut ultrathin sections.
-
-
Imaging and Analysis:
-
Acquire standard bright-field TEM images to visualize the overall ultrastructure.
-
Use EELS or EFTEM to generate elemental maps for each of the deposited lanthanides. The unique energy-loss spectra of each lanthanide allow them to be distinguished.
-
Overlay the elemental maps as pseudocolors onto the bright-field TEM image to create a multicolor representation of the labeled structures.
-
Visualizing the Workflows and Concepts
To better understand the processes and their applications, the following diagrams illustrate the experimental workflows and the conceptual differences between traditional and this compound staining.
References
- 1. Evaluation of lanthanide salts as alternative stains to uranyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicolor Electron Microscopy for Simultaneous Visualization of Multiple Molecular Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicolor electron microscopy paints multiple cellular structures [cambridge.org]
A Comparative Guide to Protein Mapping Techniques: Evaluating Chelate-Based Affinity Labeling
A Note on "DTPA-DAB2 for Protein Mapping": Extensive research has not identified a specific, established protein mapping technique referred to as "this compound." The term likely represents a conceptual or novel method, or potentially a misnomer. DTPA (Diethylenetriaminepentaacetic acid) is a well-known chelating agent, and DAB2 (Disabled-2) is an important adaptor protein involved in cellular signaling and endocytosis. While DTPA can be conjugated to proteins for various applications, its use with DAB2 for protein mapping is not documented in the available scientific literature.
This guide, therefore, focuses on a closely related and highly relevant technique: chelate-based affinity labeling . This method conceptually aligns with the components of the user's query and serves as a valuable proxy for understanding the potential strengths and limitations of using a chelator-protein conjugate for mapping protein interactions and structure. We will compare this approach with other established protein mapping methodologies to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Chelate-Based Affinity Labeling
Chelate-based affinity labeling is a chemical footprinting technique used to map the binding sites and interaction partners of a protein of interest (the "bait"). In this method, a chelating agent like DTPA is conjugated to the bait protein. This DTPA-protein conjugate can then bind a metal ion, which, upon activation, generates reactive species that covalently modify nearby molecules (the "prey"). The modified prey proteins can then be identified by mass spectrometry, revealing the spatial proximity to the bait protein.
This technique is a form of affinity labeling, where the inherent binding specificity of the bait protein directs the labeling reaction to a specific location within the cell or a protein complex.[1]
The Disabled-2 (DAB2) Signaling Pathway
To provide a relevant biological context, the signaling pathway of the Disabled-2 (DAB2) protein is illustrated below. DAB2 is an adaptor protein that plays a crucial role in clathrin-mediated endocytosis and modulates several key signaling pathways, including the MAPK, Wnt, and TGF-β pathways.[2][3] Understanding these interactions is critical for elucidating its role in both normal physiology and disease.[4][5]
Figure 1: Simplified signaling pathway of the DAB2 adaptor protein.
Experimental Workflow: Chelate-Based Affinity Labeling
The following diagram illustrates a hypothetical workflow for a chelate-based affinity labeling experiment using a DTPA-conjugated bait protein.
Figure 2: Experimental workflow for chelate-based affinity labeling.
Limitations of Chelate-Based Affinity Labeling
While offering the advantage of targeting reactive species to a specific location, chelate-based affinity labeling has several limitations:
-
Potential for Protein Structure Perturbation: The conjugation of a bulky molecule like DTPA to the bait protein can potentially alter its structure and function. This could lead to the identification of non-physiological interactions or the failure to identify true binding partners.
-
Limited Labeling Radius: The reactive species generated have a short half-life and a limited diffusion radius. This means that only proteins in very close proximity to the bait will be labeled, potentially missing transient or more distant interactors within a complex.
-
Chemical Specificity of Reactive Species: The choice of metal and activation method determines the type of reactive species generated (e.g., hydroxyl radicals from Fenton chemistry). These radicals may preferentially react with certain amino acid side chains, leading to a biased view of the interactome.
-
Background Labeling: Non-specific binding of the DTPA-bait conjugate or diffusion of reactive species can lead to the labeling of abundant or "sticky" proteins that are not true interactors.
-
Requirement for a Covalent Modification Site: The prey proteins must have accessible and reactive amino acid residues within the labeling radius to be modified and subsequently identified.
Comparison with Alternative Protein Mapping Techniques
To provide a comprehensive evaluation, we compare chelate-based affinity labeling with two other widely used protein mapping techniques: Hydroxyl Radical Footprinting (HRF) and Proximity Labeling (e.g., BioID).
Hydroxyl Radical Footprinting (HRF)
HRF utilizes highly reactive hydroxyl radicals to label solvent-accessible surfaces of proteins. This method can be used to map protein conformation, folding, and interaction interfaces. Unlike affinity labeling, HRF is not typically targeted to a specific bait protein but rather labels all accessible surfaces in a sample.
Proximity Labeling (e.g., BioID)
Proximity labeling methods like BioID use a bait protein fused to an enzyme (e.g., a promiscuous biotin ligase) that generates a reactive labeling molecule (e.g., biotin-AMP). This reactive molecule then covalently labels proteins within a short radius of the bait.
The following diagram compares the workflows of these three techniques.
Figure 3: Comparison of protein mapping workflows.
Quantitative Comparison of Protein Mapping Techniques
The following table summarizes the key characteristics and performance metrics of the compared techniques.
| Feature | Chelate-Based Affinity Labeling | Hydroxyl Radical Footprinting (HRF) | Proximity Labeling (BioID) |
| Principle | Bait-directed generation of reactive species | Global labeling of solvent-accessible surfaces | Bait-fused enzyme generates reactive biotin |
| Labeling Radius | Very short (~1-5 nm) | Not applicable (global) | Short (~10-15 nm) |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds | Minutes to hours |
| In Vivo Application | Challenging | Very challenging | Well-established |
| Bait Modification | Chemical conjugation (potential for perturbation) | None | Genetic fusion (potential for perturbation) |
| Detection Method | Mass shift in MS | Mass shift in MS | Biotin enrichment followed by MS |
| Primary Application | Mapping direct binding sites | Conformational analysis, epitope mapping | Mapping proximal interactomes |
| Key Limitation | Potential for bait inactivation, background labeling | Non-specific, requires specialized equipment | Long labeling times, potential for labeling non-interactors |
Experimental Protocols
Protocol: Chelate-Based Affinity Labeling (Hypothetical)
-
Conjugation of DTPA to Bait Protein:
-
Dissolve the purified bait protein in a suitable buffer (e.g., bicarbonate buffer, pH 8.2).
-
Add a molar excess of cyclic DTPA anhydride to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the DTPA-bait conjugate using size-exclusion chromatography to remove excess DTPA.
-
Confirm conjugation by mass spectrometry.
-
-
In Situ Labeling:
-
Incubate the DTPA-bait conjugate with the cell lysate or purified protein complex.
-
Add a solution of a metal salt (e.g., FeCl₂).
-
Initiate the labeling reaction by adding an activating agent (e.g., H₂O₂ and a reducing agent like ascorbate).
-
Quench the reaction after a defined time with a radical scavenger.
-
-
Sample Preparation for Mass Spectrometry:
-
Precipitate the proteins from the labeled sample.
-
Resuspend the protein pellet in a denaturing buffer and reduce and alkylate the cysteines.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify the proteins and the sites of modification.
-
Protocol: Hydroxyl Radical Footprinting (FPOP)
-
Sample Preparation:
-
Prepare the protein sample in a suitable buffer.
-
Add hydrogen peroxide and a radical scavenger (to consume radicals that diffuse away from the laser path).
-
-
Labeling:
-
Flow the sample through a capillary.
-
Irradiate the sample with a UV laser to photolyze the hydrogen peroxide and generate hydroxyl radicals.
-
-
Quenching and Digestion:
-
Quench the reaction immediately after laser exposure.
-
Digest the labeled protein with a protease.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the oxidative modifications.
-
Protocol: Proximity Labeling (BioID)
-
Generation of Bait-BirA* Fusion:
-
Clone the gene of the bait protein in-frame with the BirA* gene in an appropriate expression vector.
-
Transfect the construct into the desired cell line and select for stable expression.
-
-
In Vivo Labeling:
-
Culture the cells expressing the bait-BirA* fusion protein.
-
Supplement the culture medium with biotin and incubate for 18-24 hours.
-
-
Protein Extraction and Enrichment:
-
Lyse the cells under denaturing conditions.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
On-Bead Digestion and MS Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead proteolytic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Conclusion
While the specific term "this compound for protein mapping" does not correspond to a known technique, the underlying concept of using a protein-chelate conjugate for affinity labeling is a plausible, albeit challenging, approach. This guide has outlined the potential workflow and inherent limitations of such a method. The primary challenges include the potential for the chemical modification to disrupt the bait protein's natural interactions and the limited labeling radius.
For researchers and drug development professionals, the choice of a protein mapping technique depends critically on the biological question being addressed. For mapping direct, high-affinity binding sites, chelate-based affinity labeling or photoaffinity labeling may be suitable. For a broader view of the proximal interactome in a cellular context, proximity labeling methods like BioID are powerful tools. For detailed conformational analysis and epitope mapping, hydroxyl radical footprinting offers unparalleled resolution. A thorough understanding of the advantages and disadvantages of each technique, as summarized in this guide, is essential for designing informative experiments to unravel the complexities of protein interaction networks.
References
Safety Operating Guide
Navigating the Disposal of DTPA-DAB2: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of substances containing Diethylenetriaminepentaacetic acid (DTPA), a common chelating agent. While the specific compound "DTPA-DAB2" is not explicitly detailed in available safety literature, the following procedures for DTPA should be considered the foundation for its safe management, pending a full characterization of the waste stream.
I. Understanding the Hazards and Immediate Safety Precautions
DTPA is classified with specific hazards that necessitate careful handling. It is harmful if inhaled, causes serious eye irritation, and is suspected of damaging an unborn child.[1][2] Prolonged or repeated exposure may cause damage to organs.[2] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Before handling DTPA or any waste containing it, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[2][3]
-
Skin Protection: Disposable rubber, plastic, or latex gloves and a lab coat are required.
-
Respiratory Protection: In situations with inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be worn.
First Aid Measures:
-
In case of eye contact: Immediately rinse with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids apart. If irritation persists, seek medical advice.
-
In case of skin contact: Rinse the skin thoroughly with water.
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing. If you feel unwell, call a poison center or doctor.
II. Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process that requires careful planning and execution. The following steps provide a general framework for the disposal of DTPA-containing waste.
Step 1: Waste Identification and Characterization The first crucial step is to accurately identify all components of the waste. While DTPA is the known primary component, the nature of "DAB2" must be determined. Is it a biological molecule, another chemical, or a component of a kit? This identification is critical for proper waste segregation and disposal. Consult the Safety Data Sheet (SDS) for all components of your material.
Step 2: Waste Segregation Never mix different types of waste. DTPA waste should be segregated from other chemical, biological, or radioactive waste unless they are part of the same experimental protocol. If the material has been reconstituted or is radioactive, specific precautions for radioactive material must be taken.
Step 3: Containerization and Labeling
-
Use a designated, leak-proof, and chemically compatible container for your this compound waste.
-
Clearly label the container with "Hazardous Waste" and list all the chemical constituents, including their approximate concentrations.
Step 4: On-site Accumulation Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents. Adhere to your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 5: Professional Disposal Hazardous chemical waste must be disposed of through a licensed professional waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 6: Documentation Maintain a detailed record of the waste generated, including the chemical composition, quantity, and date of generation. This documentation is crucial for regulatory compliance.
III. Quantitative Data for DTPA
The following table summarizes key quantitative data for DTPA, which is useful for waste characterization and handling.
| Property | Value | Source |
| pH | 2.3 (in a 20 g/l water solution) | |
| Melting Point | 220 °C (428 °F) | |
| Flash Point | 200.0 °C (392.0 °F) |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
